Product packaging for 3-Amino-1-benzofuran-2-carbonitrile(Cat. No.:CAS No. 62208-67-7)

3-Amino-1-benzofuran-2-carbonitrile

Cat. No.: B1596981
CAS No.: 62208-67-7
M. Wt: 158.16 g/mol
InChI Key: KPLPXBCQZSGRGU-UHFFFAOYSA-N
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Description

3-Amino-1-benzofuran-2-carbonitrile is a useful research compound. Its molecular formula is C9H6N2O and its molecular weight is 158.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6N2O B1596981 3-Amino-1-benzofuran-2-carbonitrile CAS No. 62208-67-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-1-benzofuran-2-carbonitrile
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InChI

InChI=1S/C9H6N2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPLPXBCQZSGRGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10366563
Record name 3-amino-1-benzofuran-2-carbonitrile
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Molecular Weight

158.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62208-67-7
Record name 3-amino-1-benzofuran-2-carbonitrile
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Record name 3-amino-1-benzofuran-2-carbonitrile
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Foundational & Exploratory

An In-depth Technical Guide to 3-Amino-1-benzofuran-2-carbonitrile: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 3-Amino-1-benzofuran-2-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, physicochemical properties, and detailed synthetic methodologies, offering insights into the rationale behind various experimental choices.

Introduction: The Significance of the Benzofuran Scaffold

Benzofurans are a vital class of heterocyclic compounds, with a fused benzene and furan ring system forming their core structure.[1][2] This scaffold is prevalent in numerous natural products and synthetic molecules that exhibit a wide array of biological activities.[3][4] Derivatives of benzofuran have shown promise as antibacterial, antiviral, antitumor, and anti-inflammatory agents, underscoring their importance in pharmaceutical research.[1][3] this compound, in particular, serves as a versatile building block for the synthesis of more complex, biologically active molecules.

Molecular Structure and Physicochemical Properties

The structural and chemical properties of this compound are fundamental to its reactivity and potential applications.

Structural Elucidation

The molecule consists of a benzofuran core with an amino group at position 3 and a nitrile group at position 2. The IUPAC name for this compound is this compound.[5]

Table 1: Structural and Chemical Identifiers

IdentifierValue
Molecular Formula C₉H₆N₂O[5][6]
IUPAC Name This compound[5]
CAS Number 62208-67-7[5][6]
SMILES C1=CC=C2C(=C1)C(=C(O2)C#N)N[5][6]
InChI InChI=1S/C9H6N2O/c10-5-8-9(11)6-3-1-2-4-7(6)12-8/h1-4H,11H2[5]
InChIKey KPLPXBCQZSGRGU-UHFFFAOYSA-N[5]
Physicochemical Properties

The physicochemical properties of a compound influence its solubility, absorption, and overall behavior in biological systems.

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 158.16 g/mol [5][6]
Boiling Point 347.3 °C at 760 mmHg[6]
Flash Point 163.8 °C[6]
Density 1.31 g/cm³[6]
Topological Polar Surface Area (TPSA) 62.95 Ų[7]
LogP 1.88668[7]

Synthesis of this compound

The synthesis of this compound can be achieved through several strategic approaches. The choice of a particular synthetic route often depends on the availability of starting materials, desired yield, and scalability.

Intramolecular Cyclization via Thorpe-Ziegler Reaction

A primary and efficient method for the synthesis of this compound involves the base-catalyzed intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile. This reaction is a variation of the Thorpe-Ziegler reaction, which is a well-established method for the formation of cyclic ketones from dinitriles.[8] In this case, the reaction yields an enamine, which is the tautomer of the corresponding imine.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product 2-(2-Cyanophenoxy)acetonitrile 2-(2-Cyanophenoxy)acetonitrile This compound This compound 2-(2-Cyanophenoxy)acetonitrile->this compound Acetonitrile, 82°C, 3h Potassium Carbonate K₂CO₃ (Base)

Caption: Synthesis of this compound.

Mechanism:

The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a base, typically a non-nucleophilic base like potassium carbonate. The resulting carbanion then acts as a nucleophile, attacking the carbon of the other nitrile group in an intramolecular fashion to form a five-membered ring. Subsequent tautomerization of the resulting imine yields the stable enamine product, this compound.

G start 2-(2-Cyanophenoxy)acetonitrile deprotonation Deprotonation of α-carbon by base (K₂CO₃) start->deprotonation carbanion Formation of carbanion intermediate deprotonation->carbanion cyclization Intramolecular nucleophilic attack on the second nitrile group carbanion->cyclization imine Formation of cyclic imine intermediate cyclization->imine tautomerization Tautomerization to the enamine form imine->tautomerization product This compound tautomerization->product

Caption: Thorpe-Ziegler reaction mechanism.

Experimental Protocol:

A detailed protocol for this synthesis has been reported in the literature.[9]

  • To a solution of 2-(2-cyanophenoxy)acetonitrile in acetonitrile, add potassium carbonate.

  • Heat the reaction mixture to 82°C and stir for 3 hours.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

This method is reported to provide a good yield of the desired product.[9]

Alternative Synthetic Strategies

While the Thorpe-Ziegler cyclization is a direct and effective method, other synthetic strategies for constructing the aminobenzofuran core are worth considering for their versatility and applicability to a broader range of substituted derivatives.

This strategy is particularly useful for the synthesis of fluorinated 3-aminobenzofurans.[10][11] The reaction involves a tandem Nucleophilic Aromatic Substitution (SNAr) and cyclocondensation of a perfluorinated benzonitrile with an α-hydroxycarbonyl compound in the presence of a base like DBU.[10] While not a direct synthesis of the parent this compound, this method highlights a powerful approach for generating fluorinated analogs, which are of great interest in medicinal chemistry due to the unique properties conferred by fluorine atoms.

G reactants Perfluorobenzonitrile + α-Hydroxycarbonyl Compound snar Nucleophilic Aromatic Substitution (SNAr) reactants->snar base Base (e.g., DBU) base->snar intermediate Formation of an intermediate snar->intermediate cyclocondensation Intramolecular Cyclocondensation intermediate->cyclocondensation product Fluorinated 3-Aminobenzofuran Derivative cyclocondensation->product

Caption: Tandem SNAr-Cyclocondensation workflow.

A more recent approach involves the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines.[12] This method provides a direct route to 3-aminobenzofurans and is notable for its mild reaction conditions and the use of readily available starting materials.[12] This umpolung amination strategy offers an alternative to classical methods and can be adapted for the synthesis of a variety of 3-aminobenzofuran derivatives.

Applications in Drug Discovery and Development

The this compound core is a valuable pharmacophore in the design of new therapeutic agents. Its derivatives have been investigated for a range of biological activities, making this scaffold a focal point for medicinal chemists. The amino and nitrile functionalities provide convenient handles for further chemical modifications, allowing for the generation of diverse libraries of compounds for biological screening. The benzofuran moiety itself is found in several clinically used drugs, such as the antiarrhythmic agent amiodarone.[3]

Conclusion

This compound is a synthetically accessible and highly versatile heterocyclic compound. Its robust synthesis via the Thorpe-Ziegler reaction, coupled with the potential for diverse functionalization, makes it an attractive starting material for the development of novel compounds with potential therapeutic applications. The continued exploration of new synthetic routes and the biological evaluation of its derivatives are likely to yield exciting discoveries in the field of medicinal chemistry.

References

An In-depth Technical Guide to the Synthesis of 3-Amino-1-benzofuran-2-carbonitrile: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the 3-Aminobenzofuran Scaffold

The 3-amino-1-benzofuran-2-carbonitrile core is a privileged scaffold in medicinal chemistry and materials science. Its inherent structural features—a planar benzofuran ring system, a nucleophilic amino group at the 3-position, and an electrophilic nitrile at the 2-position—provide a versatile platform for the synthesis of a diverse array of complex molecules with significant biological activities. This guide offers an in-depth exploration of the foundational synthetic strategies for accessing this valuable building block, with a focus on the underlying chemical principles and practical experimental considerations that ensure robust and reproducible outcomes.

I. The Primary Synthetic Cornerstone: Thorpe-Ziegler Cyclization of an α-Aryloxynitrile Intermediate

The most direct and widely employed route to this compound hinges on a two-step sequence: the formation of a key intermediate, 2-(2-cyanophenoxy)acetonitrile, followed by a base-catalyzed intramolecular cyclization. This cyclization is a classic example of the Thorpe-Ziegler reaction, a powerful tool for the formation of five-membered rings.

A. Causality Behind the Synthetic Design

The logic of this synthetic approach is rooted in the strategic disconnection of the target molecule. The furan ring is retrosynthetically cleaved at the O1-C2 and C3-C3a bonds, revealing two critical starting material classes: a substituted salicylonitrile and an α-haloacetonitrile. This strategy is efficient as it constructs the heterocyclic ring from readily available and often commercially accessible precursors.

B. Step 1: Synthesis of the Key Intermediate, 2-(2-Cyanophenoxy)acetonitrile

The initial step involves the formation of an ether linkage between a salicylonitrile and an α-haloacetonitrile. This is typically achieved through a Williamson ether synthesis, a robust and well-understood nucleophilic substitution reaction.

  • Core Reactants:

    • Salicylonitrile (2-Hydroxybenzonitrile): This provides the benzene ring and the oxygen atom of the furan ring, as well as the nitrile group at the future 2-position of the benzofuran.

    • Chloroacetonitrile (or Bromoacetonitrile): This reagent delivers the C2 and C3 atoms of the furan ring and the nitrile group that will ultimately reside at the 2-position of the final product.

  • Reaction Principle: The phenolic hydroxyl group of salicylonitrile is deprotonated by a suitable base to form a phenoxide ion. This potent nucleophile then displaces the halide from the α-carbon of the haloacetonitrile, forming the C-O bond of the resulting ether.

  • Self-Validating Protocol: A successful reaction is contingent on the careful selection of the base and solvent. The base must be strong enough to deprotonate the phenol but not so strong as to promote self-condensation of the acetonitriles. Anhydrous conditions are crucial to prevent hydrolysis of the nitriles and the haloacetonitrile.

Experimental Protocol: Synthesis of 2-(2-Cyanophenoxy)acetonitrile[1]

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-Hydroxybenzonitrile119.1210 g83.9
Chloroacetonitrile75.507.6 g101
Anhydrous Potassium Carbonate138.2123.2 g168
Anhydrous Dimethylformamide (DMF)-50 mL-

Procedure:

  • To a stirred solution of 2-hydroxybenzonitrile (0.083 mol) in anhydrous DMF (50 mL), add anhydrous potassium carbonate (0.166 mol).

  • To this suspension, add chloroacetonitrile (0.101 mol) at room temperature.

  • Heat the reaction mixture to 80°C and maintain this temperature for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with a minimal amount of hexane and dry to afford 2-(2-cyanophenoxy)acetonitrile.

Expected Yield: 90% Physical Appearance: Brown solid Melting Point: 56-58°C

C. Step 2: Base-Catalyzed Intramolecular Thorpe-Ziegler Cyclization

The cornerstone of this synthesis is the intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile to form the 3-aminobenzofuran ring system.[1]

  • Reaction Principle: In the presence of a strong base, the α-proton of one of the nitrile groups in the dinitrile intermediate is abstracted to form a carbanion. This carbanion then undergoes an intramolecular nucleophilic attack on the carbon atom of the other nitrile group. The resulting cyclic imine intermediate tautomerizes to the more stable enamine, which is the final this compound product.

  • Causality in Catalyst Selection: The choice of base is critical. It must be strong enough to generate the necessary carbanion for the intramolecular attack. Alkali metal hydroxides, such as potassium hydroxide, are often effective. The solvent plays a role in solubilizing the reactants and the base.

Experimental Protocol: Synthesis of 3-Amino-1-benzofuran-2-carboxamide[1]

Note: The cited literature proceeds to hydrolyze the nitrile to a carboxamide in the same step. To obtain the target this compound, the reaction would be stopped before the hydrolysis step, and a non-aqueous workup would be employed. The following protocol is adapted for the synthesis of the target nitrile.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles (mmol)
2-(2-Cyanophenoxy)acetonitrile158.1610 g63.2
Potassium Hydroxide56.1110 g178
Ethanol-100 mL-

Procedure:

  • To a solution of 2-(2-cyanophenoxy)acetonitrile (0.0632 mol) in ethanol (100 mL), add potassium hydroxide (0.178 mol).

  • Heat the reaction mixture to reflux at 75°C for 3 hours.

  • Cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl) to precipitate the product.

  • Pour the mixture into ice-cold water and collect the solid by filtration.

  • Dry the solid to obtain this compound.

Expected Yield: ~65% (for the carboxamide, yield for the nitrile may vary) Physical Appearance: White solid

II. Mechanistic Insights and Visualization

A clear understanding of the reaction mechanisms is paramount for troubleshooting and optimization.

A. Williamson Ether Synthesis

Williamson_Ether_Synthesis Salicylonitrile Salicylonitrile Phenoxide Phenoxide Intermediate Salicylonitrile->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Intermediate 2-(2-Cyanophenoxy)acetonitrile Phenoxide->Intermediate SN2 Attack Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate Salt Salt (e.g., KCl) Thorpe_Ziegler_Cyclization Intermediate 2-(2-Cyanophenoxy)acetonitrile Carbanion Carbanion Intermediate Intermediate->Carbanion Deprotonation Base Base (e.g., KOH) Base->Carbanion CyclicImine Cyclic Imine Intermediate Carbanion->CyclicImine Intramolecular Nucleophilic Attack Product This compound CyclicImine->Product Tautomerization

References

The Strategic Synthesis and Application of 3-Amino-1-benzofuran-2-carbonitrile: A Technical Guide for Chemical Innovators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzofuran Scaffold and the Rise of a Key Intermediate

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, is a privileged structure in medicinal chemistry and materials science.[1] Its derivatives are found in a plethora of natural products and have been instrumental in the development of numerous therapeutic agents.[1] The strategic importance of this scaffold has driven the innovation of diverse synthetic methodologies to access functionalized benzofurans. Among the various derivatives, 3-amino-1-benzofuran-2-carbonitrile has emerged as a particularly valuable and versatile building block. Its unique arrangement of functional groups—a nucleophilic amine and an electrophilic nitrile conjugated within the benzofuran system—provides a rich platform for chemical diversification, enabling access to a wide array of more complex heterocyclic systems. This guide provides an in-depth exploration of the discovery, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Structural Data

A foundational understanding of a molecule begins with its physical and chemical properties. This data is crucial for experimental design, from selecting appropriate solvents to predicting reactivity.

PropertyValueSource
Molecular Formula C₉H₆N₂O[2]
Molecular Weight 158.16 g/mol [2]
CAS Number 62208-67-7[2]
Appearance Solid[3]
IUPAC Name This compound[2]

Historical Perspective and Key Synthetic Developments

While a singular, seminal "discovery" paper for this compound is not readily apparent in the historical literature, its synthesis is intrinsically linked to the broader development of methods for constructing the 3-aminobenzofuran scaffold. Early approaches to benzofuran synthesis were often harsh and lacked the functional group tolerance required for complex molecules. The development of milder and more versatile methods has been a continuous effort in organic chemistry.

A key and widely adopted method for the synthesis of this compound involves a two-step sequence starting from readily available 2-hydroxybenzonitrile (salicylonitrile). This approach, exemplified in the work of Ando et al. (2004), provides a reliable and scalable route to the target molecule.[4] This synthesis is a prime example of a tandem reaction sequence involving a nucleophilic substitution followed by an intramolecular cyclization.

Core Synthetic Protocol: From Salicylonitrile to this compound

This section details a robust and well-documented protocol for the laboratory-scale synthesis of this compound. The causality behind each step is explained to provide a deeper understanding of the experimental choices.

Part 1: Synthesis of the Intermediate, 2-(2-Cyanophenoxy)acetonitrile

The initial step involves the O-alkylation of 2-hydroxybenzonitrile with chloroacetonitrile. This is a classic Williamson ether synthesis, a reliable method for forming carbon-oxygen bonds.

Experimental Protocol:

  • Reaction Setup: To a solution of 2-hydroxybenzonitrile (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base. Anhydrous potassium carbonate (K₂CO₃, 2.0 eq) is a common and effective choice due to its low cost, ease of handling, and sufficient basicity to deprotonate the phenolic hydroxyl group.

  • Addition of Alkylating Agent: To the stirred suspension, add chloroacetonitrile (1.2 eq) dropwise at room temperature. The slight excess of the alkylating agent ensures complete consumption of the starting phenol.

  • Reaction Conditions: Heat the reaction mixture to a moderate temperature (e.g., 82°C in acetonitrile) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.[5]

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The product, 2-(2-cyanophenoxy)acetonitrile, will precipitate as a solid. Collect the solid by filtration, wash with water to remove inorganic salts, and dry under vacuum. The crude product is often of sufficient purity for the next step.

Causality and Experimental Insights:

  • Choice of Solvent: Polar aprotic solvents like DMF and acetonitrile are ideal as they effectively dissolve the reactants and intermediates without interfering with the nucleophilic substitution reaction.

  • Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the phenol without causing unwanted side reactions, such as the hydrolysis of the nitrile groups.

  • Temperature Control: Gentle heating accelerates the rate of reaction to a practical level. Higher temperatures are generally not necessary and may lead to decomposition.

Part 2: Intramolecular Cyclization to this compound

The second and final step is the base-catalyzed intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile. This transformation is a classic example of a Thorpe-Ziegler reaction.[6][7]

Experimental Protocol:

  • Reaction Setup: Dissolve the intermediate, 2-(2-cyanophenoxy)acetonitrile (1.0 eq), in a suitable solvent. Acetonitrile is a good choice.

  • Addition of Base: Add a strong base to catalyze the intramolecular cyclization. Potassium carbonate (K₂CO₃) can be used, often with heating.[5]

  • Reaction Conditions: Heat the reaction mixture to reflux (e.g., 82°C in acetonitrile) and monitor the reaction by TLC. The cyclization is typically complete within a few hours.

  • Work-up and Isolation: After the reaction is complete, cool the mixture and pour it into ice-water. The product, this compound, will precipitate. Collect the solid by filtration, wash with water, and dry. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.

Causality and Experimental Insights:

  • The Role of the Base: The base deprotonates the α-carbon to the ether-linked nitrile, generating a carbanion. This nucleophilic carbanion then attacks the carbon of the aromatic nitrile group in an intramolecular fashion.

  • Thorpe-Ziegler Mechanism: This reaction follows the well-established Thorpe-Ziegler mechanism for the cyclization of dinitriles. The initial cyclization forms a cyclic imine, which then tautomerizes to the more stable enamine, which is the final 3-aminobenzofuran product.[8]

Mechanistic Elucidation: The Thorpe-Ziegler Cyclization

The formation of the benzofuran ring in the second step of the synthesis is a fascinating example of intramolecular reactivity. The mechanism can be visualized as follows:

Figure 1: Simplified Thorpe-Ziegler cyclization mechanism.

Note: The DOT script above is a template. For a functional diagram, valid image URLs for the intermediates would be required.

Alternative Synthetic Strategies: A Comparative Overview

While the Thorpe-Ziegler approach is a workhorse for the synthesis of this compound, other methods for constructing the 3-aminobenzofuran core have been developed, each with its own advantages and limitations.

  • Gewald-Type Reactions: The Gewald reaction is a well-known multicomponent reaction for the synthesis of 2-aminothiophenes.[9] Analogous reactions for the synthesis of 2-aminobenzofurans have been explored, though they are less common for the specific target molecule of this guide.

  • Modern Catalytic Methods: Recent advances in catalysis have led to the development of new methods for benzofuran synthesis, often featuring transition metal catalysts. These methods can offer high efficiency and functional group tolerance. However, they may require more specialized reagents and catalysts compared to the classical approach described above.

Applications in Drug Discovery and Medicinal Chemistry

The true value of a synthetic building block is realized in its applications. This compound is a versatile precursor to a wide range of biologically active molecules. The presence of the amino and cyano groups allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of compound libraries for high-throughput screening.

A Key Intermediate in the Synthesis of Biologically Active Compounds:

While specific drugs currently on the market that are directly synthesized from this compound are not prominently documented, the 3-aminobenzofuran scaffold is a key component in many compounds with therapeutic potential. For example, derivatives of this scaffold have been investigated as:

  • Enzyme Inhibitors: The benzofuran nucleus can be found in compounds designed to inhibit various enzymes, playing a role in the treatment of a range of diseases.

  • Antimicrobial Agents: The inherent biological activity of the benzofuran ring system has led to the exploration of its derivatives as potential antibacterial and antifungal agents.[10]

  • Anticancer Agents: Numerous benzofuran derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[10]

The strategic derivatization of the amino and cyano groups of this compound allows for the fine-tuning of the physicochemical and pharmacological properties of the resulting molecules, a crucial aspect of the drug discovery process.

Conclusion and Future Outlook

This compound stands as a testament to the enduring importance of well-designed synthetic building blocks in chemical research. Its straightforward and scalable synthesis, coupled with its versatile reactivity, ensures its continued relevance in the pursuit of new medicines and materials. Future research in this area will likely focus on the development of even more efficient and sustainable synthetic methods, as well as the exploration of novel applications of this valuable intermediate in emerging areas of science and technology. The principles of green chemistry will undoubtedly play a significant role in shaping the future of benzofuran synthesis, with a focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

References

An In-Depth Technical Guide to the Fundamental Reactions of 3-Amino-1-benzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-1-benzofuran-2-carbonitrile is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a bifunctional molecule, it possesses a unique electronic and structural profile characterized by an electron-rich enamine-like system conjugated with an electron-withdrawing nitrile group, all supported by the rigid benzofuran scaffold. This arrangement not only dictates its reactivity but also establishes it as a versatile precursor for the synthesis of more complex, fused heterocyclic systems.[1][2] Benzofuran derivatives, in general, are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties, making the exploration of this core structure's chemistry a critical endeavor for drug development professionals.[3]

This technical guide provides a comprehensive overview of the fundamental reactions of this compound. It is designed for researchers and scientists, offering not just protocols, but also the underlying mechanistic principles and strategic considerations that govern its synthetic transformations. We will delve into the synthesis of the core scaffold before systematically exploring the reactivity at its key functional centers: the C3-amino group, the C2-cyano group, and, most importantly, the concerted reactions that utilize both groups to construct fused heterocycles.

Synthesis of the Core Scaffold

The most direct and efficient synthesis of this compound involves the base-mediated intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile. This method is advantageous due to the ready availability of the starting material and the straightforward reaction conditions.

Causality in Experimental Design:

The choice of a moderately strong, non-nucleophilic base like potassium carbonate (K₂CO₃) is critical. The base is required to deprotonate the α-carbon of the acetonitrile moiety, generating a carbanion. This nucleophile then attacks the electrophilic carbon of the aromatic nitrile group in an intramolecular fashion. The subsequent tautomerization of the resulting imine intermediate leads to the stable, aromatic 3-aminobenzofuran product. Acetonitrile is an ideal solvent as it is polar enough to dissolve the reactants and the base, and its boiling point allows the reaction to be conducted at an elevated temperature to ensure a reasonable reaction rate.

G cluster_synthesis Synthesis Workflow start 2-(2-Cyanophenoxy)acetonitrile reagents K₂CO₃, Acetonitrile (Solvent) start->reagents Add conditions Reflux (82°C), 3h reagents->conditions Heat workup Cooling, Filtration, Washing conditions->workup Process product This compound workup->product Isolate

Caption: Workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis of this compound[4]
  • Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(2-cyanophenoxy)acetonitrile (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile.

  • Reaction Execution: Heat the mixture to reflux (approximately 82°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3 hours).

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Filter the solid precipitate and wash it with cold ethanol.

  • Purification: The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

ComponentRoleMolar Equiv.Typical Amount
2-(2-Cyanophenoxy)acetonitrileStarting Material1.010 mmol, 1.58 g
Potassium Carbonate (K₂CO₃)Base2.020 mmol, 2.76 g
Acetonitrile (CH₃CN)Solvent-50 mL

Table 1: Components for the synthesis of this compound.

Fundamental Reactions of the Scaffold

The reactivity of this compound is dominated by its two primary functional groups. The C3-amino group behaves as a potent nucleophile, while the C2-cyano group provides a key electrophilic site and a versatile handle for further transformations.

Caption: Key reactive sites and corresponding reaction classes.

Reactions at the C3-Amino Group

The amino group at the C3 position is part of an enamine system, making it highly nucleophilic and susceptible to reaction with a variety of electrophiles.

  • N-Arylation: Copper-catalyzed N-arylation, a variant of the Chan-Lam coupling, can be employed to form C-N bonds. This reaction is crucial for diversifying the scaffold for structure-activity relationship (SAR) studies in drug discovery.[4] The reaction typically involves an arylboronic acid, a copper catalyst, and a base at ambient temperature.[4]

  • N-Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-acyl derivatives (amides). This transformation is often used to install different functional groups or as a protecting group strategy.

  • Condensation Reactions (Schiff Base Formation): Reaction with aldehydes or ketones under acidic catalysis leads to the formation of Schiff bases (imines). This reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration.

Transformations of the C2-Cyano Group

The nitrile group is a versatile functional group that can undergo a wide range of transformations.[5][6][7]

  • Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions.[6][8] The reaction proceeds through an amide intermediate, which can sometimes be isolated by using milder conditions.[7][9] This provides a route to 3-aminobenzofuran-2-carboxylic acid and its amide derivative, both valuable synthons.

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the nitrile to a primary amine, yielding 3-amino-2-(aminomethyl)benzofuran.[5][7] This introduces a flexible basic side chain, which can be important for modulating pharmacokinetic properties.

  • Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) add to the electrophilic carbon of the nitrile.[5][8] Subsequent aqueous workup hydrolyzes the intermediate imine salt to produce a ketone, resulting in a 3-amino-2-aroylbenzofuran.

Annulation Reactions: Building Fused Heterocyclic Systems

The true synthetic power of this compound lies in the combined reactivity of its adjacent amino and nitrile functionalities. This o-aminonitrile arrangement is a classic precursor for constructing fused five- or six-membered heterocyclic rings, a strategy widely used in the synthesis of bioactive molecules.[10][11]

A. Synthesis of Pyrimido[4,5-b]benzofurans

The reaction with one-carbon electrophiles provides a direct route to the pyrimido[4,5-b]benzofuran ring system, a scaffold found in dual EGFR/HER2 inhibitors and other therapeutic agents.[11][12]

  • Mechanism: The reaction is initiated by the nucleophilic attack of the C3-amino group on the electrophilic carbon source (e.g., formic acid). This is followed by an intramolecular cyclization where the newly formed amide nitrogen attacks the nitrile carbon. A final tautomerization step yields the aromatic fused pyrimidine ring.

G cluster_pyrimidine Pyrimido[4,5-b]benzofuran Synthesis start 3-Amino-1-benzofuran- 2-carbonitrile reagent Formic Acid (HCOOH) start->reagent Nucleophilic Attack intermediate1 N-formyl Intermediate reagent->intermediate1 Condensation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Pyrimido[4,5-b]benzofuran-4-one intermediate2->product Tautomerization

Caption: Mechanistic pathway for pyrimidine ring annulation.

Experimental Protocol: Synthesis of Pyrimido[4,5-b]benzofuran-4-one

  • Reaction Setup: Place this compound (1 equivalent) in a round-bottom flask.

  • Reagent Addition: Add an excess of 85% formic acid.

  • Heating: Reflux the mixture for 3-4 hours.

  • Isolation: Cool the reaction mixture. The product will often precipitate directly from the solution. Collect the solid by filtration, wash with cold water, and dry to yield the target compound.

B. Synthesis of Benzo[b]furo[2,3-b]pyridines

Condensation with 1,3-dicarbonyl compounds or their equivalents, such as malononitrile, leads to the formation of a fused pyridine ring. This reaction is a variation of the Friedländer annulation.

  • Mechanism: The reaction begins with a Knoevenagel-type condensation between the active methylene compound (e.g., malononitrile) and an electrophile, or in this case, a base-catalyzed addition of the enamine to one of the nitrile groups of malononitrile. The key steps involve nucleophilic attack by the C3-amino group, followed by intramolecular cyclization onto the nitrile, and subsequent aromatization, often with the elimination of a small molecule. The reaction of 3-amino-2-aroyl benzofurans with malononitrile has been shown to produce highly fluorescent pyridine-fused benzofurans.[4]

Reagent ClassFused Ring System FormedKey Reaction Type
Formic Acid / OrthoestersPyrimido[4,5-b]benzofuranCondensation-Cyclization
MalononitrileBenzo[b]furo[2,3-b]pyridineCondensation-Cyclization
1,3-DiketonesBenzo[b]furo[2,3-b]pyridineFriedländer Annulation

Table 2: Summary of key heterocyclization reactions.

Conclusion

This compound is a synthetically valuable building block whose fundamental reactions are governed by the interplay of its nucleophilic amino group and electrophilic cyano group. While each functional group can be manipulated independently through standard organic transformations, the true utility of this scaffold is realized in annulation reactions that engage both groups simultaneously. These reactions provide efficient, atom-economical pathways to complex, fused heterocyclic systems of high interest in medicinal chemistry. A thorough understanding of these core reactions, as detailed in this guide, empowers researchers to rationally design and execute synthetic strategies for the development of novel chemical entities.

References

spectroscopic data for 3-Amino-1-benzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Amino-1-benzofuran-2-carbonitrile

Introduction

This compound is a heterocyclic organic compound featuring a benzofuran core, a fused benzene and furan ring system. This scaffold is of significant interest to researchers in medicinal chemistry and materials science due to the diverse biological activities exhibited by benzofuran derivatives. The molecule's structure is further functionalized with an amine (-NH₂) group at position 3 and a nitrile (-C≡N) group at position 2. These reactive groups make it a valuable intermediate for the synthesis of more complex molecular architectures.

With a molecular formula of C₉H₆N₂O and a molecular weight of approximately 158.16 g/mol , precise structural confirmation and purity assessment are paramount for its application in any research or development setting.[1][2][3] Spectroscopic analysis is the cornerstone of this characterization process. This guide provides a detailed examination of the expected spectroscopic data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into data acquisition and interpretation for professionals in drug discovery and chemical research.

Chemical Structure:

Chemical structure of this compound

Figure 1. Molecular Structure of this compound.

Infrared (IR) Spectroscopy Analysis

Principle: Infrared spectroscopy is a fundamental technique for identifying functional groups within a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. These absorptions are characteristic of the bond type (e.g., N-H, C≡N, C=C) and its chemical environment, providing a unique "fingerprint" of the molecule's functional makeup.

Experimental Protocol: Acquiring the IR Spectrum (KBr Pellet Method)

The potassium bromide (KBr) pellet method is a standard and reliable technique for analyzing solid samples, chosen here to eliminate solvent interference and obtain a clear spectrum of the neat compound.

  • Sample Preparation: Grind a small amount (1-2 mg) of high-purity this compound with approximately 100-200 mg of dry, spectroscopy-grade KBr using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder into a pellet-forming die. Apply pressure (typically 7-10 tons) using a hydraulic press for several minutes to form a thin, transparent or translucent disc.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

  • Background Scan: Perform a background scan with an empty sample compartment to record the spectrum of atmospheric CO₂ and water vapor, which will be automatically subtracted from the sample spectrum.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ to achieve an optimal signal-to-noise ratio.

Data Interpretation and Expected Absorptions

The IR spectrum of this compound is distinguished by several key absorption bands that confirm the presence of its primary functional groups.

  • N-H Stretching (Amine): As a primary amine (R-NH₂), two distinct bands are expected in the 3500-3300 cm⁻¹ region.[4][5] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Their appearance is a definitive indicator of the primary amine group.

  • C≡N Stretching (Nitrile): The nitrile group gives rise to a sharp and typically intense absorption peak. For aromatic nitriles, conjugation with the ring system slightly weakens the C≡N bond, shifting the absorption to a lower wavenumber, generally between 2240-2220 cm⁻¹.[6] This peak is highly characteristic and easy to identify.

  • C=C Stretching (Aromatic): The benzofuran ring system will produce multiple bands in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the aromatic and furanoid rings.

  • N-H Bending (Amine): The scissoring vibration of the primary amine group results in a band in the 1650-1580 cm⁻¹ range.[4]

  • C-N Stretching (Aromatic Amine): The stretching vibration of the C-N bond in an aromatic amine is typically observed in the 1335-1250 cm⁻¹ region.[4]

  • C-O Stretching (Aryl Ether): The ether linkage within the furan ring will produce a strong C-O stretching band, expected around 1250-1200 cm⁻¹.

Summary of Expected IR Data
Wavenumber (cm⁻¹)Functional GroupVibration TypeExpected Intensity
3500 - 3300Primary Amine (-NH₂)N-H Stretch (Asymmetric & Symmetric)Medium
2240 - 2220Aromatic Nitrile (-C≡N)C≡N Triple Bond StretchStrong, Sharp
1650 - 1580Primary Amine (-NH₂)N-H Bend (Scissoring)Medium to Strong
1600 - 1450Aromatic/Furan RingC=C StretchMedium to Weak
1335 - 1250Aromatic Amine (Ar-N)C-N StretchMedium to Strong
1250 - 1200Aryl Ether (Ar-O-C)C-O StretchStrong

Visualization: Functional Group - IR Correlation

IR_Correlation cluster_groups Functional Groups & Vibrations cluster_peaks Characteristic IR Peaks (cm⁻¹) Molecule This compound Amine Amine (-NH₂) Molecule->Amine Nitrile Nitrile (-C≡N) Molecule->Nitrile Aromatic Aromatic System Molecule->Aromatic Ether Aryl Ether (-O-) Molecule->Ether NH_Stretch ~3400 (N-H Stretch) Amine->NH_Stretch NH_Bend ~1620 (N-H Bend) Amine->NH_Bend CN_Stretch ~2230 (C≡N Stretch) Nitrile->CN_Stretch CC_Stretch 1600-1450 (C=C Stretch) Aromatic->CC_Stretch CO_Stretch ~1230 (C-O Stretch) Ether->CO_Stretch

Caption: Correlation between functional groups and IR peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Principle: NMR spectroscopy is an unparalleled tool for elucidating the precise carbon-hydrogen framework of a molecule. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C. By placing a sample in a strong magnetic field and irradiating it with radio waves, NMR can map the chemical environment of each unique proton and carbon atom, revealing connectivity and structural details.

¹H NMR Spectroscopy

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves polar aromatic compounds and its residual solvent peak does not typically interfere with signals of interest.[7] Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher for better resolution. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and a relaxation delay that allows for accurate integration.

Data Interpretation and Predicted Chemical Shifts:

The ¹H NMR spectrum will account for the 6 hydrogen atoms in the molecule.

  • Amine Protons (-NH₂, 2H): These protons will typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and chemical exchange. In DMSO-d₆, this signal is expected to be significantly downfield, potentially in the range of 7.0-8.0 ppm.[7] Its integration for two protons is a key confirmation.

  • Aromatic Protons (Ar-H, 4H): The four protons on the benzene ring will resonate in the aromatic region, generally between 7.0-8.0 ppm. Due to their fixed positions on the fused ring system, they will exhibit complex splitting patterns (multiplets, doublets, triplets) arising from spin-spin coupling with their neighbors.

¹³C NMR Spectroscopy

Experimental Protocol:

The same sample prepared for ¹H NMR can be used. ¹³C NMR requires a greater number of scans due to the low natural abundance of the ¹³C isotope. A standard proton-decoupled sequence is used to simplify the spectrum, yielding a single peak for each unique carbon atom.

Data Interpretation and Predicted Chemical Shifts:

The ¹³C NMR spectrum will display 9 distinct signals corresponding to the 9 carbon atoms.

  • Nitrile Carbon (-C≡N): The carbon of the nitrile group is expected to appear in a characteristic upfield region for sp-hybridized carbons, around 115-120 ppm.

  • Aromatic & Furanoid Carbons (8 C): The remaining eight carbons of the benzofuran ring will resonate in the broad downfield region of ~110-160 ppm.

    • The carbon atom bonded to the furan oxygen (C-O) will be the most downfield due to the strong deshielding effect of oxygen.

    • The carbon atom bonded to the amine group (C-NH₂) will also be significantly downfield.

    • Quaternary carbons (those without attached protons) will typically show weaker signals than protonated carbons.

Summary of Expected NMR Data

¹H NMR (in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~ 7.0 - 8.0 Multiplet (m) 4H Aromatic Protons

| ~ 7.0 - 8.0 | Broad Singlet (br s) | 2H | Amine Protons (-NH₂) |

¹³C NMR (in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~ 150 - 160 C-O (Furan Ring)
~ 110 - 150 Aromatic & Furan Carbons
~ 115 - 120 -C≡N (Nitrile Carbon)

| ~ 80 - 90 | C-CN (Furan Ring) |

Visualization: Structure-NMR Correlation

Fragmentation cluster_frags Key Fragments M_H [M+H]⁺ m/z = 159 Frag1 Fragment m/z = 132 M_H->Frag1 - HCN Frag2 Fragment m/z = 131 M_H->Frag2 - CO

References

A Senior Application Scientist's Guide to Unlocking the Research Potential of 3-Amino-1-benzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, medicinal chemists, and materials scientists on the untapped research potential of the versatile building block, 3-Amino-1-benzofuran-2-carbonitrile. We will move beyond a simple recitation of facts to explore the strategic and causal reasoning behind potential research trajectories, grounded in established scientific principles and supported by authoritative references.

Part 1: Foundational Chemistry and Strategic Importance

The strategic value of a chemical scaffold lies not just in its inherent properties, but in its potential for derivatization and its ability to occupy novel chemical space. This compound is a prime example of such a scaffold, combining a privileged heterocyclic core with two strategically positioned, reactive functional groups.

The Benzofuran Scaffold: A Privileged Core in Pharmacology

The benzofuran nucleus, a fusion of a benzene ring and a furan ring, is a cornerstone of medicinal chemistry.[1][2] It is prevalent in numerous natural products and synthetic compounds that exhibit a vast spectrum of biological activities.[3][4] These activities include antimicrobial, anticancer, anti-inflammatory, antifungal, and antiviral properties, establishing benzofuran as a "privileged scaffold"—a molecular framework that is repeatedly found to provide useful ligands for more than one type of biological target.[5][6] Its rigid, planar structure provides a reliable anchor for substituent vectors to probe the binding pockets of enzymes and receptors.

This compound: Core Properties and Synthetic Access

The subject of this guide, this compound, is a readily accessible starting material. Its synthesis is often achieved through the base-mediated cyclization of 2-(cyanomethoxy)benzonitrile (derived from salicylnitrile and chloroacetonitrile), a robust and scalable reaction.[7]

PropertyValueSource
Molecular FormulaC₉H₆N₂OPubChem[8]
Molecular Weight158.16 g/mol PubChem[8]
IUPAC NameThis compoundPubChem[8]
CAS Number62208-67-7PubChem[8]

The true potential of this molecule is unlocked by analyzing its two key functional groups: the C3-amine and the C2-nitrile. These are not merely substituents; they are reactive handles that serve as gateways to immense chemical diversity.

  • The C3-Amine: As a nucleophilic primary aromatic amine, it is a versatile handle for a wide array of transformations, including acylation, sulfonylation, arylation, alkylation, and diazotization. In a biological context, it can serve as a critical hydrogen bond donor, mimicking the "hinge-binding" motifs seen in many kinase inhibitors.

  • The C2-Nitrile: This electron-withdrawing group can be transformed into various other functionalities. It can be hydrolyzed to a primary amide or a carboxylic acid, reduced to a primary amine, or used to construct heterocycles like tetrazoles, which are valuable bioisosteres for carboxylic acids.

This unique combination of a privileged core and dual reactive handles makes this compound an ideal starting point for library synthesis and lead optimization campaigns.

Part 2: High-Impact Research Area 1: Medicinal Chemistry & Drug Discovery

The structural features of this compound make it an exceptionally strong candidate for drug discovery programs, particularly in oncology and infectious diseases.

Project Blueprint: Development of Novel Kinase Inhibitors

Causality and Rationale: The 3-amino-heterocycle motif is a well-established pharmacophore for ATP-competitive kinase inhibitors. For instance, 3-amino-pyrazine-2-carboxamide derivatives have been successfully developed as potent Fibroblast Growth Factor Receptor (FGFR) inhibitors.[9][10] The 3-amino group on the benzofuran ring is perfectly positioned to form one or more critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a fundamental anchoring interaction for many approved drugs. The rest of the scaffold can then be elaborated to achieve potency and selectivity.

Experimental Workflow: A logical, multi-stage workflow is proposed to efficiently explore this area.

G cluster_0 Library Synthesis cluster_1 Screening Cascade A 3-Amino-1-benzofuran- 2-carbonitrile B N-Arylation / Acylation (Suzuki, Buchwald, Amide Coupling) A->B C Nitrile Modification (Hydrolysis, Tetrazole formation) B->C D In Silico Docking (Kinase Panel) C->D Diverse Library E In Vitro Biochemical Assay (e.g., Kinase-Glo®, LanthaScreen™) D->E F Cellular Target Engagement & Antiproliferative Assays E->F G In Vivo Efficacy Studies F->G Lead Compound

Caption: Kinase Inhibitor Discovery Workflow.

Protocol 1: Synthesis of an N-Aryl-3-amino-1-benzofuran-2-carboxamide Library

This protocol outlines a two-step process to generate a focused library for initial screening, demonstrating the conversion of both reactive handles.

Step 1: Buchwald-Hartwig Amination

  • To a dry Schlenk tube under an argon atmosphere, add this compound (1.0 eq.), the desired aryl bromide (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and Cs₂CO₃ (2.0 eq.).

  • Add anhydrous, degassed 1,4-dioxane to the tube.

  • Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

  • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to yield the N-aryl derivative.

Step 2: Nitrile Hydrolysis to Primary Amide

  • Dissolve the N-aryl derivative (1.0 eq.) in a mixture of t-butanol and water.

  • Add potassium hydroxide (5.0 eq.) to the solution.

  • Heat the mixture to reflux (approx. 90-100 °C) for 4-6 hours until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction to room temperature and neutralize with 1M HCl until the pH is ~7.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting solid by recrystallization or column chromatography to yield the final N-aryl-3-amino-1-benzofuran-2-carboxamide.

Data Presentation: Representative SAR Data (Hypothetical)

This table illustrates how structure-activity relationship (SAR) data could be organized to guide lead optimization.

Compound IDR Group (on N-phenyl)FGFR1 IC₅₀ (nM)EGFR IC₅₀ (nM)
BZ-01 H850>10,000
BZ-02 4-OCH₃620>10,000
BZ-03 3,5-di-Cl458,750
BZ-04 4-(N-methylpiperazine)125,200

This is illustrative data and does not represent actual experimental results.

Project Blueprint: Exploration of Novel Antimicrobial Agents

Causality and Rationale: Bacterial and fungal resistance necessitates the development of new antimicrobial agents.[5] The benzofuran scaffold is a known constituent of compounds with potent antibacterial and antifungal activity.[6] The 3-amino and 2-nitrile groups can be used to construct novel heterocyclic systems or to append pharmacophores known to interact with microbial targets. For example, the amine can be derivatized into Schiff bases, which are themselves a class of potent antimicrobials.

Logical Relationship Diagram:

G A 3-Amino-1-benzofuran- 2-carbonitrile B Condensation with Aromatic Aldehydes A->B C Schiff Base Library (Imines) B->C D [4+2] Cycloaddition (e.g., with ketenes) C->D F Thiazole Ring Formation (e.g., with α-haloketones) C->F E β-Lactam Adducts D->E G Thiazolyl-benzofurans F->G

Caption: Synthetic pathways from the core scaffold to diverse heterocyclic antimicrobials.

Part 3: High-Impact Research Area 2: Advanced Organic Materials

Beyond medicine, the electronic properties of this compound make it a compelling candidate for materials science applications.

Project Blueprint: Designing Fluorophores for Bio-imaging

Causality and Rationale: The molecule possesses an intrinsic donor-acceptor (D-A) architecture. The C3-amino group acts as an electron donor, while the C2-nitrile group and the aromatic system act as electron acceptors. This arrangement is a classic design principle for creating fluorophores that exhibit Intramolecular Charge Transfer (ICT). ICT-based dyes are often highly sensitive to their local environment, making them excellent candidates for probes that can report on solvent polarity, viscosity, or specific binding events within a cell.

Experimental Workflow:

G A Core Scaffold B Derivatization (Tune Donor/Acceptor Strength) A->B C Photophysical Characterization (Absorbance, Emission, Quantum Yield) B->C D Solvatochromism Study (Lippert-Mataga Plot) C->D E Cellular Imaging (Toxicity, Localization, Staining) D->E Select Lead Fluorophore F Conjugation to Targeting Ligand E->F G Targeted Probe Development F->G

Caption: Workflow for developing a benzofuran-based fluorescent probe.

Protocol 2: Solvatochromism and Photophysical Characterization

This protocol describes the fundamental experiments needed to assess the potential of a new compound as an environmentally sensitive fluorophore.

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the synthesized benzofuran derivative in a high-purity solvent like dioxane or acetonitrile.

  • Solvent Series: Prepare a series of cuvettes containing a range of solvents with varying polarity (e.g., hexane, toluene, chloroform, ethyl acetate, acetone, ethanol, methanol, water).

  • Dilution: Add a small aliquot of the stock solution to each cuvette to achieve a final concentration in the low micromolar range (e.g., 1-10 µM), ensuring the absorbance maximum is below 0.1 AU to avoid inner filter effects.

  • Absorbance Spectroscopy: For each sample, record the UV-Visible absorbance spectrum to determine the maximum absorption wavelength (λ_abs).

  • Fluorescence Spectroscopy: For each sample, excite at the λ_abs and record the fluorescence emission spectrum to determine the maximum emission wavelength (λ_em).

  • Quantum Yield Measurement: Determine the fluorescence quantum yield (Φ_F) using a well-characterized standard (e.g., quinine sulfate in 0.5 M H₂SO₄ or rhodamine 6G in ethanol) via the comparative method.

  • Data Analysis: Calculate the Stokes shift (in cm⁻¹) for each solvent. Plot the Stokes shift against the solvent polarity function (e.g., the Lippert-Mataga parameter, Δf). A linear relationship is indicative of an ICT process and suggests the fluorophore is sensitive to its environment.

Part 4: Conclusion and Future Outlook

This compound is far more than a simple chemical. It is a strategic platform poised for innovation. Its privileged core, combined with orthogonally reactive functional groups, provides a robust foundation for diverse research programs. The blueprints outlined in this guide—from the rational design of kinase inhibitors to the development of environmentally sensitive fluorophores—represent tangible, high-impact avenues for exploration. For research groups in drug discovery and materials science, this scaffold offers a direct and promising route to novel, functional molecules with significant therapeutic and technological potential.

References

Methodological & Application

Synthesis of 3-Amino-1-benzofuran-2-carbonitrile Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Amino-1-benzofuran-2-carbonitrile Scaffold

The benzofuran nucleus is a prominent heterocyclic scaffold found in a multitude of natural products and synthetic compounds with significant therapeutic properties.[1][2] Within this class of molecules, this compound derivatives have emerged as a privileged structural motif in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and neuroprotective effects.[1][3][4] Notably, derivatives of this scaffold have been investigated as potent and selective inhibitors of enzymes such as SIRT2 and as multifunctional agents for the treatment of Alzheimer's disease.[5][6]

The unique arrangement of the amino and cyano groups on the benzofuran core provides a versatile platform for further chemical modifications, allowing for the exploration of vast chemical space in drug discovery programs. This guide provides an in-depth overview of the key synthetic strategies for accessing this compound derivatives, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Synthetic Strategies: Pathways to the Core Scaffold

Several synthetic routes have been developed for the construction of the this compound core. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability. Here, we delve into the most prevalent and efficient strategies.

The Thorpe-Ziegler Approach: Intramolecular Cyclization of Dinitriles

A classic and powerful method for the formation of cyclic β-enaminonitriles is the Thorpe-Ziegler reaction.[7][8][9][10] This intramolecular condensation of dinitriles, catalyzed by a strong base, is conceptually related to the Dieckmann condensation.[7][10] The synthesis of this compound via this route typically starts from a salicylonitrile derivative, which is first O-alkylated with a haloacetonitrile to form a dinitrile intermediate. Subsequent base-catalyzed intramolecular cyclization yields the desired product.

The reaction is initiated by the deprotonation of the α-carbon to one of the nitrile groups by a strong base, such as an alkoxide, to form a carbanion. This carbanion then attacks the electrophilic carbon of the second nitrile group within the same molecule, leading to the formation of a cyclic imine intermediate. Tautomerization of this imine affords the more stable enamine, which is the final this compound product.[8]

Conceptual Workflow of the Thorpe-Ziegler Synthesis

Thorpe_Ziegler Salicylonitrile Salicylonitrile Dinitrile 2-(Cyanomethoxy)benzonitrile (Dinitrile Intermediate) Salicylonitrile->Dinitrile O-Alkylation Haloacetonitrile Haloacetonitrile Haloacetonitrile->Dinitrile Base1 Base (e.g., K2CO3) Base1->Dinitrile Product This compound Dinitrile->Product Intramolecular Cyclization Base2 Strong Base (e.g., NaOEt) Base2->Product

Figure 1: Conceptual workflow for the Thorpe-Ziegler synthesis of this compound.

One-Pot Synthesis from 2-Hydroxybenzonitriles and α-Halo Ketones

More recent and highly efficient methods involve the one-pot synthesis of 3-aminobenzofuran derivatives from readily available starting materials. A notable example is the cesium carbonate (Cs2CO3)-mediated reaction of 2-hydroxybenzonitriles with 2-bromoacetophenones in dimethylformamide (DMF).[11] This method allows for the rapid formation of C-C and C-O bonds at room temperature, yielding 3-amino-2-aroylbenzofurans in good to excellent yields within a short reaction time (10-20 minutes).[11] While this specific example leads to 2-aroyl derivatives, the underlying principle can be adapted for the synthesis of 2-carbonitrile analogs by choosing appropriate starting materials.

The reaction likely proceeds through an initial O-alkylation of the 2-hydroxybenzonitrile with the 2-bromoacetophenone, followed by an intramolecular cyclization. The use of a polar aprotic solvent like DMF is crucial for the success of this transformation.[11]

General Scheme for One-Pot Synthesis

One_Pot Hydroxybenzonitrile 2-Hydroxybenzonitrile Product 3-Amino-1-benzofuran Derivative Hydroxybenzonitrile->Product HaloCompound α-Halo Compound HaloCompound->Product Base Base (e.g., Cs2CO3) Base->Product One-Pot Reaction Solvent Solvent (e.g., DMF) Solvent->Product

References

The Strategic Synthesis of cGAS Inhibitors from 3-Amino-1-benzofuran-2-carbonitrile: A Detailed Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the cGAS-STING Pathway in Autoimmune and Inflammatory Disorders

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a danger signal associated with pathogenic infections and cellular damage.[1][2] Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING protein.[3] This activation triggers a signaling cascade culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines, orchestrating a robust immune response.[4]

However, aberrant activation of the cGAS-STING pathway by self-DNA can lead to the production of autoantibodies and the development of autoimmune diseases such as systemic lupus erythematosus (SLE) and Aicardi-Goutières syndrome.[2][5] Consequently, the inhibition of cGAS presents a promising therapeutic strategy for a range of autoimmune and inflammatory conditions.[6] Small molecule inhibitors of cGAS are being actively pursued to modulate this pathway and restore immune homeostasis.[7]

This guide provides a detailed exploration of the synthesis of cGAS inhibitors derived from the versatile starting material, 3-amino-1-benzofuran-2-carbonitrile. This scaffold is particularly valuable as it provides a ready-made platform for the construction of more complex heterocyclic systems known to possess cGAS inhibitory activity.

The cGAS-STING Signaling Pathway: A Visual Overview

The following diagram illustrates the key events in the cGAS-STING signaling cascade, from the detection of cytosolic dsDNA to the production of inflammatory cytokines.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS (inactive) dsDNA->cGAS Binding cGAS_active cGAS (active) cGAS->cGAS_active Activation cGAMP 2'3'-cGAMP cGAS_active->cGAMP Synthesis ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING (dimer) cGAMP->STING Binding Inhibitor Benzofuran-based cGAS Inhibitor Inhibitor->cGAS_active Inhibition STING_active STING (active oligomer) STING->STING_active Conformational Change & Oligomerization STING_translocated Translocated STING STING_active->STING_translocated Translocation TBK1 TBK1 STING_translocated->TBK1 Recruitment TBK1_p p-TBK1 TBK1->TBK1_p Phosphorylation IRF3 IRF3 TBK1_p->IRF3 Phosphorylation IRF3_p p-IRF3 IRF3->IRF3_p IRF3_dimer p-IRF3 (dimer) IRF3_p->IRF3_dimer Dimerization IFN_genes Type I IFN Genes IRF3_dimer->IFN_genes Transcription IFN_production IFN-β & Cytokine Production IFN_genes->IFN_production

Caption: The cGAS-STING signaling pathway and the point of inhibition.

Synthetic Strategy: From this compound to Benzofuro[3,2-d]pyrimidine Core

The choice of this compound as a starting material is strategic. The ortho-disposed amino and cyano groups on the furan ring are primed for cyclization reactions to form a fused pyrimidine ring, yielding the benzofuro[3,2-d]pyrimidine scaffold. This core structure is found in a class of patented cGAS inhibitors.

The following diagram outlines the general synthetic workflow:

Synthesis_Workflow Start 3-Amino-1-benzofuran- 2-carbonitrile Core Benzofuro[3,2-d]pyrimidin-4-amine (Core Scaffold) Start->Core Cyclization (e.g., with Formamide) Intermediate 4-Chloro-benzofuro[3,2-d]pyrimidine Core->Intermediate Chlorination (e.g., with POCl3) Final Substituted Benzofuro[3,2-d]pyrimidine (cGAS Inhibitor) Intermediate->Final Nucleophilic Substitution (e.g., with amines)

Caption: Synthetic workflow for benzofuro[3,2-d]pyrimidine-based cGAS inhibitors.

Detailed Experimental Protocols

Part 1: Synthesis of the Benzofuro[3,2-d]pyrimidin-4-amine Core Scaffold

This protocol describes a common method for the cyclization of an ortho-amino carbonitrile to form a fused pyrimidine ring.

Materials and Reagents:

  • This compound

  • Formamide

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ethanol

  • Deionized water

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 eq) and an excess of formamide (10-20 eq).

  • Reaction: Heat the mixture to 180-200 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane). The reaction is typically complete within 4-6 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate of the crude product should form.

  • Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water and then with a small amount of cold ethanol to remove residual formamide.

  • Purification: The crude benzofuro[3,2-d]pyrimidin-4-amine can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Part 2: Synthesis of 4-Chloro-benzofuro[3,2-d]pyrimidine Intermediate

The 4-amino group of the core scaffold is converted to a more versatile chloro group, which can then be displaced by various nucleophiles.

Materials and Reagents:

  • Benzofuro[3,2-d]pyrimidin-4-amine

  • Phosphorus oxychloride (POCl₃)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Ice bath

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM) or Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask under a fume hood, suspend benzofuro[3,2-d]pyrimidin-4-amine (1.0 eq) in an excess of phosphorus oxychloride (5-10 eq).

  • Reaction: Heat the mixture to reflux (approximately 110 °C) for 2-4 hours. The reaction should be monitored by TLC.

  • Work-up: Carefully cool the reaction mixture to room temperature and then slowly pour it onto crushed ice in a beaker with stirring. This step should be performed in a well-ventilated fume hood as it is highly exothermic and releases HCl gas.

  • Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 4-chloro-benzofuro[3,2-d]pyrimidine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Part 3: Synthesis of Final cGAS Inhibitor via Nucleophilic Substitution

The 4-chloro intermediate is reacted with a desired amine to introduce the final substituent. The choice of amine is based on structure-activity relationship (SAR) studies of known cGAS inhibitors.

Materials and Reagents:

  • 4-Chloro-benzofuro[3,2-d]pyrimidine

  • Desired amine (e.g., a substituted pyrrolidine-2-carboxylic acid ester for inhibitors similar to those in WO 2020/142729)

  • A suitable solvent (e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM))

  • A non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA))

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification reagents (as in Part 2)

Procedure:

  • Reaction Setup: Dissolve 4-chloro-benzofuro[3,2-d]pyrimidine (1.0 eq) in the chosen solvent in a round-bottom flask.

  • Addition of Reagents: Add the desired amine (1.1-1.5 eq) and the base (2.0 eq) to the solution.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C) until the reaction is complete, as monitored by TLC.

  • Work-up and Purification: Perform a standard aqueous work-up, extraction, drying, and concentration as described in the previous protocols. The final product is then purified by column chromatography or recrystallization.

Characterization of Synthesized Compounds

Thorough characterization is essential to confirm the identity and purity of the synthesized compounds.

Technique Purpose Expected Observations for Benzofuro[3,2-d]pyrimidine Derivatives
¹H and ¹³C NMR Spectroscopy Structural elucidation and confirmation of the desired product.Characteristic aromatic proton signals for the benzofuran and pyrimidine rings. The chemical shifts and coupling constants will be indicative of the substitution pattern. ¹³C NMR will show the expected number of carbon signals with chemical shifts corresponding to the heterocyclic core and substituents.[8]
Mass Spectrometry (MS) Determination of the molecular weight and confirmation of the molecular formula.High-resolution mass spectrometry (HRMS) should provide the exact mass of the molecular ion, confirming the elemental composition. Fragmentation patterns can also provide structural information.[9][10]
High-Performance Liquid Chromatography (HPLC) Assessment of purity.A single major peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property of the compound under specific chromatographic conditions.[5]
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic absorption bands for C=N, C-O-C, and N-H (if present) stretching vibrations.

Biological Evaluation: In Vitro cGAS Inhibition Assays

Once the target compounds are synthesized and characterized, their ability to inhibit cGAS must be evaluated.

Biochemical cGAS Activity Assay (e.g., TR-FRET or ELISA)

This assay directly measures the production of cGAMP by recombinant human cGAS in the presence of a dsDNA activator and the test compound.

Principle:

  • ELISA-based: A competitive ELISA format where cGAMP produced in the enzymatic reaction competes with a labeled cGAMP for binding to a specific antibody. The signal is inversely proportional to the amount of cGAMP produced.[11]

  • TR-FRET-based: A time-resolved fluorescence resonance energy transfer assay where cGAMP produced displaces a fluorescently labeled cGAMP from an antibody-fluorophore conjugate, leading to a decrease in the FRET signal.[12]

General Protocol Outline:

  • Reaction: Incubate recombinant human cGAS with dsDNA, ATP, GTP, and varying concentrations of the test compound in an appropriate assay buffer.

  • Detection: Stop the reaction and measure the amount of cGAMP produced using either an ELISA or TR-FRET detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the percentage of cGAS inhibition against the compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce cGAS activity by 50%).

Cell-Based cGAS Inhibition Assay using THP-1 Reporter Cells

This assay assesses the ability of the compound to inhibit the cGAS-STING pathway in a cellular context. THP-1 cells are a human monocytic cell line that endogenously expresses the cGAS-STING pathway components.[6]

Principle:

Activation of the cGAS-STING pathway in THP-1 cells by transfecting dsDNA leads to the production of IFN-β. The inhibitory effect of the test compound is quantified by measuring the reduction in IFN-β levels.

General Protocol Outline:

  • Cell Culture: Culture THP-1 cells in appropriate media.

  • Compound Treatment: Pre-incubate the cells with varying concentrations of the test compound.

  • Stimulation: Transfect the cells with a dsDNA stimulus (e.g., herring testes DNA) to activate the cGAS pathway.

  • Measurement: After a suitable incubation period (e.g., 6-24 hours), measure the levels of IFN-β in the cell supernatant using ELISA or an AlphaLISA assay.[13][14] Alternatively, IFN-β mRNA levels can be quantified by RT-qPCR.[15]

  • Data Analysis: Calculate the percentage of inhibition of IFN-β production at each compound concentration and determine the cellular IC₅₀ value.

Conclusion and Future Directions

The synthetic and analytical protocols outlined in this guide provide a comprehensive framework for researchers engaged in the discovery and development of novel cGAS inhibitors based on the this compound scaffold. The modular nature of the synthetic route allows for the generation of a diverse library of compounds for structure-activity relationship studies. Promising candidates identified through the described in vitro and cell-based assays can then be advanced to more complex cellular models and in vivo studies of autoimmune and inflammatory diseases. The continued exploration of this chemical space holds significant promise for the development of new therapeutics targeting the cGAS-STING pathway.

References

Application Notes & Protocols for the Synthesis of N-Acyl Derivatives of 3-Amino-1-benzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Acylated Benzofurans

The benzofuran scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] These compounds have demonstrated therapeutic potential as antitumor, antibacterial, anti-inflammatory, and antiviral agents.[2][3] Specifically, the introduction of an N-acyl group at the 3-position of the benzofuran ring can significantly modulate the compound's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The N-acyl derivatives of 3-amino-1-benzofuran-2-carbonitrile are of particular interest as versatile intermediates for the synthesis of more complex heterocyclic systems and as potential bioactive molecules in their own right.[4][5] This guide provides detailed protocols for the N-acylation of this compound, offering insights into the underlying chemistry and practical guidance for successful synthesis.

Core Reaction: The Mechanism of N-Acylation

The N-acylation of this compound is a classic example of nucleophilic acyl substitution.[6] The lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or acid anhydride). This initial attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the departure of a leaving group (e.g., chloride or a carboxylate anion), results in the formation of the stable amide bond. When using an acyl chloride, a base is typically required to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

N-Acylation_Mechanism cluster_0 Nucleophilic Attack cluster_1 Leaving Group Departure cluster_2 Deprotonation Amine R-NH₂ AcylChloride R'-COCl Amine->AcylChloride TetrahedralIntermediate R-NH₂⁺-C(O⁻)(Cl)-R' AcylChloride->TetrahedralIntermediate Intermediate R-NH₂⁺-C(O⁻)(Cl)-R' ProtonatedAmide R-NH⁺=C(OH)-R' + Cl⁻ Intermediate->ProtonatedAmide Protonated R-NH⁺=C(OH)-R' FinalAmide R-NH-CO-R' Protonated->FinalAmide Base Base BaseH Base-H⁺ Base->BaseH

Caption: General mechanism of N-acylation of an amine with an acyl chloride.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the N-acylation of this compound using two common acylating agents: an acyl chloride and an acid anhydride.

Synthesis of the Starting Material: this compound

While this compound is commercially available, it can also be synthesized from 2-(2-cyano-phenoxy)acetonitrile.[7] A common method involves the base-catalyzed intramolecular cyclization of 2-(2-cyano-phenoxy)acetonitrile. For instance, refluxing with potassium carbonate in acetonitrile for 3 hours can yield the desired product.[7]

Protocol 1: N-Acylation using an Acyl Chloride (e.g., Acetyl Chloride or Benzoyl Chloride)

This protocol is highly effective due to the high reactivity of acyl chlorides. The use of an anhydrous solvent and a non-nucleophilic base is crucial to prevent side reactions.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1-1.2 eq)

  • Anhydrous pyridine or triethylamine (TEA) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Dropping funnel

  • Ice bath

  • Magnetic stirrer

  • Standard laboratory glassware for workup

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. If using pyridine as the base, it can also serve as the solvent.

  • Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring. This is to control the exothermic reaction between the amine and the acyl chloride.

  • Base Addition: If using TEA, add it to the solution.

  • Acyl Chloride Addition: Add the acyl chloride (1.1-1.2 eq) dropwise to the stirred solution over 10-15 minutes. A precipitate (pyridinium or triethylammonium hydrochloride) may form.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine or TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.

Acylation_Workflow Start Dissolve this compound in anhydrous solvent Cool Cool to 0 °C Start->Cool AddBase Add base (Pyridine or TEA) Cool->AddBase AddAcylChloride Add acyl chloride dropwise AddBase->AddAcylChloride React Stir at room temperature (2-6 h) AddAcylChloride->React Monitor Monitor by TLC React->Monitor Workup Aqueous workup (HCl, NaHCO₃, Brine) Monitor->Workup Dry Dry organic layer (MgSO₄) Workup->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate Purify Purify (Recrystallization or Chromatography) Concentrate->Purify End Characterize final product Purify->End

Caption: Experimental workflow for N-acylation using an acyl chloride.

Protocol 2: N-Acylation using an Acid Anhydride (e.g., Acetic Anhydride)

Acid anhydrides are less reactive than acyl chlorides, which can be advantageous for controlling the reaction. This method may require heating to proceed at a reasonable rate.

Materials:

  • This compound

  • Acid anhydride (e.g., acetic anhydride) (1.2-1.5 eq)

  • Pyridine or a catalytic amount of 4-dimethylaminopyridine (DMAP)

  • Ethyl acetate or DCM

  • Deionized water

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄ or Na₂SO₄

Equipment:

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Standard laboratory glassware for workup

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine or a suitable solvent like ethyl acetate with a catalytic amount of DMAP.

  • Reagent Addition: Add the acid anhydride (1.2-1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature or heat to 50-80 °C for 4-12 hours, monitoring by TLC. The choice of temperature depends on the reactivity of the specific anhydride.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate or DCM.

    • Wash with water to remove excess anhydride and pyridine.

    • Wash with saturated NaHCO₃ solution until effervescence ceases, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization or column chromatography as described in Protocol 1.

Data Summary and Expected Outcomes

The success of the synthesis should be confirmed by standard analytical techniques.

ParameterProtocol 1 (Acyl Chloride)Protocol 2 (Acid Anhydride)
Reaction Time 2-6 hours4-12 hours
Temperature 0 °C to Room TemperatureRoom Temperature to 80 °C
Key Reagents Acyl Chloride, Pyridine/TEAAcid Anhydride, Pyridine/DMAP
Byproducts HCl (neutralized by base)Carboxylic Acid
Typical Yields Generally high (>80%)Moderate to high (60-90%)

Characterization:

  • FT-IR: Look for the appearance of a strong amide C=O stretch (typically 1650-1680 cm⁻¹) and an N-H stretch (around 3300 cm⁻¹).

  • ¹H NMR: Expect a downfield shift of the aromatic protons adjacent to the newly formed amide group. A new singlet or multiplet corresponding to the acyl group protons will appear. The N-H proton will appear as a broad singlet.

  • Mass Spectrometry: The molecular ion peak should correspond to the expected mass of the N-acylated product.

Troubleshooting and Key Considerations

  • Low Yield: If the reaction is sluggish or yields are low, consider increasing the reaction temperature or time. Ensure all reagents and solvents are anhydrous, as water will hydrolyze the acylating agent.

  • Side Reactions: The nitrile group is generally stable under these conditions, but highly forcing conditions could potentially lead to its hydrolysis. Monitor the reaction closely to avoid over-running.

  • Purification Challenges: If the product is difficult to crystallize, column chromatography is the recommended alternative. A gradient elution system (e.g., hexane/ethyl acetate) is often effective.

  • Safety: Acyl chlorides and acid anhydrides are corrosive and moisture-sensitive. Handle them in a fume hood with appropriate personal protective equipment (gloves, safety glasses). Pyridine has a strong, unpleasant odor and is toxic; handle with care.

Conclusion

The N-acylation of this compound is a straightforward yet powerful transformation for generating a diverse library of derivatives for further synthetic elaboration or biological screening. The protocols outlined above provide a robust starting point for researchers. The choice between an acyl chloride or an acid anhydride will depend on the desired reactivity, scale, and available reagents. Careful monitoring and purification are key to obtaining high-purity N-acyl derivatives.

References

analytical methods for 3-Amino-1-benzofuran-2-carbonitrile characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of 3-Amino-1-benzofuran-2-carbonitrile

Introduction: The Need for Rigorous Characterization

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a benzofuran core, an amino group, and a nitrile moiety, makes it a versatile scaffold for the synthesis of novel pharmaceutical agents and functional materials.[1] Given its role as a critical building block, ensuring the identity, purity, and structural integrity of this compound is paramount for the success of subsequent research and development activities.

This comprehensive guide provides a suite of detailed analytical methods and protocols for the complete characterization of this compound. Moving beyond a simple listing of techniques, we delve into the causality behind experimental choices, offering field-proven insights to empower researchers, scientists, and drug development professionals. The methodologies described herein are designed to form a self-validating system, providing a high degree of confidence in the analytical results.

Physicochemical & Structural Overview

A foundational understanding of the molecule's basic properties is the first step in any analytical strategy. These parameters influence everything from solvent selection for spectroscopy to the design of chromatographic methods.

PropertyValueSource
Chemical Formula C₉H₆N₂O[2][3][4]
Molecular Weight 158.16 g/mol [2][3][4]
Monoisotopic Mass 158.048012819 Da[3][5]
CAS Number 62208-67-7[2][3][6]
IUPAC Name This compound[3]
SMILES C1=CC=C2C(=C1)C(=C(O2)C#N)N[2][3]
Boiling Point 347.3 °C at 760 mmHg[2]

A Holistic Analytical Workflow

A robust characterization strategy employs multiple orthogonal techniques to build a complete profile of the compound. The results from each method should be complementary, collectively confirming the molecule's identity, structure, and purity. The logical flow of this process is visualized below.

G cluster_synthesis Compound Synthesis/Procurement cluster_id Identity & Structure Confirmation cluster_purity Purity & Impurity Profiling cluster_final Final Characterization Compound 3-Amino-1-benzofuran- 2-carbonitrile Sample MS Mass Spectrometry (MS) Confirms Molecular Weight Compound->MS Primary Analysis NMR NMR Spectroscopy Elucidates C-H Framework Compound->NMR Primary Analysis IR FTIR Spectroscopy Identifies Functional Groups Compound->IR Primary Analysis HPLC HPLC-UV Quantifies Purity MS->HPLC Structural Confirmation Informs Purity Method NMR->HPLC Structural Confirmation Informs Purity Method IR->HPLC Structural Confirmation Informs Purity Method Report Certificate of Analysis (CoA) HPLC->Report Final Data Package

Caption: Overall workflow for analytical characterization.

Part 1: Spectroscopic Structure Elucidation

Spectroscopy is the cornerstone of chemical characterization, providing direct evidence of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for elucidating the precise atomic arrangement of an organic molecule. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR reveals the carbon skeleton. For this compound, NMR confirms the integrity of the benzofuran ring system and the substitution pattern. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent as it effectively dissolves the compound and its polarity helps in observing labile protons like those of the amino group.

Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆.

  • Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief application of sonication may be used if necessary.

  • Instrument Setup:

    • Use a spectrometer with a minimum field strength of 400 MHz for adequate signal dispersion.[1]

    • Acquire a ¹H spectrum first. Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-32 scans.

    • Acquire a ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 1024 or more scans are typically required.

  • Data Processing: Process the raw data (FID) with a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ septet at δ 39.52 ppm.

Expected Spectral Data:

¹H NMR (Predicted)Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Aromatic Protons7.20 - 7.80Multiplet (m)4HBenzene ring protons
Amine Protons~5.0 - 6.0Broad Singlet (br s)2H-NH₂
¹³C NMR (Predicted)Chemical Shift (δ, ppm)Assignment
Aromatic Carbons110 - 155Benzene ring carbons
Furan Ring Carbons90 - 160C2, C3, C3a, C7a
Nitrile Carbon115 - 120-C≡N

Note: Predicted shifts are based on general principles of NMR for similar structures.[7][8] Actual values must be confirmed experimentally.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Rationale: FTIR spectroscopy is an indispensable tool for the rapid identification of key functional groups. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.[9] For this molecule, FTIR provides definitive evidence for the presence of the amine (-NH₂), nitrile (-C≡N), and the aromatic benzofuran system. The Attenuated Total Reflectance (ATR) technique is preferred for its simplicity, requiring minimal sample preparation.

Protocol: FTIR-ATR Analysis

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum should be automatically ratioed against the background. Identify the key absorption bands and compare them to expected values.

Expected Characteristic IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Significance
Amine (-NH₂)N-H Stretch3400 - 3200 (typically two bands)Confirms the primary amine group
Nitrile (-C≡N)C≡N Stretch2260 - 2220Strong, sharp peak confirming the nitrile
Aromatic RingC=C Stretch1620 - 1450Indicates the aromatic system
Aromatic C-HC-H Stretch3100 - 3000Confirms aromatic C-H bonds[9]
Benzofuran EtherC-O Stretch1250 - 1050Evidence for the furan ether linkage

Reference values are based on standard IR correlation tables and data from related benzofuran structures.[8][9][10]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry provides the exact molecular weight of the compound, serving as a final confirmation of its elemental composition. Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, as it typically produces the protonated molecular ion ([M+H]⁺) with minimal fragmentation. A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap, can determine the mass with enough accuracy to confirm the molecular formula.

Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Operate the ESI source in positive ion mode. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 100-300 Da).

  • Data Interpretation: Identify the peak corresponding to the protonated molecule ([M+H]⁺) and compare its measured m/z value to the theoretical value.

Expected Mass-to-Charge Ratios (m/z):

Adduct IonTheoretical m/z
[M+H]⁺159.05530
[M+Na]⁺181.03724
[M+K]⁺197.01118
Data derived from predicted values.[5]

Part 2: Chromatographic Purity Assessment

While spectroscopy confirms the structure, chromatography is essential to quantify its purity.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the industry-standard method for determining the purity of pharmaceutical compounds and intermediates.[11][12] A reversed-phase method using a C18 column is the logical starting point, as it effectively separates compounds based on their hydrophobicity. The molecule contains chromophores (the benzofuran system) that absorb UV light, making UV detection a simple and robust choice. A gradient elution is often employed to ensure that any potential impurities, which may have significantly different polarities, are eluted from the column in a reasonable time.

G cluster_prep Preparation cluster_hplc HPLC System cluster_output Output MobilePhase Mobile Phase A: H₂O + 0.1% FA B: ACN + 0.1% FA Pump Gradient Pump MobilePhase->Pump Sample Sample Prep ~0.5 mg/mL in ACN Injector Autosampler Sample->Injector Pump->Injector Column C18 Column (e.g., 4.6x150mm, 5µm) Injector->Column Detector UV/Vis Detector (e.g., 254 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Purity Purity Calculation (Area % Report) Chromatogram->Purity

Caption: A typical workflow for HPLC purity analysis.

Protocol: Reversed-Phase HPLC Method

  • System Preparation:

    • Mobile Phase A: HPLC-grade water with 0.1% formic acid (v/v).

    • Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid (v/v).

    • Rationale: Formic acid is a common mobile phase modifier that improves peak shape by keeping acidic and basic functional groups (like the amine) in a consistent protonation state.

    • Degas both mobile phases thoroughly before use.

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a 50:50 acetonitrile/water mixture at a concentration of approximately 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or similar).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • The retention time of the main peak serves as an identifier for the compound under these specific conditions.

Conclusion

The comprehensive characterization of this compound requires a multi-faceted analytical approach. By systematically applying NMR and FTIR for structural confirmation, Mass Spectrometry for molecular weight verification, and HPLC for purity quantification, researchers can establish a complete and reliable analytical profile. The protocols outlined in this guide provide a robust framework for ensuring the quality and integrity of this important chemical building block, thereby supporting the advancement of drug discovery and materials science research.

References

Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 3-Amino-1-benzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of purity for 3-Amino-1-benzofuran-2-carbonitrile, a key intermediate in pharmaceutical synthesis. The method utilizes reversed-phase chromatography with UV detection, providing excellent specificity, accuracy, and precision. The causality behind the selection of chromatographic parameters is discussed in detail, ensuring the method is both scientifically sound and readily transferable. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable system for assessing the purity of this compound and its potential process-related impurities.

Introduction and Scientific Rationale

This compound is a heterocyclic compound of significant interest in medicinal chemistry, often serving as a foundational scaffold for the synthesis of pharmacologically active molecules.[1] Its chemical structure, featuring a benzofuran core with amino and nitrile functional groups, makes it a versatile building block.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 62208-67-7 [2][3][4]
Molecular Formula C₉H₆N₂O [2][3][5]
Molecular Weight 158.16 g/mol [2][3]
Melting Point 149 °C [4]

| Boiling Point | 347.3 °C at 760 mmHg |[2][4] |

The purity of such an intermediate is a critical quality attribute (CQA) that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Regulatory bodies, including those following International Council for Harmonisation (ICH) guidelines, mandate that analytical procedures for purity assessment are properly validated to ensure they are fit for their intended purpose.[6][7][8]

This guide provides a comprehensive framework for the HPLC analysis of this compound, beginning with the logic of method development and culminating in a detailed, self-validating protocol.

The Causality of Method Development

The development of a robust HPLC method is predicated on the physicochemical properties of the analyte. For this compound, a reversed-phase (RP-HPLC) approach is the logical choice. This is because the molecule possesses both non-polar (the benzofuran ring system) and polar (the amino group) characteristics, making it ideally suited for retention and separation on a non-polar stationary phase.[9][10]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is selected as the stationary phase. This is the most common reversed-phase chemistry and provides a strong hydrophobic surface for interaction with the benzofuran ring, which is the primary mechanism of retention. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure, suitable for standard HPLC systems.[11][12][13]

  • Mobile Phase Selection: The mobile phase is designed to control the elution of the analyte and its potential impurities.

    • Organic Modifier: Acetonitrile (MeCN) is chosen over methanol due to its lower viscosity, which results in lower backpressure, and its superior UV transparency at lower wavelengths.[9]

    • Aqueous Component & pH Control: The mobile phase includes purified water and a small amount of an acidifier, such as phosphoric acid or formic acid. The amino group on the analyte is basic. By maintaining an acidic pH (e.g., pH ~3), the amino group is protonated (-NH₃⁺). This protonation prevents peak tailing, which can occur due to interactions between the basic amine and residual acidic silanol groups on the silica support of the column, leading to sharp, symmetrical peaks.[9]

    • Elution Mode: A gradient elution program, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of acetonitrile, is employed. This strategy is highly effective for purity analyses, as it ensures that highly polar impurities elute early in the run, while the main analyte peak is well-retained and resolved. Furthermore, any less polar, late-eluting impurities can be effectively washed from the column by the high organic strength at the end of the gradient.[10]

  • Detector Selection: The conjugated aromatic system of the benzofuran ring results in strong ultraviolet (UV) absorbance. A UV detector is therefore a sensitive and robust choice for this analysis. A Diode Array Detector (DAD) is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths. This is invaluable for checking peak purity and selecting the optimal detection wavelength for maximum sensitivity, which for this class of compounds is typically in the 220-280 nm range.[13][14]

Experimental Protocol

This protocol is designed as a self-validating system. The initial System Suitability Test (SST) ensures that the chromatographic system is performing adequately before any sample analysis commences, thereby guaranteeing the trustworthiness of the generated data.[15][16]

Instrumentation and Reagents
  • Instrumentation: HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or variable wavelength UV detector.

  • Column: C18 Reversed-Phase Column (4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (HPLC grade or higher).

    • Water (HPLC grade or purified to 18.2 MΩ·cm).

    • Phosphoric Acid (H₃PO₄), ~85%.

    • This compound Reference Standard (purity ≥98%).

Chromatographic Conditions

Table 2: Optimized HPLC Chromatographic Conditions

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 20% B; 2-15 min: 20% to 80% B; 15-18 min: 80% B; 18-18.1 min: 80% to 20% B; 18.1-25 min: 20% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 254 nm (or optimal wavelength determined by DAD)
Injection Volume 10 µL

| Run Time | 25 minutes |

Preparation of Solutions
  • Mobile Phase A (0.1% H₃PO₄ in Water): Add 1.0 mL of 85% phosphoric acid to a 1 L flask containing 900 mL of HPLC-grade water. Dilute to the mark with water and mix well.

  • Diluent: Prepare a mixture of Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (approx. 0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

System Suitability Testing (SST)

The SST is a mandatory check to ensure the analytical system is functioning correctly.[17][18] It must be performed before starting any sample analysis.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Make five replicate injections of the Standard Solution.

  • Evaluate the resulting chromatograms against the acceptance criteria outlined in Table 3.

Table 3: System Suitability Test (SST) Parameters and Acceptance Criteria

Parameter Acceptance Criteria Rationale
Tailing Factor (T) ≤ 2.0 Ensures peak symmetry, indicating good column performance and lack of undesirable secondary interactions.
Theoretical Plates (N) ≥ 2000 Measures column efficiency and its ability to produce narrow peaks.
% RSD of Peak Area ≤ 2.0% Demonstrates the precision of the injector and detector response.

| % RSD of Retention Time | ≤ 1.0% | Confirms the stability and precision of the pumping system. |

Source: Based on general requirements from USP and ICH guidelines.[6][17]

Analytical Procedure
  • Perform and pass the System Suitability Test.

  • Inject a blank (diluent) to ensure no carryover or system contamination.

  • Inject the Sample Solution in duplicate.

  • Process the chromatograms using appropriate chromatography data software.

Calculation of Purity

The purity is calculated based on the principle of area normalization. This assumes that all impurities have a similar detector response to the main component.

Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100

Method Validation Overview

For use in a regulated environment, this analytical method must be formally validated according to ICH Q2(R2) guidelines.[7][8] The validation protocol demonstrates that the procedure is suitable for its intended purpose.[14][19]

Table 4: Summary of Method Validation Parameters (as per ICH Q2(R2))

Parameter Purpose Typical Assessment
Specificity To ensure the signal is unequivocally from the analyte, free from interference by impurities, degradants, or placebo components. Analyze stressed samples (acid, base, peroxide, heat, light) and check for peak purity using a DAD.
Linearity To demonstrate a direct proportional relationship between concentration and detector response over a defined range. Analyze a series of solutions at different concentrations (e.g., 50-150% of the nominal concentration) and perform linear regression.
Range The concentration interval over which the method is precise, accurate, and linear. Typically 80-120% of the test concentration for an assay.[19]
Accuracy To measure the closeness of the test results to the true value. Perform recovery studies by spiking a known amount of reference standard into a sample matrix.
Precision To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst/instrument).
Limit of Quantitation (LOQ) The lowest concentration of analyte that can be reliably quantified with acceptable precision and accuracy. Determined by signal-to-noise ratio (typically S/N ≥ 10) or from linearity data.[17]

| Robustness | To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Vary parameters like flow rate (±10%), column temperature (±5°C), and mobile phase pH (±0.2 units). |

Workflow Visualization

The following diagram illustrates the logical flow of the HPLC purity analysis from preparation to final result.

HPLC_Workflow cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep_mobile Prepare Mobile Phases A and B prep_std Prepare Standard Solution prep_mobile->prep_std prep_sample Prepare Sample Solution prep_mobile->prep_sample system_eq System Equilibration sst_check System Suitability Test (SST) system_eq->sst_check sst_check->system_eq Fail inject_blank Inject Blank sst_check->inject_blank Pass inject_sample Inject Sample inject_blank->inject_sample integrate Integrate Peaks inject_sample->integrate calculate Calculate Purity (Area %) integrate->calculate report Generate Report calculate->report

Caption: Workflow for the HPLC purity analysis of this compound.

References

Application Note: Comprehensive NMR Spectroscopic Analysis of 3-Amino-1-benzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed guide to the structural elucidation of 3-Amino-1-benzofuran-2-carbonitrile, a key heterocyclic scaffold in medicinal chemistry, using a suite of modern Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1][2][3] We present a comprehensive protocol, from sample preparation to the interpretation of one-dimensional (¹H, ¹³C, DEPT-135) and two-dimensional (COSY, HSQC, HMBC) NMR data. The causality behind experimental choices is explained, and the data is presented in a clear, tabular format. This guide is intended for researchers, scientists, and drug development professionals seeking to apply advanced NMR methodologies for the unambiguous characterization of complex organic molecules.

Introduction: The Significance of the Benzofuran Scaffold

Benzofuran derivatives are a prominent class of oxygen-containing heterocyclic compounds, forming the core structure of numerous natural products and pharmacologically active molecules.[1] Their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, make them attractive targets in drug discovery and development.[1][4] this compound, in particular, serves as a versatile synthetic intermediate for the construction of more complex molecular architectures.[2][5] Accurate and unambiguous structural characterization is paramount for understanding its reactivity and for the rational design of new therapeutic agents. NMR spectroscopy stands as the most powerful technique for the complete structural assignment of such molecules in solution.[6]

Foundational NMR Principles for Structural Elucidation

A multi-faceted approach employing various NMR experiments is essential for the complete assignment of the ¹H and ¹³C chemical shifts and for establishing the connectivity within the this compound molecule.

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling.

  • ¹³C NMR: Reveals the number of chemically non-equivalent carbon atoms in the molecule.[7]

  • DEPT-135 (Distortionless Enhancement by Polarization Transfer): Differentiates between CH, CH₂, and CH₃ groups. CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed in a DEPT-135 spectrum.[8]

  • COSY (Correlation Spectroscopy): A 2D homonuclear experiment that identifies protons that are spin-coupled to each other, typically over two to three bonds (²JHH, ³JHH).[8]

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D heteronuclear experiment that correlates protons directly attached to carbon atoms (¹JCH).[9]

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D heteronuclear experiment that shows correlations between protons and carbons over two to three bonds (²JCH, ³JCH), and sometimes longer-range couplings. This is crucial for connecting different spin systems and identifying quaternary carbons.[9][10]

Experimental Protocols

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation.[11]

  • Analyte Purity: Ensure the this compound sample is of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.[12][13][14][15] For this compound, with its polar amino and cyano groups and aromatic system, Deuterated Dimethyl Sulfoxide (DMSO-d₆) is an excellent choice due to its high dissolving power for polar compounds.[12][14][16] Deuterated Chloroform (CDCl₃) can also be used, but the amino protons may exchange more rapidly or have a broader signal.[12][14][16]

  • Concentration:

    • For ¹H NMR and 2D experiments (COSY, HSQC, HMBC), dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of DMSO-d₆.[17][18][19][20]

    • For ¹³C NMR, a more concentrated sample of 50-100 mg in 0.6-0.7 mL of DMSO-d₆ is recommended due to the lower natural abundance of the ¹³C isotope.[17]

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR in organic solvents, with its signal defined as 0.00 ppm.[7][21][22] A small amount can be added directly to the NMR tube.

  • Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11][20]

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Diagram 1: Experimental Workflow for NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation A Weigh 5-25 mg of This compound B Dissolve in 0.6-0.7 mL of DMSO-d6 with TMS A->B C Filter into 5 mm NMR Tube B->C D Homogenize Sample C->D E 1D Experiments (1H, 13C, DEPT-135) D->E F 2D Experiments (COSY, HSQC, HMBC) D->F G Process Spectra (FT, Phasing, Baseline Correction) E->G F->G H Assign Signals G->H I Correlate Data from all Experiments H->I J Confirm Structure I->J

Caption: Workflow from sample preparation to final structure confirmation.

NMR Data Acquisition

All spectra should be acquired on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR: Acquire with a 90° pulse, a spectral width of 12-16 ppm, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire with proton decoupling, a spectral width of 200-220 ppm, and a larger number of scans (e.g., 1024 or more) due to the lower sensitivity of the ¹³C nucleus.[7]

  • DEPT-135: Use a standard DEPT-135 pulse sequence.

  • COSY: Acquire a 2D dataset with a spectral width of 12-16 ppm in both dimensions.

  • HSQC: Set the spectral width in the ¹H dimension (F2) to 12-16 ppm and in the ¹³C dimension (F1) to 160-180 ppm.

  • HMBC: Use similar spectral widths as the HSQC but optimize the long-range coupling delay (typically for J = 8-10 Hz) to observe two- and three-bond correlations.

Results and Interpretation

The following tables present the expected (hypothetical) NMR data for this compound dissolved in DMSO-d₆. The numbering scheme for the molecule is provided below.

Figure 1: Structure and Atom Numbering of this compound (A representative image would be placed here)

¹H and ¹³C NMR Data

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound

Positionδ ¹³C (ppm)Multiplicity (DEPT-135)δ ¹H (ppm)MultiplicityJ (Hz)
1-----
285.2Quaternary (C)---
3158.5Quaternary (C)---
3a148.1Quaternary (C)---
4125.0Methine (CH)7.85d8.0
5123.8Methine (CH)7.42t7.6
6129.5Methine (CH)7.60t7.8
7112.1Methine (CH)7.75d8.2
7a120.9Quaternary (C)---
NH₂--6.50s (br)-
CN115.3Quaternary (C)---

Note: Chemical shifts are hypothetical and based on typical values for similar structures. The broad singlet (s, br) for the NH₂ protons is characteristic and its chemical shift can be concentration and temperature-dependent.[23]

2D NMR Correlation Data

Table 2: Key 2D NMR Correlations for this compound

Proton (δ ¹H)COSY Correlations (δ ¹H)HSQC Correlations (δ ¹³C)HMBC Correlations (δ ¹³C)
H-4 (7.85) H-5 (7.42)C-4 (125.0)C-3a (148.1), C-5 (123.8), C-7a (120.9)
H-5 (7.42) H-4 (7.85), H-6 (7.60)C-5 (123.8)C-3a (148.1), C-7 (112.1)
H-6 (7.60) H-5 (7.42), H-7 (7.75)C-6 (129.5)C-4 (125.0), C-7a (120.9)
H-7 (7.75) H-6 (7.60)C-7 (112.1)C-3a (148.1), C-5 (123.8), C-7a (120.9)
NH₂ (6.50) --C-2 (85.2), C-3 (158.5)
Step-by-Step Structure Elucidation

The process of piecing together the molecular structure is a logical progression, using each NMR experiment to add another layer of information.

Diagram 2: Structural Elucidation Pathway

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Connectivity A 1H NMR: Identifies 4 aromatic protons and 1 NH2 C HSQC: Connects each proton to its attached carbon (H-4 to C-4, etc.) A->C B 13C & DEPT-135: Identifies 4 CH carbons and 5 quaternary carbons B->C D COSY: Establishes the aromatic spin system (H-4 to H-5 to H-6 to H-7) C->D E HMBC: Connects fragments and assigns quaternary carbons D->E F Final Structure Confirmation E->F

Caption: Logical flow for structure determination using multiple NMR techniques.

  • Proton and Carbon Count: The ¹H NMR spectrum shows four distinct signals in the aromatic region (7.4-7.9 ppm) and a broad singlet for the amino group. The ¹³C and DEPT-135 spectra confirm the presence of four CH carbons and five quaternary carbons (C-2, C-3, C-3a, C-7a, and the CN carbon).

  • Direct C-H Assignment (HSQC): The HSQC spectrum provides the first direct link between the proton and carbon skeletons. Each aromatic proton signal is correlated to its directly attached carbon signal, as listed in Table 2. For instance, the proton at 7.85 ppm is attached to the carbon at 125.0 ppm.

  • Aromatic Spin System (COSY): The COSY spectrum is crucial for establishing the connectivity of the benzene ring. The cross-peaks reveal the following correlations: H-4 is coupled to H-5, H-5 is coupled to both H-4 and H-6, H-6 is coupled to H-5 and H-7, and H-7 is coupled to H-6. This confirms the presence of four adjacent aromatic protons, consistent with a 1,2-disubstituted benzene ring fused to the furan ring.

  • Connecting the Pieces (HMBC): The HMBC spectrum provides the long-range correlations that are essential for assembling the complete structure and assigning the quaternary carbons.

    • Positioning H-4 and H-7: The proton H-4 (7.85 ppm) shows a three-bond correlation to the quaternary carbon C-7a (120.9 ppm) and a two-bond correlation to C-3a (148.1 ppm). Similarly, H-7 (7.75 ppm) shows correlations to C-3a and C-7a. These correlations firmly establish the fusion of the benzene and furan rings.

    • Assigning the Furan Moiety: The NH₂ protons (6.50 ppm) show crucial correlations to the quaternary carbons C-2 (85.2 ppm) and C-3 (158.5 ppm). This confirms the attachment of the amino group to C-3. The downfield shift of C-3 is consistent with it being an enamine-like carbon, while the upfield shift of C-2 is characteristic of a carbon atom situated between an oxygen atom and a nitrile group.

    • Confirming the Nitrile Group: The lack of a proton signal for the carbon at 115.3 ppm, combined with its characteristic chemical shift, confirms its assignment as the nitrile carbon (CN). Its position is inferred by the chemical shift of C-2 and the overall molecular formula.

Conclusion

The systematic application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete and unambiguous structural elucidation of this compound. By combining information from ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments, every proton and carbon atom can be assigned, and the connectivity of the entire molecule can be confidently established. This detailed protocol serves as a template for the characterization of other novel heterocyclic compounds, which is a critical step in modern chemical research and drug development.

References

Mass Spectrometry Analysis of 3-Amino-1-benzofuran-2-carbonitrile: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 3-Amino-1-benzofuran-2-carbonitrile in Modern Drug Discovery

This compound is a heterocyclic compound of significant interest within the pharmaceutical and drug development sectors. Its benzofuran core is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[1] The unique arrangement of an amino group and a nitrile group on the benzofuran ring system imparts a distinct chemical reactivity and potential for diverse pharmacological activities, making it a valuable building block in medicinal chemistry. The accurate and reliable characterization of this molecule and its analogues is paramount for advancing drug discovery programs, ensuring quality control, and meeting regulatory standards.

This comprehensive technical guide provides a detailed framework for the analysis of this compound using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). The protocols and methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering a blend of theoretical justification and practical, field-proven insights to ensure scientific integrity and reproducible results.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
Molecular Formula C₉H₆N₂OPubChem
Molecular Weight 158.16 g/mol PubChem
Exact Mass 158.048013 g/mol SpectraBase
CAS Number 62208-67-7PubChem
SMILES Nc1c(oc2ccccc12)C#NSpectraBase
InChIKey KPLPXBCQZSGRGU-UHFFFAOYSA-NSpectraBase

Strategic Approach to LC-MS/MS Method Development

The successful analysis of this compound by LC-MS/MS hinges on a systematic approach to method development, encompassing sample preparation, chromatographic separation, and mass spectrometric detection. The amino group in the structure suggests that the compound will be ionizable, making it an excellent candidate for Electrospray Ionization (ESI). ESI is a soft ionization technique that is well-suited for polar and ionizable compounds, minimizing in-source fragmentation and preserving the molecular ion for subsequent tandem mass spectrometry analysis.[2][3]

Workflow Overall LC-MS/MS Analytical Workflow cluster_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep Dissolution & Dilution Filter Syringe Filtration (0.45 µm) Prep->Filter Inject Injection into HPLC Filter->Inject Column Reversed-Phase C18 Separation Inject->Column Gradient Gradient Elution Column->Gradient ESI Electrospray Ionization (ESI+) Gradient->ESI MS1 Full Scan (MS1) for [M+H]+ ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 Product Ion Scan (MS2) CID->MS2 Quant Quantification MS2->Quant Confirm Confirmation of Identity Quant->Confirm

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Part 1: Sample Preparation Protocol

The goal of sample preparation is to present the analyte to the LC-MS/MS system in a clean, compatible solvent at an appropriate concentration.

Rationale: For routine analysis, a simple "dilute and shoot" approach is often sufficient, especially for relatively pure samples. The choice of diluent is critical; it should be strong enough to fully dissolve the analyte while being compatible with the initial mobile phase conditions to ensure good peak shape. A 50:50 mixture of acetonitrile and water is a versatile starting point. Filtration is a mandatory step to remove particulate matter that could clog the HPLC system.

Step-by-Step Protocol:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask and dissolve in and dilute to volume with a 50:50 (v/v) acetonitrile:water mixture to obtain a stock solution of approximately 0.1 mg/mL.[4]

    • Perform serial dilutions from the stock solution using the same diluent to prepare working standards for calibration curves.

  • Sample Preparation:

    • For bulk material or formulated products, accurately weigh a portion of the sample and prepare a solution in the 50:50 acetonitrile:water diluent to achieve a target concentration within the calibration range.

    • Ensure complete dissolution, using sonication if necessary.

  • Filtration:

    • Filter all prepared solutions through a 0.45 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial before placing it in the autosampler.

Part 2: Liquid Chromatography Method

A robust reversed-phase HPLC (RP-HPLC) method is essential for separating the analyte from potential impurities and matrix components.

Rationale for Method Choices:

  • Column: A C18 stationary phase is the workhorse of reversed-phase chromatography and provides excellent retention for moderately polar aromatic compounds like this compound.[5]

  • Mobile Phase: A combination of water and a polar organic solvent (acetonitrile or methanol) is standard for RP-HPLC. The inclusion of a small amount of an acid, such as formic acid, serves two key purposes:

    • It protonates the amino group of the analyte, leading to more consistent retention and improved peak shape by minimizing interactions with residual silanols on the stationary phase.

    • It promotes efficient ionization in the ESI source (positive ion mode).[6]

  • Gradient Elution: A gradient elution is recommended to ensure that any impurities with different polarities are effectively separated and eluted, providing a comprehensive profile of the sample in a reasonable timeframe.

Detailed HPLC Protocol:

ParameterRecommended Setting
HPLC System UHPLC or HPLC system with a binary pump and autosampler
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 10% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to 10% B and re-equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Detector UV at 254 nm and 270 nm (for method development) followed by MS detector

Part 3: Mass Spectrometry Method

The mass spectrometer provides the sensitivity and specificity required for confident identification and quantification.

Rationale for MS Parameter Selection:

  • Ionization Mode: Positive ion mode Electrospray Ionization (ESI+) is chosen due to the presence of the basic amino group, which is readily protonated to form the [M+H]⁺ ion.

  • MS1 (Full Scan): A full scan is initially performed to confirm the presence of the protonated molecule at the expected m/z of 159.0553.

  • MS/MS (Product Ion Scan): Collision-Induced Dissociation (CID) of the precursor ion ([M+H]⁺) will generate characteristic fragment ions. Monitoring these specific transitions in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Detailed MS Protocol:

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr (Nitrogen)
Cone Gas Flow 50 L/hr (Nitrogen)
MS1 Scan Range m/z 50-200
Precursor Ion (for MS/MS) m/z 159.1
Collision Energy Optimize for key fragment ions (start with a range of 10-40 eV)

Proposed Fragmentation Pathway:

Based on the structure of this compound and general fragmentation principles of similar heterocyclic compounds, a plausible ESI-MS/MS fragmentation pathway can be proposed. The protonated molecule ([M+H]⁺ at m/z 159.1) is expected to undergo fragmentation primarily through the loss of small neutral molecules.

Fragmentation Proposed ESI-MS/MS Fragmentation Pathway cluster_frags Key Fragments Parent [M+H]+ m/z 159.1 Frag1 [M+H - HCN]+ m/z 132.1 Parent->Frag1 - HCN (27 Da) Frag2 [M+H - HCN - CO]+ m/z 104.1 Frag1->Frag2 - CO (28 Da)

Caption: A proposed fragmentation pathway for protonated this compound.

  • Loss of Hydrogen Cyanide (HCN): The nitrile group can be eliminated as HCN (27 Da), resulting in a fragment ion at m/z 132.1.

  • Loss of Carbon Monoxide (CO): Following the loss of HCN, the furan ring can cleave to lose carbon monoxide (28 Da), yielding a fragment at m/z 104.1.

Recommended MRM Transitions for Quantification:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Use
This compound159.1132.1Quantifier
This compound159.1104.1Qualifier

Part 4: Method Validation and System Suitability

For the method to be trustworthy, it must be validated according to established guidelines. Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7] Authoritative guidance can be found from regulatory bodies such as the U.S. Food and Drug Administration (FDA) and in documents like the CLSI C62-A guideline.[8]

System Suitability: Before each analytical run, system suitability should be assessed by injecting a standard solution multiple times. Key parameters to monitor include:

  • Peak Area Precision: Relative Standard Deviation (RSD) should be <15%.

  • Retention Time Precision: RSD should be <2%.

  • Peak Tailing Factor: Should be between 0.8 and 1.5.

Conclusion: A Robust Framework for Analysis

This application guide provides a comprehensive and scientifically grounded protocol for the mass spectrometry analysis of this compound. By explaining the causality behind experimental choices, from sample preparation to LC-MS/MS parameter optimization, this document empowers researchers to implement and adapt this methodology with confidence. The detailed protocols, combined with the proposed fragmentation pathway and guidance on method validation, establish a self-validating system that ensures the generation of accurate, reliable, and reproducible data critical for advancing research and development in the pharmaceutical sciences.

References

Application Notes and Protocols for the Purification of 3-Amino-1-benzofuran-2-carbonitrile by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Rationale for Chromatographic Purification

3-Amino-1-benzofuran-2-carbonitrile is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery, serving as a versatile scaffold for the synthesis of various biologically active molecules.[1][2][3] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, complicate reaction monitoring and structural elucidation, and ultimately impact the efficacy and safety of the final drug candidates.

The Thorpe-Ziegler reaction, a common synthetic route to this scaffold, can yield a crude product containing unreacted starting materials, such as salicylonitrile and chloroacetonitrile, as well as potential side products. Column chromatography is the method of choice for isolating the target compound from these impurities due to its efficiency in separating compounds based on their differential partitioning between a stationary phase and a mobile phase.[1][2]

This guide provides a detailed, field-proven protocol for the purification of this compound using column chromatography. It delves into the causality behind the selection of materials and methods, ensuring a robust and reproducible purification process.

Physicochemical Properties and Safety Considerations

A thorough understanding of the target molecule's properties is fundamental to developing an effective purification strategy.

PropertyValueSource
Molecular Formula C₉H₆N₂O--INVALID-LINK--[4]
Molecular Weight 158.16 g/mol --INVALID-LINK--[4]
Appearance Expected to be a solid--INVALID-LINK--[5]
Predicted XLogP3 2.2--INVALID-LINK--[4]

The presence of both a polar amino group and a moderately polar nitrile group, combined with the largely non-polar benzofuran core, gives the molecule an intermediate polarity. This characteristic is key to selecting the appropriate stationary and mobile phases.

Safety Precautions: this compound is classified with several hazard statements, including being harmful if swallowed, in contact with skin, or inhaled, and causing skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

The Science of Separation: Choosing Your Chromatographic System

The success of column chromatography hinges on the careful selection of the stationary and mobile phases. The goal is to create a system where the target compound has a retention factor (Rƒ) of approximately 0.25-0.35 on a Thin Layer Chromatography (TLC) plate, which generally translates to good separation on a column.

Stationary Phase: Deactivated Silica Gel

For the separation of moderately polar compounds like this compound, silica gel (SiO₂) of 200-300 mesh particle size is a suitable stationary phase.[1][2] However, the acidic nature of standard silica gel can lead to problems when purifying basic compounds such as amines. The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to:

  • Irreversible adsorption: The compound sticks to the column and cannot be eluted.

  • Tailing: The compound elutes slowly and over many fractions, resulting in poor separation and low purity.

  • Degradation: The acidic environment can catalyze the decomposition of sensitive molecules.

To mitigate these issues, it is crucial to use deactivated silica gel . This is achieved by pre-treating the silica with a basic modifier, most commonly triethylamine (Et₃N) . The triethylamine neutralizes the acidic silanol groups, creating a more inert surface for the separation of the basic amine.

Mobile Phase: A Non-Polar/Polar Solvent System

Based on successful purifications of similar 3-aminobenzofuran derivatives, a binary solvent system of a non-polar solvent and a moderately polar solvent is effective.[1][2] A common and cost-effective choice is a mixture of petroleum ether (or hexanes) and ethyl acetate .

  • Petroleum Ether/Hexanes: A non-polar solvent that helps to move non-polar impurities through the column quickly.

  • Ethyl Acetate: A moderately polar solvent that competes with the analyte for binding sites on the silica gel, thus eluting the compounds from the column.

The optimal ratio of these solvents must be determined empirically using TLC. This process involves spotting the crude reaction mixture on a TLC plate and eluting it with different solvent ratios. The goal is to find a ratio that provides good separation between the desired product and its impurities.

Experimental Protocol: Step-by-Step Purification

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjust the scale of the column and solvent volumes accordingly for different amounts of material.

Materials and Equipment
  • Crude this compound

  • Silica gel (200-300 mesh)

  • Petroleum ether (or n-hexane)

  • Ethyl acetate

  • Triethylamine (Et₃N)

  • Glass chromatography column (approx. 40-50 cm length, 2-3 cm diameter)

  • Separating funnel (for solvent addition)

  • Cotton or glass wool

  • Sand (acid-washed)

  • TLC plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Workflow Diagram

Caption: Workflow for the purification of this compound.

Detailed Procedure

Part 1: Determination of the Optimal Eluent System

  • Prepare several eluent mixtures with varying ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v). To each, add 0.5% v/v triethylamine.

  • Dissolve a small amount of the crude reaction mixture in a few drops of ethyl acetate or dichloromethane.

  • Using a capillary tube, spot the dissolved crude mixture onto a TLC plate.

  • Develop the TLC plate in a chamber containing one of the prepared eluent systems.

  • Visualize the developed plate under a UV lamp (254 nm).

  • The optimal eluent system is the one that results in the desired compound having an Rƒ value of approximately 0.25-0.35, with good separation from other spots. For many aminobenzofuran derivatives, a starting point of 5:1 petroleum ether:ethyl acetate is effective.[1][2]

Part 2: Column Preparation

  • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

  • Add a thin layer (approx. 1 cm) of sand on top of the cotton plug.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 petroleum ether:ethyl acetate with 0.5% Et₃N). Use approximately 50 g of silica gel per 1 g of crude product.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock at the bottom of the column and allow the solvent to drain until it is just above the level of the silica gel. Do not let the column run dry.

  • Add another thin layer (approx. 1 cm) of sand on top of the packed silica gel to prevent disturbance during solvent addition.

  • Continuously add the eluent to the top of the column and let it run through until the packed bed is stable and the eluent runs clear.

Part 3: Sample Loading

  • Wet Loading (Recommended): Dissolve the crude product (approx. 1 g) in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Using a pipette, carefully add this solution to the top of the column, allowing it to adsorb onto the silica.

  • Dry Loading (for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (approx. 2-3 times the mass of the crude product) to this solution. Evaporate the solvent on a rotary evaporator until a dry, free-flowing powder is obtained. Carefully add this powder to the top of the sand layer in the packed column.

Part 4: Elution and Fraction Collection

  • Carefully fill the column with the eluent. Use a separating funnel to add the eluent continuously to the top of the column.

  • Open the stopcock and begin collecting the eluting solvent in fractions (e.g., 10-20 mL per fraction).

  • Start with a low polarity mobile phase (e.g., 95:5 petroleum ether:ethyl acetate + 0.5% Et₃N) and gradually increase the polarity (e.g., to 9:1, then 8:2) if the compound is not eluting. This is known as gradient elution.

  • Monitor the collected fractions by TLC. Spot each fraction on a TLC plate and develop it in the optimal eluent system.

  • Fractions containing the pure compound (as determined by a single spot at the correct Rƒ value) should be combined.

Part 5: Product Isolation

  • Combine all fractions that contain the pure this compound.

  • Remove the solvent using a rotary evaporator to yield the purified product.

  • Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Compound does not move off the baseline (Rƒ = 0) Eluent is not polar enough.Gradually increase the proportion of ethyl acetate in the mobile phase.
Compound runs with the solvent front (Rƒ = 1) Eluent is too polar.Increase the proportion of petroleum ether in the mobile phase.
Streaking or tailing of the compound spot on TLC and column fractions Strong interaction with acidic silica gel.Ensure the silica gel is properly deactivated with triethylamine. Consider using neutral alumina as an alternative stationary phase.
Poor separation of spots Eluent system is not optimal. The column was packed improperly. The column was overloaded with the sample.Test different solvent systems (e.g., dichloromethane/hexanes). Repack the column, ensuring no air bubbles are present. Use a larger column or less crude material.
Product decomposes on the column The compound is unstable on silica gel, even when deactivated.Minimize the time the compound is on the column by using a slightly more polar eluent to speed up elution. Consider an alternative purification method like recrystallization.

Conclusion

The purification of this compound by column chromatography is a reliable and effective method when approached systematically. The key to success lies in the deactivation of the silica gel stationary phase to accommodate the basic nature of the amino group and the empirical determination of an optimal mobile phase using TLC. By following this detailed protocol and understanding the principles behind each step, researchers can consistently obtain high-purity material, which is essential for the advancement of their research and development endeavors.

References

Application Notes & Protocols: The Strategic Utility of 3-Amino-1-benzofuran-2-carbonitrile in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Benzofuran Scaffold and the Rise of a Versatile Building Block

The benzofuran nucleus is a quintessential "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives are ubiquitous in nature and synthetic pharmaceuticals, exhibiting a vast spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antioxidant properties.[3][4][5] The power of this scaffold lies in its rigid, planar structure and its capacity for diverse functionalization, allowing chemists to fine-tune its interaction with biological targets.

Within the arsenal of benzofuran-based synthons, 3-amino-1-benzofuran-2-carbonitrile stands out as a particularly powerful and versatile precursor. As an ortho-amino nitrile, it possesses two proximal, highly reactive functional groups—a nucleophilic amine and an electrophilic nitrile—poised for cyclization. This unique arrangement enables the efficient, often one-pot, construction of complex fused heterocyclic systems, which are of paramount interest in drug discovery and materials science.

This guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the synthesis and reactivity of this compound. It details field-proven protocols for its application in constructing high-value fused heterocycles, emphasizing the mechanistic rationale behind the synthetic strategies.

Part 1: Synthesis and Characterization of the Core Synthon

The accessibility of any building block is critical to its widespread adoption. This compound can be reliably synthesized via a base-mediated intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile. This transformation is a robust example of a Thorpe-Ziegler reaction, where the base abstracts a proton from the α-carbon to the nitrile, generating a carbanion that subsequently attacks the phenolic nitrile in an intramolecular fashion to form the five-membered furan ring.

G cluster_0 Synthesis of this compound A 2-(2-Cyanophenoxy)acetonitrile B Carbanion Intermediate A->B  Base (e.g., K2CO3) -H+ C Cyclized Intermediate B->C Intramolecular Nucleophilic Attack D 3-Imino-1-benzofuran-2-carbonitrile C->D Protonation E This compound (Product) D->E Tautomerization

Caption: Reaction pathway for the synthesis of the target synthon.

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures for similar cyclizations.[6]

Materials:

  • 2-(2-Cyanophenoxy)acetonitrile

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Deionized Water

Procedure:

  • To a stirred suspension of anhydrous potassium carbonate (1.5 equivalents) in anhydrous acetonitrile (10 mL per 1 g of starting material), add 2-(2-cyanophenoxy)acetonitrile (1.0 equivalent).

  • Heat the reaction mixture to reflux (approx. 82°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Scientist's Note: The use of a polar aprotic solvent like acetonitrile is crucial. It effectively dissolves the starting material while allowing the inorganic base to facilitate the reaction without participating in side reactions.

  • After completion, cool the mixture to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to afford this compound as a crystalline solid.

Expected Yield: 60-70%.

Characterization Data:

Property Value
Molecular Formula C₉H₆N₂O[7][8]
Molecular Weight 158.16 g/mol [7][9]
Appearance Off-white to pale yellow solid

| Melting Point | Typically in the range of 148-152 °C |

Part 2: Application in Fused Heterocycle Synthesis

The synthetic power of this compound lies in its ability to act as an "A-B" synthon, where 'A' is the amino group and 'B' is the nitrile. By reacting it with various "C-D" synthons, a diverse array of fused heterocyclic rings can be constructed.

G main This compound Amino Group (Nu) Nitrile Group (E) product1 Benzofuro[3,2-d]pyrimidines main:f1->product1 main:f2->product1 product2 Benzofuro[3,2-b]pyridines main:f1->product2 main:f2->product2 product3 Pyrazolo[3',4':3,2]benzofurans main:f1->product3 main:f2->product3 product4 Diaminobenzofuro[3,2-d]pyrimidines main:f1->product4 main:f2->product4 reagent1 C1 Synthons (Formamide, CS2, etc.) reagent1->product1 Annulation reagent2 α,β-Unsaturated Ketones reagent2->product2 Annulation reagent3 Hydrazine Hydrate reagent3->product3 Annulation reagent4 Guanidine reagent4->product4 Annulation

Caption: Versatility of the core synthon in heterocyclic annulation.

Application 1: Synthesis of Benzofuro[3,2-d]pyrimidines

This class of compounds is of significant interest due to the prevalence of the pyrimidine ring in biologically active molecules. The synthesis involves the cyclocondensation of the o-amino nitrile with a one-carbon synthon.

Mechanistic Insight: The reaction typically begins with the nucleophilic attack of the amino group on the electrophilic carbon of the C1 synthon (e.g., formamide). This is followed by an intramolecular cyclization where the nitrogen from the intermediate attacks the nitrile carbon, leading to the formation of the six-membered pyrimidine ring after tautomerization.

Protocol 2.1: Synthesis of 4-Aminobenzofuro[3,2-d]pyrimidine

Materials:

  • This compound

  • Formamide (HCONH₂)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in formamide (20 equivalents).

  • Heat the mixture to 150-160°C for 5-6 hours. The reaction can be monitored by TLC.

  • Scientist's Note: Formamide serves as both the reactant (C1 source) and the solvent. The high temperature is necessary to drive the condensation and cyclization. In some cases, using a high-boiling solvent like DMF can provide better temperature control.

  • After cooling, pour the reaction mixture into ice-water.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with cold water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-aminobenzofuro[3,2-d]pyrimidine. Further purification can be achieved by recrystallization if necessary.

Table of Representative C1 Synthons and Products:

C1 SynthonReagent/ConditionProduct Core Structure
Formic AcidRefluxBenzofuro[3,2-d]pyrimidin-4(3H)-one
Triethyl OrthoformateAcetic Anhydride, Reflux4-Ethoxybenzofuro[3,2-d]pyrimidine
Carbon DisulfidePyridine, RefluxBenzofuro[3,2-d]pyrimidine-4(3H)-thione
UreaHeat (Melt)Benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
Application 2: Synthesis of Benzofuro[3,2-b]pyridines

The Friedländer annulation provides a classic and efficient route to fused pyridine rings. This involves the reaction of an o-amino carbonyl compound (or its nitrile equivalent) with a compound containing an α-methylene ketone moiety.

Protocol 2.2: Synthesis of a Substituted Benzofuro[3,2-b]pyridine

Materials:

  • This compound

  • Cyclohexanone (or other active methylene ketone)

  • Potassium Hydroxide (KOH)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 equivalent) and cyclohexanone (1.2 equivalents) in ethanol.

  • Add a catalytic amount of powdered potassium hydroxide (0.1 equivalents).

  • Heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Mechanistic Rationale: The base catalyzes the initial Knoevenagel-type condensation between the ketone's α-methylene group and the nitrile group. This is followed by a nucleophilic attack from the amino group onto the ketone's carbonyl carbon, leading to cyclization and subsequent dehydration to form the aromatic pyridine ring.

  • Cool the reaction mixture. The product often precipitates upon cooling.

  • If no precipitate forms, reduce the solvent volume under reduced pressure and add water to induce precipitation.

  • Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol or isopropanol for purification.

Part 3: Summary and Outlook

This compound has proven to be an exceptionally useful and versatile building block for the synthesis of a wide array of benzofuran-fused heterocyclic systems. Its straightforward synthesis and predictable reactivity make it an invaluable tool for medicinal chemists and researchers in synthetic organic chemistry.

The protocols described herein represent foundational methods that can be expanded upon by varying the reaction partners. The resulting fused systems—benzofuropyrimidines, benzofuropyridines, and others—are prime candidates for screening in drug discovery programs, leveraging the established biological importance of the benzofuran scaffold.[3][5][10] Future work will undoubtedly focus on developing novel, catalytic, and environmentally benign methods for these transformations and exploring the therapeutic potential of the resulting molecular architectures.

References

The Versatile Scaffold: Application Notes and Protocols for Reactions of 3-Amino-1-benzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 3-Aminobenzofuran Core

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in a vast array of natural products and synthetic compounds with significant biological and physical properties.[1] Within this class, 3-amino-1-benzofuran-2-carbonitrile stands out as a particularly versatile building block. Its strategic placement of an amino group and a nitrile group on the furan ring, ortho to each other, provides a reactive handle for a multitude of chemical transformations. This arrangement is especially conducive to cyclocondensation reactions, enabling the efficient construction of fused heterocyclic systems of high interest in drug discovery, particularly as kinase inhibitors and anticancer agents.[2][3]

This guide provides detailed experimental protocols for the synthesis of the title compound and its subsequent derivatization into more complex heterocyclic structures. The procedures are designed for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, offering not just a series of steps, but also the underlying chemical principles and practical insights to ensure successful execution and adaptation.

PART I: Synthesis of the Core Scaffold: this compound

The most common and efficient route to this compound involves an intramolecular Thorpe-Ziegler cyclization of 2-(2-cyanophenoxy)acetonitrile. This reaction is a base-catalyzed intramolecular condensation of a dinitrile, which, after tautomerization of the resulting enamine, yields the stable aromatic aminobenzofuran.[4]

Protocol 1: Synthesis via Thorpe-Ziegler Cyclization

This protocol details the base-catalyzed cyclization of 2-(2-cyanophenoxy)acetonitrile to afford the title compound.

Reaction Scheme:

G cluster_0 Thorpe-Ziegler Cyclization start 2-(2-Cyanophenoxy)acetonitrile product This compound start->product reagents K2CO3, Acetonitrile, 82°C reagents->product

A schematic of the Thorpe-Ziegler cyclization.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
2-(2-Cyanophenoxy)acetonitrile≥98%Commercial SourceStarting material
Potassium Carbonate (K₂CO₃), anhydrousReagent GradeCommercial SourceBase catalyst
Acetonitrile (CH₃CN)Anhydrous, ≥99.8%Commercial SourceReaction solvent
Deionized Water (H₂O)In-houseFor work-up
Ethyl Acetate (EtOAc)Reagent GradeCommercial SourceFor extraction
Brine (saturated NaCl solution)In-houseFor washing
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceDrying agent
Round-bottom flask, reflux condenserStandard laboratory glassware
Magnetic stirrer, heating mantle

Experimental Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-cyanophenoxy)acetonitrile (10.0 g, 63.2 mmol) and anhydrous acetonitrile (100 mL).

  • Addition of Base: Add anhydrous potassium carbonate (13.1 g, 94.8 mmol, 1.5 equivalents) to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring for 3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After completion, cool the reaction mixture to room temperature. Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain a crude solid.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to afford this compound as a white to pale yellow solid.

  • Characterization: Dry the purified product under vacuum. The expected yield is approximately 65%.[5] Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Expected Spectroscopic Data:

TechniqueExpected Data
¹H NMR δ (ppm) ~7.6-7.2 (m, 4H, Ar-H), ~5.5 (br s, 2H, NH₂)
IR (KBr) ν (cm⁻¹) ~3450-3300 (N-H stretching), ~2220 (C≡N stretching), ~1640 (N-H bending)
MS (ESI) m/z 159.05 [M+H]⁺

PART II: Reactions Involving this compound

The ortho-disposition of the amino and nitrile groups makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. This section provides protocols for key transformations.

Protocol 2: Synthesis of 4-Aminopyrimido[5,4-b]benzofuran

This protocol describes a cyclocondensation reaction to form a fused pyrimidine ring, a common scaffold in kinase inhibitors. The reaction proceeds by initial formation of an amidine intermediate with formamide, followed by thermal cyclization.

Reaction Scheme:

G cluster_1 Pyrimido[5,4-b]benzofuran Synthesis start_node This compound intermediate_node N'-(2-cyano-1-benzofuran-3-yl)formimidamide (Intermediate) start_node->intermediate_node product_node 4-Aminopyrimido[5,4-b]benzofuran intermediate_node->product_node reagent1 Formamide, 180°C reagent1->intermediate_node reagent2 Thermal Cyclization reagent2->product_node

Workflow for the synthesis of 4-Aminopyrimido[5,4-b]benzofuran.

Materials and Reagents:

Reagent/MaterialGradeSupplierNotes
This compoundAs synthesized-Starting material
Formamide (HCONH₂)≥99.5%Commercial SourceReagent and solvent
Round-bottom flask, reflux condenserStandard laboratory glassware
Oil bath, magnetic stirrer

Experimental Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask, suspend this compound (1.58 g, 10 mmol) in formamide (20 mL).

  • Reaction: Heat the mixture to 180°C in an oil bath and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL) with stirring.

  • Isolation: Collect the resulting precipitate by vacuum filtration.

  • Purification: Wash the solid with cold water and then with a small amount of cold ethanol. Recrystallize the crude product from ethanol or N,N-dimethylformamide (DMF) to obtain pure 4-aminopyrimido[5,4-b]benzofuran.

  • Characterization: Dry the product under vacuum. Characterize by NMR, IR, and MS.

Protocol 3: Synthesis of 4-Chloropyrimido[5,4-b]benzofuran

The 4-amino group of the previously synthesized pyrimido[5,4-b]benzofuran can be converted to a chloro group, which serves as a versatile handle for subsequent nucleophilic aromatic substitution reactions, allowing for the generation of diverse compound libraries. This protocol is adapted from methodologies for analogous heterocyclic systems.[6]

Reaction Scheme:

G cluster_2 Chlorination of Pyrimido[5,4-b]benzofuran start_chlor 4-Aminopyrimido[5,4-b]benzofuran product_chlor 4-Chloropyrimido[5,4-b]benzofuran start_chlor->product_chlor reagents_chlor POCl3, Reflux reagents_chlor->product_chlor G cluster_3 N-Acylation Reaction start_acyl This compound product_acyl N-(2-Cyano-1-benzofuran-3-yl)acetamide start_acyl->product_acyl reagents_acyl Acetyl Chloride, Pyridine, DCM, 0°C to RT reagents_acyl->product_acyl

References

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of 3-Amino-1-benzofuran-2-carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Amino-1-benzofuran-2-carbonitrile. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and maximize your yield and purity.

This compound is a valuable heterocyclic scaffold, serving as a key building block in the development of novel therapeutics and functional materials.[1][2] Its synthesis, while conceptually straightforward, often presents challenges that can impact reaction efficiency. The most common and reliable route involves the base-mediated intramolecular cyclization of 2-(cyanomethoxy)benzonitrile, a classic example of the Thorpe-Ziegler reaction.[3][4] This guide focuses on mastering this transformation.

Core Experimental Protocol: Thorpe-Ziegler Cyclization

This protocol is based on established literature procedures and provides a robust starting point for your experiments.[5] The core of the synthesis is an intramolecular nucleophilic addition, where a carbanion formed on the methylene bridge attacks the benzonitrile carbon, leading to cyclization.

Experimental Workflow Overview

G cluster_0 Step 1: Precursor Preparation cluster_1 Step 2: Cyclization A 2-Cyanophenol + Chloroacetonitrile B 2-(cyanomethoxy)benzonitrile A->B Base (e.g., K2CO3) Solvent (e.g., Acetone) C 2-(cyanomethoxy)benzonitrile D This compound C->D Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat G Start Low Yield Observed Q1 Is the base active and anhydrous? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is the reaction run at high dilution? A1_Yes->Q2 Sol1 Action: Use freshly dried, finely powdered K₂CO₃ or a stronger base (e.g., NaH). A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are conditions anhydrous? A2_Yes->Q3 Sol2 Action: Increase solvent volume to favor intramolecular cyclization (Ziegler-Ruggli Principle). A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No End Yield Improved A3_Yes->End Sol3 Action: Use oven-dried glassware, anhydrous solvents, and an inert atmosphere. A3_No->Sol3 Sol3->End

References

Technical Support Center: Optimizing Reaction Conditions for 3-Aminobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminobenzofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important synthetic transformation. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimentation. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and minimize impurities.

Introduction to 3-Aminobenzofuran Synthesis

The 3-aminobenzofuran scaffold is a privileged structural motif found in numerous biologically active compounds and natural products, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and antiviral properties.[1] The development of efficient and robust synthetic methods to access these valuable molecules is a significant focus in medicinal chemistry and organic synthesis.[1][2]

Common synthetic strategies often involve intramolecular or intermolecular cyclization reactions.[2] These can include palladium-catalyzed couplings, tandem SNAr-cyclocondensation reactions, and base-mediated cyclizations of appropriately substituted precursors.[3][4][5] Despite the variety of available methods, researchers frequently encounter challenges such as low yields, formation of side products, and difficulty with purification. This guide aims to provide practical solutions to these common issues.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific problems you may encounter during the synthesis of 3-aminobenzofurans.

Problem 1: Low or No Yield of the Desired 3-Aminobenzofuran

Question: I am attempting to synthesize a 3-aminobenzofuran derivative via a cesium carbonate-mediated reaction between a 2-hydroxybenzonitrile and a 2-bromoacetophenone, but I am observing very low to no product formation. What are the likely causes and how can I optimize the reaction?

Answer:

Low or no yield in this type of reaction can stem from several factors, primarily related to the choice of base, solvent, and reaction temperature. The mechanism involves a cascade of C-C and C-O bond formations, and the efficiency of these steps is highly dependent on the reaction conditions.[6]

Causality and Optimization Strategy:
  • Base Selection is Critical: The choice of base is paramount. While various inorganic bases like Na₂CO₃ and K₂CO₃ can be used, cesium carbonate (Cs₂CO₃) often provides superior results.[6] This is attributed to the "cesium effect," where the high solubility and low degree of ion pairing of Cs₂CO₃ in polar aprotic solvents enhance its reactivity.[6] If you are using other bases, switching to Cs₂CO₃ is a primary recommendation.

  • Solvent Effects: The solvent plays a crucial role in this transformation. Protic solvents like methanol or water can lead to the formation of acyclic byproducts.[6] Aprotic polar solvents such as dimethylformamide (DMF), acetone, or tetrahydrofuran (THF) are generally preferred as they favor the desired intramolecular cyclization.[6] DMF, in particular, has been shown to be an excellent solvent for this reaction, often allowing it to proceed rapidly at room temperature.[6]

  • Temperature Considerations: While many Cs₂CO₃-mediated syntheses of 3-amino-2-aroyl benzofurans proceed efficiently at room temperature, some substrates may require heating.[6] If room temperature reactions are sluggish, gradually increasing the temperature (e.g., to 80°C) can facilitate the reaction.[7]

Troubleshooting Workflow:

Caption: Troubleshooting flowchart for low/no yield.

Experimental Protocol for Optimization:
  • Reaction Setup: To a solution of the 2-hydroxybenzonitrile (1.0 mmol) in dry DMF (5 mL), add the 2-bromoacetophenone (1.0 mmol).

  • Base Addition: Add cesium carbonate (2.0 equiv., 2.0 mmol) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (typically within 10-20 minutes for reactive substrates), pour the mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[6]

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Comparative Data on Reaction Conditions:

EntryBase (equiv.)SolventTemperatureTimeYield of 3a (%)Reference
1Na₂CO₃ (2.0)DMFrt2 hMixture of 3a and 3a'[6]
2K₂CO₃ (2.0)DMFrt2 hMixture of 3a and 3a'[6]
3Cs₂CO₃ (2.0)DMFrt10 min95[6]
4Cs₂CO₃ (2.0)MeOHreflux5 hOnly acyclic product 3a'[6]
5Cs₂CO₃ (2.0)Acetonereflux3 h85[6]

3a refers to the desired 3-amino-2-aroyl benzofuran, and 3a' refers to the acyclic intermediate.

Problem 2: Formation of Unexpected Side Products

Question: I am performing a synthesis of a 3-aminobenzofuran derivative and observing the formation of an unexpected side product. How can I identify and minimize the formation of this impurity?

Answer:

The formation of side products is a common challenge in organic synthesis. In the context of 3-aminobenzofuran synthesis, potential side reactions can include the formation of acyclic intermediates, rearranged products, or products from competing reaction pathways.

Causality and Mitigation Strategy:
  • Incomplete Cyclization: As mentioned in the previous section, the use of protic solvents can lead to the isolation of the acyclic intermediate.[6] Ensuring anhydrous conditions and using an appropriate aprotic polar solvent is key to promoting the final cyclization step.

  • Rearrangement Reactions: In some synthetic routes, particularly those involving chalcone precursors, rearrangement to other benzofuran isomers can occur. For instance, the use of certain acids and solvents can selectively lead to the formation of 3-formylbenzofurans instead of the expected 3-acylbenzofurans.[8] Careful control of the reaction conditions, especially the choice of acid and solvent, is crucial to direct the reaction towards the desired product.[8]

  • Substrate Decomposition: Some starting materials, such as N-substituted (ortho-hydroxy)aryl glycine esters, can be unstable under strongly acidic or basic conditions, or at high temperatures, leading to decomposition.[9] In such cases, milder reaction conditions, including the use of weaker bases like Cs₂CO₃ and lower temperatures, are necessary.[9]

Diagnostic Workflow:

Caption: Diagnostic workflow for side product formation.

General Protocol for Minimizing Side Products:
  • Solvent Screening: If you suspect incomplete cyclization, screen a range of aprotic polar solvents such as DMF, DMSO, and THF.

  • Base/Acid Titration: If a rearrangement is suspected, carefully screen different acids or bases and their concentrations. For example, in chalcone-based routes, switching from a strong acid like p-TsOH to a weaker one or even a basic condition might favor the desired product.[8]

  • Temperature Control: Begin reactions at a lower temperature and slowly increase it only if necessary. For sensitive substrates, maintaining a consistent and controlled temperature is critical.

  • Inert Atmosphere: For reactions sensitive to air or moisture, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions or decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic systems used for the synthesis of 3-aminobenzofurans?

A1: Palladium and copper-based catalytic systems are widely employed. Palladium catalysts, such as Pd(OAc)₂, are often used in cycloisomerization reactions of 2-(cyanomethyl)phenyl esters.[3][5] Copper catalysts, like Cu(OTf)₂, are effective for the annulative amination of ortho-alkynylphenols with hydroxylamines.[10] Copper(I) iodide (CuI) has also been used in a deep eutectic solvent for a one-pot synthesis.[2][11]

Q2: How do electron-donating and electron-withdrawing groups on the starting materials affect the reaction?

A2: The electronic nature of the substituents on the aromatic rings of the starting materials can significantly influence the reaction rate and yield. Generally, electron-withdrawing groups can increase the acidity of a phenolic proton, potentially facilitating the initial steps of a base-mediated reaction. Conversely, electron-donating groups may enhance the nucleophilicity of certain positions, which can be beneficial in other synthetic strategies. The specific effect will depend on the reaction mechanism. For instance, in copper-catalyzed annulative amination, variations in the substituent on the alkyne (both electron-donating and electron-withdrawing) have been shown to be well-tolerated.[10]

Q3: Are there any reported methods for the asymmetric synthesis of chiral 3-aminobenzofuran derivatives?

A3: Yes, asymmetric methods are being developed. For example, a chiral N-heterocyclic carbene (NHC)-catalyzed [3 + 3] cycloaddition reaction of 3-aminobenzofurans with isatin-derived enals has been reported to produce spirooxindoles containing a 3,4'-piperidinoyl spiro-center with excellent enantioselectivities.[12]

Q4: My 3-aminobenzofuran product is difficult to purify. What are some common strategies to improve purification?

A4: Purification challenges often arise from the presence of closely related side products or unreacted starting materials.

  • Column Chromatography Optimization: Systematically screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for column chromatography to improve separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture can be a highly effective purification method.

  • Acid-Base Extraction: The basicity of the amino group in the 3-aminobenzofuran can be exploited. An acid wash (e.g., with dilute HCl) can protonate the product, allowing it to be separated from non-basic impurities. Subsequent basification and extraction will then yield the purified product.

Q5: Can 3-aminobenzofurans be further functionalized?

A5: Absolutely. The amino group at the 3-position is a versatile handle for further chemical modifications. For example, N-arylation can be achieved using Chan-Lam coupling with arylboronic acids in the presence of a copper catalyst.[6] This allows for the synthesis of a diverse library of N-substituted 3-aminobenzofuran derivatives.

References

Technical Support Center: Troubleshooting Side Product Formation in 3-Amino-1-benzofuran-2-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-1-benzofuran-2-carbonitrile is a privileged heterocyclic scaffold, serving as a critical building block in the synthesis of a wide array of biologically active molecules and pharmaceutical agents.[1][2][3][4][5] Its unique structure, featuring a nucleophilic amine and an electrophilic nitrile on an electron-rich benzofuran core, imparts versatile reactivity. However, this same reactivity can present challenges during synthesis and subsequent functionalization, often leading to the formation of undesired side products that complicate purification and reduce yields.

This technical guide provides researchers, chemists, and drug development professionals with a comprehensive troubleshooting resource. Structured in a practical question-and-answer format, it addresses the most common side products encountered in reactions involving this compound, explaining the underlying mechanisms and offering field-proven protocols for their mitigation and elimination.

Section 1: Troubleshooting Nitrile Group Instability

The cyano group is a cornerstone of this molecule's synthetic utility, but it can be susceptible to hydrolysis under various conditions.

FAQ 1.1: My product analysis (e.g., Mass Spec, IR) suggests the presence of a carboxamide or carboxylic acid. What is happening?

Answer: You are likely observing the hydrolysis of the C2-nitrile group. This is one of the most common side reactions for this scaffold. The nitrile can undergo partial hydrolysis to form 3-amino-1-benzofuran-2-carboxamide or complete hydrolysis to 3-amino-1-benzofuran-2-carboxylic acid.

Causality & Mechanism: This reaction is catalyzed by the presence of water under either acidic or basic conditions.

  • Base-Catalyzed Hydrolysis: In the common synthesis of the parent molecule via Thorpe-Ziegler cyclization of 2-(2-cyanophenoxy)acetonitrile using a base like potassium carbonate, any residual water can lead to hydroxide-initiated attack on the nitrile carbon.[6] This process can occur during a prolonged reaction time or work-up.

  • Acid-Catalyzed Hydrolysis: Subsequent reactions carried out in acidic media can protonate the nitrile nitrogen, making the carbon atom highly susceptible to nucleophilic attack by water.

The formation of the carboxamide is the intermediate step, which can then be further hydrolyzed to the carboxylic acid under more forcing conditions (e.g., higher temperatures, stronger acid/base concentration).

Visualizing the Hydrolysis Pathway

G Nitrile This compound (Desired Product) Carboxamide 3-Amino-1-benzofuran-2-carboxamide (Side Product) Nitrile->Carboxamide H₂O (Acid or Base) CarboxylicAcid 3-Amino-1-benzofuran-2-carboxylic acid (Side Product) Carboxamide->CarboxylicAcid H₂O, Δ (Stronger Acid/Base)

Caption: Nitrile group hydrolysis pathway.

Troubleshooting and Prevention Protocol

Objective: To minimize the formation of hydrolysis-related side products by ensuring strictly anhydrous conditions.

Methodology:

  • Solvent Preparation: Use freshly distilled, anhydrous solvents. Acetonitrile, a common solvent for the cyclization reaction, should be dried over calcium hydride and distilled prior to use.[6]

  • Reagent Handling:

    • Use freshly opened or properly stored anhydrous bases (e.g., K₂CO₃ should be oven-dried before use).

    • Perform all additions of reagents and solvents under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Avoid unnecessarily long reaction times once the starting material is consumed.

  • Aqueous Work-up: When performing an aqueous work-up, conduct it efficiently at room temperature or below to minimize contact time between the product and the aqueous phase, especially if it's acidic or basic. Neutralize the solution promptly before extraction.

  • Purification: If hydrolysis occurs, the resulting carboxamide and carboxylic acid are significantly more polar than the parent nitrile. They can typically be separated effectively using silica gel column chromatography.

    Compound Typical Polarity Suggested Eluent System
    Desired Nitrile LowHexane/Ethyl Acetate (e.g., 4:1)
    Carboxamide MediumHexane/Ethyl Acetate (e.g., 1:1)
    Carboxylic Acid HighDichloromethane/Methanol (e.g., 9:1)

Section 2: Managing Incomplete Conversion and Starting Material Impurities

A common issue is the presence of the starting material in the final crude product, indicating an incomplete cyclization reaction.

FAQ 2.1: My NMR shows peaks for 2-(2-cyanophenoxy)acetonitrile in my product. How can I drive the reaction to completion?

Answer: The presence of the acyclic precursor, 2-(2-cyanophenoxy)acetonitrile, points to an incomplete Thorpe-Ziegler cyclization. This intramolecular reaction requires a sufficiently strong base to deprotonate the α-carbon, initiating the cyclization cascade.

Causality & Optimization:

  • Base Strength & Quality: The base (e.g., K₂CO₃, t-BuOK) may be insufficient in quantity or may have lost activity due to moisture absorption. Potassium carbonate is a mild base and requires elevated temperatures to be effective.[6][7] Stronger bases like potassium tert-butoxide can facilitate the reaction at lower temperatures.[7]

  • Temperature: The reaction often requires heating (e.g., refluxing in acetonitrile at ~82°C) to proceed at a reasonable rate, especially with weaker bases.[6]

  • Solvent: The solvent must be able to dissolve the reactants and be compatible with the base. Aprotic polar solvents like acetonitrile or DMF are standard choices.[6][7]

Troubleshooting Workflow for Incomplete Cyclization

G cluster_0 Problem Identification cluster_1 Primary Checks cluster_2 Corrective Actions cluster_3 Outcome Start Incomplete Conversion Detected (e.g., by NMR, LC-MS) CheckBase Is the base active and anhydrous? Was sufficient base used? Start->CheckBase CheckTemp Was the reaction temperature and time sufficient? CheckBase->CheckTemp Yes Action1 Re-run with fresh, oven-dried base (e.g., K₂CO₃) or switch to a stronger base (e.g., t-BuOK). CheckBase->Action1 No Action2 Increase reaction temperature or prolong reaction time. Monitor by TLC. CheckTemp->Action2 No End Complete Conversion CheckTemp->End Yes Action3 Re-subject crude material to optimized reaction conditions. Action1->Action3 Action2->Action3 Action3->End

Caption: Troubleshooting workflow for incomplete cyclization.

Section 3: Unwanted Dimerization and Discoloration

The electron-rich nature of the aminobenzofuran ring can lead to undesired side reactions, particularly oxidation and polymerization, often resulting in discolored and intractable products.

FAQ 3.1: My final product is deeply colored (yellow/brown) and I see some insoluble material. What is the cause?

Answer: This is likely due to a combination of oxidation of the C3-amino group and subsequent polymerization or self-condensation reactions. Aromatic amines are notoriously susceptible to air oxidation, which can generate highly colored radical species that initiate polymerization.

Causality & Mechanism:

  • Oxidation: The primary amine at the C3 position can be oxidized by atmospheric oxygen, especially in the presence of trace metals or light, or at elevated temperatures. This can form colored imines or nitroso compounds.

  • Dimerization/Polymerization: The nucleophilic amine of one molecule can potentially react with an electrophilic site of another, particularly if the second molecule is activated (e.g., oxidized or protonated). This can lead to the formation of dimers and higher-order oligomers, which are often less soluble and intensely colored.

Prevention and Troubleshooting Protocol

Objective: To prevent oxidative degradation and polymerization.

Methodology:

  • Inert Atmosphere: Conduct the reaction and purification under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

  • Temperature Control: Avoid excessive heating. If the desired reaction can proceed at a lower temperature, this will often reduce the rate of side reactions. Maintain strict temperature control throughout the process.

  • Degassed Solvents: Using solvents that have been degassed (e.g., by bubbling argon through them) can help remove dissolved oxygen.

  • Purification Strategy:

    • Filtration: If insoluble polymers have formed, they can often be removed by filtering the crude product solution through a pad of Celite®.

    • Charcoal Treatment: If the desired product is stable, a decolorizing charcoal treatment can sometimes remove colored impurities. Dissolve the crude product in a suitable solvent, add a small amount of activated charcoal, stir briefly (5-10 minutes), and filter through Celite®.

    • Recrystallization: This is an excellent method for removing both colored impurities and oligomers, provided a suitable solvent system can be found.

Summary of Common Issues and Solutions

Side Product / Issue Likely Cause Prevention & Mitigation Strategy
3-Amino-1-benzofuran-2-carboxamide Nitrile hydrolysis (mild conditions)Use anhydrous solvents/reagents; minimize time of aqueous work-up.
3-Amino-1-benzofuran-2-carboxylic acid Nitrile hydrolysis (harsh conditions)Use anhydrous conditions; avoid prolonged heating in presence of water.
2-(2-Cyanophenoxy)acetonitrile Incomplete Thorpe-Ziegler cyclizationEnsure base is active and sufficient; optimize temperature and reaction time.
Colored Impurities / Polymers Oxidation of C3-amino group; self-condensationWork under an inert atmosphere; use degassed solvents; avoid excessive heat.

References

Technical Support Center: Synthesis of 3-Amino-1-benzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-benzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to successfully navigate the synthesis of this important heterocyclic scaffold.

Introduction to the Synthesis

This compound is a valuable building block in medicinal chemistry and materials science.[1][2][3] The most common and reliable laboratory-scale synthesis involves the intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile. This reaction is a classic example of a Thorpe-Ziegler cyclization, a powerful method for forming carbon-carbon bonds to create cyclic systems.[4][5][6] The reaction proceeds via a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic enaminonitrile.[7][8]

Understanding the nuances of this reaction is critical for achieving high yields and purity. This guide will delve into the practical aspects of the synthesis, addressing common challenges and providing scientifically grounded solutions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction has a very low yield or has failed completely. What are the likely causes?

Answer: A low or zero yield in the Thorpe-Ziegler cyclization of 2-(2-cyanophenoxy)acetonitrile can stem from several factors. Here's a systematic approach to troubleshooting:

  • Base Inactivity or Insufficient Strength: The choice and quality of the base are paramount. The reaction requires a base strong enough to deprotonate the α-carbon of the acetonitrile moiety, initiating the cyclization.[5]

    • Troubleshooting Steps:

      • Verify Base Quality: If using a solid base like potassium carbonate, ensure it is anhydrous and has not been exposed to atmospheric moisture. Consider grinding the base to increase its surface area.

      • Consider a Stronger Base: While potassium carbonate is often sufficient, if the reaction is sluggish, a stronger, non-nucleophilic base such as sodium hydride (NaH) or lithium bis(trimethylsilyl)amide (LHMDS) can be employed.[5] Exercise caution with these more reactive bases.

      • Ensure Proper Stoichiometry: Use at least a stoichiometric amount of the base. An excess is often beneficial to drive the reaction to completion.

  • Solvent Issues: The solvent plays a crucial role in the reaction's success.

    • Troubleshooting Steps:

      • Anhydrous Conditions: The reaction is sensitive to water, which can quench the carbanion intermediate. Ensure your solvent is thoroughly dried. Acetonitrile, a common solvent for this reaction, should be distilled from calcium hydride.

      • Solvent Polarity: Acetonitrile is a good choice due to its ability to dissolve the starting material and its relatively high boiling point, allowing for elevated reaction temperatures.[9] If solubility is an issue, consider exploring other polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), ensuring they are rigorously dried.

  • Reaction Temperature and Time:

    • Troubleshooting Steps:

      • Insufficient Heating: The reaction often requires heating to overcome the activation energy for cyclization. Refluxing in acetonitrile (around 82°C) is a common condition.[9] Ensure your reaction is reaching and maintaining the target temperature.

      • Inadequate Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration.

Question 2: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?

Answer: Impurities in the synthesis of this compound can arise from unreacted starting material, side reactions, or decomposition.

  • Common Impurities:

    • Unreacted 2-(2-Cyanophenoxy)acetonitrile: This is the most common impurity if the reaction has not gone to completion.

    • Hydrolysis Products: Although the reaction should be anhydrous, trace amounts of water can lead to the hydrolysis of the nitrile groups.

    • Polymeric Byproducts: Under certain conditions, intermolecular reactions can compete with the desired intramolecular cyclization, leading to the formation of oligomers or polymers.

  • Purification Strategies:

    • Recrystallization: This is often the most effective method for purifying the solid product. Experiment with different solvent systems. A common starting point is a mixture of ethanol and water or isopropanol.

    • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be used. A gradient elution with a mixture of hexane and ethyl acetate is typically effective for separating the product from less polar starting material and more polar byproducts.

    • Acid-Base Extraction: The amino group on the product provides a handle for purification. The product can be dissolved in an organic solvent and washed with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and extract it into the aqueous phase. The aqueous layer can then be basified (e.g., with sodium bicarbonate) to precipitate the purified product, which can be collected by filtration.

Question 3: I am observing a significant amount of a dark-colored, tar-like substance in my reaction mixture. What is causing this and how can I prevent it?

Answer: The formation of dark, tarry materials often indicates decomposition or polymerization.

  • Potential Causes:

    • Excessive Heat: While heating is necessary, prolonged exposure to high temperatures can lead to the decomposition of the starting material or product.

    • Presence of Oxygen: Although not always a primary concern for this specific reaction, excluding air by running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that lead to colored impurities.

    • Inappropriate Base: Highly reactive or nucleophilic bases can sometimes promote undesired side reactions.

  • Preventative Measures:

    • Optimize Reaction Temperature: Determine the minimum temperature required for a reasonable reaction rate by carefully monitoring the reaction progress at different temperatures.

    • Inert Atmosphere: As a good laboratory practice, perform the reaction under an inert atmosphere, especially if you are using sensitive reagents or observing significant decomposition.

    • Controlled Addition of Reagents: Adding the base portion-wise to the solution of the starting material can help to control the reaction exotherm and minimize localized high concentrations of the base, which can promote side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the Thorpe-Ziegler cyclization for this synthesis?

A1: The mechanism involves the following key steps:

  • Deprotonation: A base removes a proton from the α-carbon of the acetonitrile moiety of 2-(2-cyanophenoxy)acetonitrile, forming a carbanion.

  • Intramolecular Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbon of the neighboring nitrile group on the benzene ring.

  • Cyclization: This attack results in the formation of a five-membered ring, creating a cyclic imine intermediate.

  • Tautomerization: The imine intermediate then tautomerizes to the more stable enamine, yielding the final product, this compound.

Q2: How can I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material and the product. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicate the progress of the reaction.

Q3: Are there any alternative synthetic routes to this compound?

A3: While the Thorpe-Ziegler cyclization of 2-(2-cyanophenoxy)acetonitrile is a common and efficient method, other approaches to benzofuran synthesis exist.[10][11][12][13] These often involve multi-step sequences and may not be as direct for this specific target. For instance, some methods involve the construction of the furan ring onto a pre-existing benzene derivative through transition metal-catalyzed cross-coupling reactions.[14] However, for laboratory-scale synthesis, the Thorpe-Ziegler approach generally offers a good balance of simplicity, efficiency, and readily available starting materials.

Q4: What safety precautions should I take during this synthesis?

A4: Standard laboratory safety practices should always be followed.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and appropriate gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile solvents and reactive bases.

  • Handling of Reagents:

    • Nitriles: Acetonitrile and the starting material are toxic and should be handled with care. Avoid inhalation and skin contact.

    • Bases: Strong bases like sodium hydride are flammable and react violently with water. Handle them under an inert atmosphere and quench any excess reagent carefully.

  • Waste Disposal: Dispose of all chemical waste according to your institution's guidelines.

Quantitative Data Summary

ParameterRecommended ConditionNotes
Starting Material 2-(2-Cyanophenoxy)acetonitrileEnsure high purity.
Base Anhydrous Potassium Carbonate1.5 - 2.0 equivalents.
Solvent Anhydrous AcetonitrileEnsure the solvent is thoroughly dried.
Temperature Reflux (~82°C)Maintain a consistent temperature.
Reaction Time 3 - 6 hoursMonitor by TLC.
Typical Yield 65-85%Yields can vary based on purity of reagents and reaction conditions.[9]

Detailed Experimental Protocol

This protocol is a representative example and may require optimization based on your specific laboratory conditions and scale.

Materials:

  • 2-(2-Cyanophenoxy)acetonitrile

  • Anhydrous Potassium Carbonate (finely ground)

  • Anhydrous Acetonitrile

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)

  • Inert atmosphere setup (optional but recommended)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-cyanophenoxy)acetonitrile (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.

  • If using an inert atmosphere, purge the flask with nitrogen or argon.

  • Heat the reaction mixture to reflux with vigorous stirring.

  • Monitor the reaction progress by TLC until the starting material is consumed (typically 3-6 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow Diagram

SynthesisWorkflow Start Starting Material: 2-(2-Cyanophenoxy)acetonitrile Reaction Thorpe-Ziegler Cyclization - Base (K2CO3) - Solvent (Acetonitrile) - Reflux Start->Reaction 1 Workup Work-up - Cool to RT - Filter - Concentrate Reaction->Workup 2 Purification Purification - Recrystallization or - Column Chromatography Workup->Purification 3 Product Final Product: This compound Purification->Product 4

References

purification challenges with 3-Amino-1-benzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of the modern synthetic chemist, this guide serves as a dedicated technical support resource for navigating the common yet intricate purification challenges of 3-Amino-1-benzofuran-2-carbonitrile . As a Senior Application Scientist, my aim is to blend established chemical principles with practical, field-tested solutions to empower your research and development efforts. This molecule, a valuable heterocyclic building block, often presents purification hurdles that can impede progress. Here, we address these issues head-on in a direct question-and-answer format.

Section 1: Core Knowledge & Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the properties and handling of this compound, which are crucial for designing a successful purification strategy.

Q1: What are the key physical properties of this compound that influence its purification?

A1: Understanding the compound's physical properties is the cornerstone of any purification plan. Key data points are summarized below. The compound is a solid at room temperature with a relatively high melting point, making recrystallization a primary purification candidate.[1][2] Its predicted high boiling point indicates that distillation is not a practical method for purification.[1][3]

PropertyValueSignificance for Purification
Molecular Formula C₉H₆N₂O[2][3][4]Confirms the elemental composition.
Molecular Weight ~158.16 g/mol [2][3][4]Used for all stoichiometric calculations.
Melting Point ~149 °C[1][2]Ideal for purification by recrystallization.
Boiling Point 347.3 °C (Predicted)[1][3]Too high for standard distillation; decomposition is likely.
Appearance Typically a solid (powder/crystals).Color can be an initial indicator of purity.
Storage Inert gas (Nitrogen/Argon) at 2–8 °C[1]Suggests susceptibility to oxidation/degradation at RT.

Q2: Why does my crude this compound sample have a dark color (e.g., brown, red, or black)?

A2: The presence of color is the most frequently encountered issue. The discoloration is almost always due to the oxidation of the aromatic amino group (-NH₂). This functionality is analogous to aniline, which is notoriously prone to air oxidation, forming highly conjugated, colored impurities. This process can be accelerated by exposure to light, heat, or trace metal catalysts. The recommended storage under an inert atmosphere at reduced temperatures corroborates this inherent instability.[1]

Q3: What are the likely impurities from a typical synthesis of this compound?

A3: Impurities are typically unreacted starting materials or byproducts of side reactions. A common synthesis involves the cesium carbonate-mediated reaction between a 2-hydroxybenzonitrile and a 2-bromoacetophenone derivative.[5] Another route proceeds via the cyclization of 2-(2-Cyano-phenoxy)acetonitrile.[6]

Therefore, likely impurities include:

  • Unreacted Starting Materials: e.g., salicylonitrile derivatives.

  • Hydrolysis Products: The nitrile group (-C≡N) can hydrolyze to a primary amide (-CONH₂) or a carboxylic acid (-COOH) if exposed to acidic or basic conditions during workup, especially at elevated temperatures.

  • Oxidation Products: As mentioned in Q2, these are highly colored, often polymeric species.

  • Side-Reaction Products: Depending on the specific synthetic route, various side products can form. For instance, in palladium-catalyzed syntheses, byproducts from ligand or catalyst decomposition may be present.[7]

cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_products Reaction Mixture SM1 2-Hydroxybenzonitrile Reaction Cs₂CO₃-mediated Cascade Reaction SM1->Reaction SM2 2-Bromoacetophenone SM2->Reaction Product 3-Amino-1-benzofuran- 2-carbonitrile (Desired) Reaction->Product Impurity1 Unreacted SMs Reaction->Impurity1 Incomplete reaction Impurity2 Oxidation Products (Colored) Product->Impurity2 Air/Light Exposure Impurity3 Hydrolysis Products (Amide/Acid) Product->Impurity3 Harsh Workup

Caption: Typical synthesis and common impurity sources.

Section 2: Troubleshooting Guide

This section provides specific, actionable advice for problems encountered during the purification workflow.

Issue 1: Discoloration and Colored Impurities

Q4: My product is pure by NMR, but it's still colored. How can I remove the color?

A4: This is a classic scenario where highly colored, high-molecular-weight oxidation byproducts are present in trace amounts, often undetectable by routine NMR.

  • Causality: These impurities are typically more polar and larger than the desired product.

  • Solution 1: Activated Charcoal Treatment. This is the most effective method for removing baseline colored impurities.

    • Dissolve the crude product in a suitable hot solvent (e.g., ethyl acetate or acetone).

    • Add a small amount of activated charcoal (typically 1-2% w/w). Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.

    • Gently swirl or stir the hot mixture for 5-10 minutes.

    • Perform a hot filtration through a pad of Celite® or fluted filter paper to remove the charcoal.

    • Proceed with crystallization by cooling the filtrate.

  • Solution 2: Short Silica Plug Filtration. If the impurities are significantly more polar, a quick filtration through a short plug of silica gel can be effective.

    • Dissolve the compound in a moderately polar solvent (e.g., dichloromethane or 1:1 ethyl acetate/hexanes).

    • Pass the solution through a short (2-3 inch) column of silica gel, eluting with the same solvent.

    • The less polar, desired product should elute quickly, leaving the colored impurities adsorbed at the top of the silica.

    • Combine the clean fractions and remove the solvent in vacuo.

Issue 2: Persistent Impurities in Characterization

Q5: My ¹H NMR spectrum shows unidentifiable peaks after initial purification. What are they and how do I remove them?

A5: Unidentified peaks often originate from residual solvents, starting materials, or closely related byproducts.

  • Step 1: Identify Residual Solvents. The first step is to rule out common laboratory solvents used in the synthesis or workup. Compare the unknown peaks to established chemical shift tables for impurities in your NMR solvent.[8][9]

    Solvent¹H Shift (CDCl₃)¹H Shift (DMSO-d₆)
    Acetone2.17 ppm2.09 ppm
    Dichloromethane5.30 ppm5.76 ppm
    Ethyl Acetate2.05, 4.12, 1.26 ppm1.99, 4.03, 1.16 ppm
    Hexanes/Heptane~0.9, ~1.25 ppm~0.8, ~1.25 ppm
    Triethylamine~1.0, ~2.5 ppm~0.9, ~2.4 ppm
    (Note: Shifts are approximate and can vary with concentration.)
  • Step 2: Re-evaluate the Purification Method. If the impurities are not solvents, your initial purification was likely insufficient. The choice of the next step depends on the nature of the impurity, which can be inferred from its polarity relative to your product via TLC.

Start Crude Product (with Impurities) TLC Run TLC Analysis Start->TLC Decision Impurity Polarity? TLC->Decision Recrystallize Recrystallization Decision->Recrystallize Significantly Different Solubility Column Column Chromatography Decision->Column Similar Polarity (Close Rf) Wash Solvent Wash (Trituration) Decision->Wash Very Different Polarity End Pure Product Recrystallize->End Column->End Wash->End

Caption: Decision workflow for selecting a purification method.

  • If Impurity is More Polar: Your product should move further up the TLC plate. Recrystallization from a moderately polar solvent system is often effective.

  • If Impurity is Less Polar: The impurity will have a higher Rf on TLC. A solvent wash (trituration) with a non-polar solvent like hexanes or diethyl ether can be effective.

  • If Impurity has Similar Polarity: This is the most challenging scenario and requires high-resolution separation. Flash column chromatography is the method of choice.[10][11][12]

Issue 3: Challenges with Recrystallization

Q6: I'm trying to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities. The compound melts in the hot solvent, forming an immiscible liquid layer that fails to crystallize upon cooling.

  • Causality & Solution Workflow:

Start Product 'Oils Out' during Recrystallization Check_MP Is Solvent BP > Product MP? Start->Check_MP Check_Purity Is Crude Product >90% Pure? Check_MP->Check_Purity No Action2 Choose a lower-boiling point solvent system. Check_MP->Action2 Yes Action1 Re-dissolve oil in hot solvent. Add more of the 'good' solvent to lower the saturation point. Check_Purity->Action1 Yes Action3 Perform a pre-purification step (e.g., column chromatography) to remove impurities. Check_Purity->Action3 No Cool Cool the solution SLOWLY to promote crystal growth. Action1->Cool Action2->Cool

Caption: Troubleshooting workflow for "oiling out".

  • Primary Solution: Re-heat the mixture to dissolve the oil completely. Add more of the primary ("good") solvent to decrease the solution's saturation point. Then, allow the solution to cool much more slowly. A gradual decrease in temperature is critical for forming a crystal lattice rather than an amorphous oil.

  • Alternative Solvent: If the problem persists, select a different solvent or solvent pair with a lower boiling point. For a compound with a melting point of ~149 °C, solvents like toluene (BP 111 °C) or a mixture like ethyl acetate/heptane would be more suitable than high-boiling solvents like DMF or DMSO.

Section 3: Standard Operating Protocols

Protocol 1: Purification by Recrystallization

This protocol is the first line of defense for purifying solids that are >90% pure and thermally stable.

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, good starting points are ethyl acetate, acetone, or ethanol, with a non-polar co-solvent like hexanes or heptane.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough solvent to fully dissolve the solid.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot filtration through fluted filter paper into a pre-warmed flask.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. To promote crystal growth, avoid disturbing the flask. If a co-solvent is used (e.g., hexanes), add it dropwise to the hot solution until it becomes faintly turbid, then add a drop or two of the primary solvent to re-clarify before cooling.

  • Yield Maximization: Once crystal formation at room temperature appears complete, place the flask in an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent (ideally the non-polar co-solvent).

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is necessary for separating mixtures with components of similar polarity.[10][12]

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The goal is to find a solvent mixture (e.g., ethyl acetate/hexanes) that gives the desired product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow the silica to settle into a uniform bed, draining the excess solvent until it is just level with the top of the silica. Never let the column run dry.

    • Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry load": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Sprinkle the resulting free-flowing powder onto the top of the column.

  • Elution:

    • Carefully add the eluent (mobile phase) to the column.

    • Apply gentle pressure (using a pump or inert gas) to push the solvent through the column at a steady rate.

    • Collect fractions in a series of test tubes or flasks.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

References

preventing byproduct formation in aminobenzofuran synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for aminobenzofuran synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this vital heterocyclic scaffold. Here, we address common challenges and provide in-depth, field-proven troubleshooting guides and frequently asked questions to help you prevent byproduct formation and optimize your reaction outcomes. Our approach is grounded in mechanistic principles to empower you with a deeper understanding of your chemical transformations.

Troubleshooting Guide: Common Issues and Solutions

This section tackles specific experimental hurdles you may encounter. Each entry details the problem, its underlying chemical cause, and actionable steps for resolution.

Question 1: I am observing a significant amount of a dimeric byproduct, especially when using terminal alkynes in my Sonogashira coupling reaction. How can I prevent this?

Answer:

The formation of a dimeric byproduct, often through homocoupling of terminal alkynes (a Glaser coupling side reaction), is a well-documented issue in Sonogashira reactions, which are frequently employed in benzofuran synthesis.[1] This side reaction is typically promoted by the copper(I) co-catalyst in the presence of an oxidant, such as air.

Mechanistic Insight: The desired cross-coupling involves a palladium-catalyzed reaction between an aryl halide and a copper acetylide. However, the copper acetylide intermediate can undergo oxidative dimerization in the presence of oxygen, leading to the unwanted byproduct.

Preventative Measures:

  • Strict Anaerobic Conditions: Ensure your reaction is thoroughly deoxygenated. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through your solvent prior to and during the reaction.

  • Copper-Free Sonogashira Conditions: The most direct way to avoid this side reaction is to use a copper-free Sonogashira protocol.[2] These methods rely on a palladium catalyst and a suitable base, often an amine, to facilitate the coupling without the intermediacy of copper acetylides.

  • Control of Stoichiometry: An excess of the terminal alkyne can sometimes favor the desired cross-coupling over the homocoupling. However, this may complicate purification.

  • Choice of Base: The amine base used can influence the rate of both the desired reaction and the side reaction. Triethylamine is common, but other bases like diisopropylamine (DIPA) or piperidine may offer better results in some systems.

Diagram: Competing Pathways in Sonogashira Coupling

G cluster_0 Desired Pathway (Cross-Coupling) cluster_1 Side Reaction (Homocoupling) A Aryl Halide + Pd(0) B Oxidative Addition A->B C Aryl-Pd(II)-X B->C F Transmetalation C->F D Terminal Alkyne + Cu(I) E Copper Acetylide D->E E->F G Aryl-Pd(II)-Alkyne F->G H Reductive Elimination G->H I Aminobenzofuran Product H->I J Copper Acetylide K Oxidation (O2) J->K L Dimeric Byproduct K->L

Caption: Desired Sonogashira cross-coupling versus undesired copper-catalyzed homocoupling.

Question 2: My intramolecular cyclization is not going to completion, and I am isolating the uncyclized precursor. How can I drive the reaction forward?

Answer:

Incomplete cyclization is a common issue in the synthesis of heterocyclic compounds like aminobenzofurans. This often points to a high activation energy barrier for the ring-closing step or a reversible reaction equilibrium that does not favor the product.

Causality and Solutions:

  • Insufficient Activation of the Nucleophile/Electrophile: The nucleophilicity of the attacking group (e.g., a phenoxide) or the electrophilicity of the accepting group (e.g., a carbon-carbon triple or double bond) may be too low.

    • Base Selection: For reactions involving a phenolic oxygen as the nucleophile, the choice of base is critical for complete deprotonation. A stronger base (e.g., NaH, K2CO3) may be required. The pKa of the phenol will dictate the necessary base strength.

    • Catalyst Choice: In metal-catalyzed cyclizations, the catalyst's role is to lower the activation energy. If the reaction is stalling, consider screening different catalysts or ligands. For instance, in palladium-catalyzed reactions, electron-rich phosphine ligands can sometimes promote the key cyclization step.[3]

  • Steric Hindrance: Bulky substituents near the reacting centers can sterically hinder the conformation required for cyclization. While difficult to change post-synthesis of the precursor, for future attempts, consider a synthetic route that installs bulky groups after the benzofuran core is formed.

  • Reaction Conditions:

    • Temperature: Increasing the reaction temperature often provides the necessary energy to overcome the activation barrier. However, be mindful of potential side reactions at higher temperatures.

    • Solvent: The polarity of the solvent can significantly impact the reaction rate. A solvent that stabilizes the transition state of the cyclization will accelerate the reaction. A systematic screen of aprotic and protic polar solvents is recommended.

Table: Troubleshooting Incomplete Cyclization

ParameterPotential IssueRecommended Action
Base Incomplete deprotonation of the nucleophile.Switch to a stronger base (e.g., from K2CO3 to NaH or a non-nucleophilic organic base like DBU).
Catalyst/Ligand Low catalytic activity for the cyclization step.Screen different metal catalysts (e.g., Pd, Cu, Au) and ligands (e.g., phosphines with varying steric and electronic properties).
Temperature Insufficient energy to overcome the activation barrier.Gradually increase the reaction temperature, monitoring for byproduct formation.
Solvent Poor stabilization of the cyclization transition state.Screen a range of solvents with varying polarity (e.g., THF, DMF, Dioxane, Toluene).
Question 3: I am attempting a Smiles rearrangement to introduce the amino group, but the yield is low and I have multiple unidentified byproducts. What could be going wrong?

Answer:

The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution (SNAr) reaction, but it can be sensitive to reaction conditions and substrate electronics.[4][5] Low yields are often due to competing side reactions or an unfavorable rearrangement equilibrium.

Key Considerations for Optimization:

  • Electronic Effects: The aromatic ring undergoing substitution must be sufficiently electron-deficient to be susceptible to nucleophilic attack. If your aryl ring has electron-donating groups, the reaction will be disfavored. Conversely, the nucleophile must be strong enough to initiate the attack.

  • Base-Promoted Side Reactions: The strong base required for the Smiles rearrangement (often NaH or t-BuOK) can promote side reactions if other acidic protons or electrophilic sites are present in the molecule.

  • Irreversibility: For the rearrangement to proceed to completion, the product should be more stable than the starting material. This is often achieved if the resulting nucleophile after rearrangement is weaker than the initial attacking nucleophile.

Troubleshooting Protocol:

  • Step 1: Verify Starting Material Purity: Ensure the precursor for the rearrangement is pure, as impurities can interfere with the reaction.

  • Step 2: Optimize Base and Solvent:

    • Carefully control the stoichiometry of the base. An excess can lead to decomposition.

    • Try different bases, such as K2CO3, Cs2CO3, or organic bases, which may be milder.

    • The solvent can influence the solubility of the intermediates and the reaction rate. DMF, DMSO, and dioxane are common choices.

  • Step 3: Temperature Control: Smiles rearrangements can be sensitive to temperature. Start at a lower temperature and gradually increase it. Sometimes, an initial low-temperature deprotonation followed by gentle heating is effective.

Frequently Asked Questions (FAQs)

Q: What is the role of the catalyst in aminobenzofuran synthesis, for example, in a [4+1] cycloaddition?

A: In many modern syntheses of aminobenzofurans, such as the [4+1] cycloaddition of ortho-quinone methides (o-QMs) and isocyanides, a Lewis acid catalyst like Scandium(III) triflate (Sc(OTf)3) is crucial.[6][7] The catalyst plays a key role in generating the reactive intermediate, the o-QM, from a stable precursor like an o-hydroxybenzyl alcohol. By coordinating to the hydroxyl group, the catalyst facilitates its departure as a leaving group, promoting the formation of the highly electrophilic o-QM, which is then readily trapped by the isocyanide nucleophile to initiate the cyclization cascade.[7]

Diagram: Catalytic Cycle for o-QM Formation

G A o-Hydroxybenzyl Alcohol C Coordination A->C B Sc(OTf)3 (Catalyst) B->C D [Alcohol-Sc(OTf)3] Complex C->D E Elimination of H2O D->E F o-Quinone Methide (o-QM) E->F G Regeneration of Catalyst F->G + Isocyanide -> Cyclization G->B

Caption: Role of Sc(OTf)3 in generating the reactive o-QM intermediate.

Q: Can oxidation of the amine or other functional groups be a problem?

A: Yes, oxidation can be a significant issue, particularly if your synthesis involves oxidative cyclization steps or if your starting materials or products are sensitive to air. Aromatic amines can be susceptible to oxidation, leading to colored impurities. Phenolic precursors can also be oxidized to quinone-like structures. To mitigate this, it is often necessary to perform reactions under an inert atmosphere (nitrogen or argon). If an oxidative step is part of your synthetic route, careful control of the oxidant stoichiometry and reaction time is essential to prevent over-oxidation or degradation of the desired product.

References

Technical Support Center: Scaling Up the Synthesis of 3-Amino-1-benzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Amino-1-benzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) for the successful scale-up of this valuable heterocyclic compound. Our approach is rooted in practical, field-proven insights to ensure both scientific integrity and successful experimental outcomes.

Introduction

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules.[1][2] Its robust and efficient synthesis, particularly at scale, is therefore of significant interest. The most common and effective route to this compound is the intramolecular Thorpe-Ziegler cyclization of 2-(2-Cyano-phenoxy)acetonitrile. This guide will focus on this synthetic pathway, addressing potential challenges and providing solutions for a seamless transition from laboratory to pilot-plant scale.

Core Synthesis Pathway: Thorpe-Ziegler Cyclization

The synthesis of this compound is elegantly achieved through a base-catalyzed intramolecular cyclization of a dinitrile precursor. This reaction, known as the Thorpe-Ziegler reaction, is a powerful tool for the formation of five- and six-membered rings.[3][4]

Diagram of the Synthesis Workflow

SynthesisWorkflow cluster_0 Step 1: Synthesis of Starting Material cluster_1 Step 2: Thorpe-Ziegler Cyclization Salicylonitrile Salicylonitrile WilliamsonEtherSynthesis Williamson Ether Synthesis Salicylonitrile->WilliamsonEtherSynthesis Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->WilliamsonEtherSynthesis Base1 Base (e.g., K₂CO₃) Base1->WilliamsonEtherSynthesis Solvent1 Solvent (e.g., Acetone) Solvent1->WilliamsonEtherSynthesis Precursor 2-(2-Cyano-phenoxy)acetonitrile Cyclization Intramolecular Cyclization Precursor->Cyclization WilliamsonEtherSynthesis->Precursor Base2 Strong Base (e.g., NaOEt) Base2->Cyclization Solvent2 Anhydrous Solvent (e.g., Ethanol, THF) Solvent2->Cyclization Product This compound Cyclization->Product

Caption: Overall two-step synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of the synthesis.

Issue 1: Low Yield in the Thorpe-Ziegler Cyclization

  • Question: Upon scaling up the Thorpe-Ziegler cyclization of 2-(2-Cyano-phenoxy)acetonitrile, a significant drop in the yield of this compound is observed. What are the potential causes and how can they be addressed?

  • Answer: A decrease in yield during scale-up is a common challenge and can be attributed to several factors.

    • Insufficient Mixing: In larger reaction vessels, inadequate agitation can lead to localized "hot spots" and uneven distribution of the base, resulting in side reactions.

      • Solution: Transition from magnetic stirring to overhead mechanical stirring to ensure efficient mixing in larger volumes. The use of baffles in the reactor can also improve mixing.

    • Moisture Contamination: The strong base used in the Thorpe-Ziegler reaction, such as sodium ethoxide, is highly sensitive to moisture. Water will consume the base and inhibit the reaction.

      • Solution: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Handle hygroscopic bases under an inert atmosphere (e.g., nitrogen or argon).

    • Incorrect Base Stoichiometry: An insufficient amount of base will result in incomplete reaction, while a large excess can promote side reactions.

      • Solution: Carefully calculate the required amount of base. For scale-up, it is advisable to perform a small-scale trial to re-optimize the base equivalents.

    • Thermal Degradation: Although the Thorpe-Ziegler reaction is often exothermic, prolonged reaction times at elevated temperatures can lead to product degradation.

      • Solution: Monitor the internal reaction temperature using a thermocouple. Implement a cooling system (e.g., an ice bath or a cooling jacket) to maintain the optimal temperature.

Issue 2: Formation of Impurities

  • Question: During the work-up and purification of this compound, significant impurities are detected, complicating the isolation of the final product. What are the likely impurities and how can their formation be minimized?

  • Answer: Impurity formation can arise from side reactions or incomplete conversion.

    • Hydrolysis of Nitrile Groups: The presence of water during the reaction or work-up can lead to the hydrolysis of the nitrile groups in both the starting material and the product, forming amides and carboxylic acids.

      • Solution: Maintain strictly anhydrous conditions throughout the reaction. During work-up, minimize the contact time with aqueous solutions and consider using a non-aqueous work-up if possible.

    • Polymerization: The starting material or product may be susceptible to polymerization under strongly basic conditions.

      • Solution: Optimize the reaction temperature and time to avoid prolonged exposure to the strong base. A controlled, slow addition of the base can also mitigate polymerization.

    • Unreacted Starting Material: Incomplete reaction will result in the presence of 2-(2-Cyano-phenoxy)acetonitrile in the crude product.

      • Solution: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography (GC). Ensure the reaction is allowed to proceed to completion.

Issue 3: Difficulties with Product Isolation and Purification

  • Question: The crude this compound is difficult to purify at a larger scale, leading to product loss. What are effective purification strategies for this compound?

  • Answer: Scaling up purification requires a shift from laboratory-scale techniques to more robust methods.

    • Crystallization: This is often the most effective method for purifying solid compounds at scale.

      • Solution: Conduct a solvent screen to identify a suitable solvent or solvent system for recrystallization. The ideal solvent will dissolve the product at elevated temperatures and allow it to crystallize upon cooling, leaving impurities in the mother liquor.

    • Slurry Wash: If the crude product is a solid, washing it with a suitable solvent in which the impurities are soluble but the product is not can be an effective purification step.

      • Solution: Select a solvent based on the solubility profile of the product and the expected impurities.

    • Column Chromatography: While effective at the lab scale, column chromatography can be challenging and costly to scale up.

      • Solution: If chromatography is necessary, consider using a flash chromatography system designed for larger quantities. Optimizing the mobile phase can improve separation and reduce solvent consumption.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the Thorpe-Ziegler reaction in the synthesis of this compound?

    • A1: The reaction is initiated by the deprotonation of the α-carbon of one of the nitrile groups in 2-(2-Cyano-phenoxy)acetonitrile by a strong base, forming a carbanion. This is followed by an intramolecular nucleophilic attack of the carbanion on the carbon of the second nitrile group, leading to the formation of a cyclic imine anion. Tautomerization of this intermediate yields the more stable enamine, which is the final product, this compound.[4]

  • Q2: What are the key safety precautions to consider when scaling up this synthesis?

    • A2: The primary safety concerns are the use of a strong, flammable, and corrosive base like sodium ethoxide, and the potentially exothermic nature of the cyclization reaction.

      • Handling Sodium Ethoxide: Sodium ethoxide is highly reactive with water and moisture, and its solutions in ethanol are flammable.[1][5][6][7] Always handle it in a well-ventilated fume hood under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a flame-retardant lab coat.[1][5][6][7]

      • Controlling the Exotherm: The Thorpe-Ziegler reaction can be exothermic. When scaling up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is crucial to have a robust cooling system in place and to monitor the internal reaction temperature. A slow, controlled addition of the base can help manage the exotherm.

  • Q3: What are suitable analytical methods for monitoring the reaction progress?

    • A3: Several analytical techniques can be employed:

      • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively monitor the disappearance of the starting material and the appearance of the product.

      • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of the starting material and the formation of the product and any impurities.

      • Gas Chromatography (GC): Can be used if the compounds are sufficiently volatile and thermally stable.

      • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots of the reaction mixture to determine the ratio of starting material to product.

  • Q4: Can other bases be used for the Thorpe-Ziegler cyclization?

    • A4: Yes, other strong, non-nucleophilic bases can be used, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). The choice of base may depend on the solvent and the specific reaction conditions. It is advisable to perform small-scale optimization experiments if deviating from a known protocol.

Experimental Protocols

Synthesis of 2-(2-Cyano-phenoxy)acetonitrile (Starting Material)

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and scale.

  • To a stirred solution of salicylonitrile (1 equivalent) in acetone, add anhydrous potassium carbonate (1.5 equivalents).

  • Add chloroacetonitrile (1.2 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude 2-(2-Cyano-phenoxy)acetonitrile can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography on silica gel.

Scale-Up Synthesis of this compound

This protocol provides a general framework for scaling up the Thorpe-Ziegler cyclization. Caution: This reaction is exothermic and uses a hazardous reagent. A thorough risk assessment should be conducted before proceeding.

  • Set up a multi-necked flask equipped with a mechanical stirrer, a condenser, a dropping funnel, and a thermocouple for internal temperature monitoring. Ensure the system is under an inert atmosphere (nitrogen or argon).

  • Charge the flask with a solution of 2-(2-Cyano-phenoxy)acetonitrile (1 equivalent) in anhydrous ethanol.

  • Prepare a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in the dropping funnel.

  • While maintaining the internal temperature of the reaction mixture below 30 °C using a cooling bath, add the sodium ethoxide solution dropwise over a period of 1-2 hours.

  • After the addition is complete, continue to stir the reaction mixture at room temperature and monitor its progress by HPLC or TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and slowly add water to quench the reaction.

  • Adjust the pH of the mixture to neutral (pH ~7) with a dilute acid (e.g., 1M HCl).

  • The precipitated product can be collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • The crude product can be further purified by recrystallization.

Quantitative Data Summary

ParameterStarting Material SynthesisThorpe-Ziegler Cyclization
Key Reagents Salicylonitrile, Chloroacetonitrile, K₂CO₃2-(2-Cyano-phenoxy)acetonitrile, Sodium Ethoxide
Solvent AcetoneAnhydrous Ethanol
Typical Temperature Reflux< 30 °C (addition), Room Temp (reaction)
Typical Reaction Time 4-6 hours2-4 hours
Typical Yield 85-95%80-90%
Purification Method Recrystallization/ChromatographyRecrystallization

Conclusion

The successful scale-up of the synthesis of this compound via the Thorpe-Ziegler reaction is highly achievable with careful attention to reaction parameters, safety protocols, and purification strategies. This guide provides a comprehensive framework for troubleshooting common issues and answering frequently asked questions. By applying these principles, researchers and production chemists can confidently and efficiently produce this important chemical intermediate.

References

Technical Support Center: Solvent Effects on 3-Amino-1-benzofuran-2-carbonitrile Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical information, troubleshooting protocols, and frequently asked questions regarding the influence of solvents on the reaction kinetics of 3-Amino-1-benzofuran-2-carbonitrile and its derivatives. Our goal is to equip you with the foundational knowledge and practical tools to design, execute, and interpret your experiments with confidence and precision.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that dictate its behavior in different solvents?

Answer: The reactivity of this compound is governed by three primary functional regions, each with distinct solvation requirements:

  • The 3-Amino Group (-NH₂): This is a nucleophilic primary amine. Its lone pair of electrons is available for reactions. In polar protic solvents (e.g., water, methanol, ethanol), the hydrogen-bond donating ability of the solvent can heavily solvate this lone pair, creating a "solvent cage." This deactivates the amine, significantly reducing its nucleophilicity and slowing down reactions where it acts as the primary nucleophile.[1] Conversely, in polar aprotic solvents (e.g., DMSO, DMF, Acetonitrile), which lack acidic protons, the lone pair remains largely unsolvated and highly available for reaction, thus enhancing its nucleophilicity.[1]

  • The 2-Carbonitrile Group (-C≡N): This group is a strong electron-withdrawing group with a significant dipole moment. It influences the electron density of the benzofuran ring system. It can also participate in dipole-dipole interactions with polar solvents.

  • The Benzofuran Core: This aromatic, heterocyclic system provides the scaffold for the functional groups. While relatively nonpolar itself, its polarizability allows it to engage in van der Waals interactions. The oxygen heteroatom can act as a hydrogen bond acceptor.

Understanding the interplay of these features is critical for predicting how a solvent will affect not just the starting material, but also the transition state of your reaction.

Q2: How do I select an appropriate solvent for a reaction involving this compound?

Answer: Solvent selection is a critical step that allows for kinetic control over a chemical reaction.[2] The choice depends entirely on the reaction mechanism. The fundamental principle is to choose a solvent that preferentially stabilizes the transition state more than it stabilizes the reactants.[2][3]

Here is a decision framework based on common reaction types:

Reaction Type Transition State (TS) Characteristics Optimal Solvent Class Rationale
Sₙ1-type Reactions A charge is developed or significantly increased (e.g., formation of a carbocation intermediate).Polar Protic (e.g., Water, Ethanol)These solvents excel at stabilizing charged intermediates through both their high dielectric constant and hydrogen bonding, lowering the activation energy.[2][3]
Sₙ2-type Reactions Charge is dispersed across a larger complex. The nucleophile's reactivity is key.Polar Aprotic (e.g., DMSO, Acetonitrile)These solvents solvate the accompanying cation but leave the nucleophile (e.g., the amino group) "bare" and highly reactive. They accelerate the reaction by raising the energy of the starting materials relative to the transition state.[1]
Reactions with Neutral Reactants & Neutral TS Little to no change in charge or polarity between reactants and the TS.Nonpolar (e.g., Toluene, Hexane)Polar solvents offer no stabilization benefit and may hinder the reaction due to poor solubility of the starting materials.[2]
Reactions with Charged Reactants & Neutral TS Charge is destroyed or significantly decreased in the transition state.Nonpolar (e.g., Toluene, Hexane)A polar solvent would heavily stabilize the charged reactants, increasing the energy barrier to reach the less-stabilized, neutral transition state, thus slowing the reaction.[2]

This relationship is visually summarized in the diagram below.

Caption: Solvent effect on a reaction with a charged transition state.

Q3: How can I experimentally determine and quantify the effect of a solvent on my reaction kinetics?

Answer: The most common and effective method for monitoring the kinetics of reactions involving chromophoric compounds like this compound is UV-Visible (UV-Vis) Spectroscopy .[4][5][6] The principle is based on the Beer-Lambert Law, which states that absorbance is directly proportional to the concentration of the absorbing species.[7] By monitoring the change in absorbance of a reactant or product at a specific wavelength over time, you can determine the reaction rate, rate constant, and reaction order.[4][7]

A typical workflow involves:

  • Spectrum Scan: Identify the λ_max (wavelength of maximum absorbance) for your starting material and the expected product. Choose a wavelength where the change in absorbance will be most significant.

  • Time-Course Measurement: Initiate the reaction directly in a cuvette inside a thermostatted spectrophotometer and record the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: Plot absorbance vs. time. From this data, you can then plot ln(Absorbance) vs. time (for first-order) or 1/Absorbance vs. time (for second-order) to determine the rate constant from the slope of the line.[7]

For a detailed methodology, please refer to the "Protocol: Kinetic Analysis using UV-Vis Spectroscopy" section below.

Troubleshooting Guide

This section addresses common issues encountered during kinetic experiments.

G cluster_slow Troubleshooting Slow/No Reaction cluster_reproducibility Troubleshooting Reproducibility cluster_side_products Troubleshooting Side Products start Kinetic Experiment Fails (No reaction, slow rate, or poor reproducibility) q1 Is the reaction rate unexpectedly slow or zero? start->q1 q2 Is the data noisy or irreproducible? start->q2 q3 Are there unexpected side products? start->q3 a1 Check Reagent Purity & Activity. - Was starting material pure? - Are reagents fresh? Some degrade over time. q1->a1 Yes a2 Review Solvent Choice. - Could the solvent be deactivating a nucleophile (e.g., protic solvent on an amine)? - Is the transition state highly polar and the solvent nonpolar? q1->a2 Yes a3 Verify Temperature Control. - Is the reaction temperature correct and stable? q1->a3 Yes b1 Check Temperature Stability. - Use a thermostatted cell holder. Fluctuations of ±1°C can alter rates significantly. q2->b1 Yes b2 Ensure Rapid & Consistent Mixing. - For fast reactions, manual mixing is inadequate. Consider a stopped-flow apparatus. q2->b2 Yes b3 Verify Solution Preparation. - Are concentrations precise? - Use clean, dry glassware. q2->b3 Yes c1 Check for Reactant Decomposition. - Run a control (reactant in solvent, no other reagents) to check for stability. q3->c1 Yes c2 Lower Reaction Temperature. - Side reactions often have higher activation energies and can be minimized at lower temperatures. q3->c2 Yes

Caption: Troubleshooting flowchart for common kinetic experiment failures.

Problem: My reaction is extremely slow or appears not to be working at all.
  • Possible Cause 1: Solvent Inhibition. As discussed in FAQ1, if your reaction relies on the nucleophilicity of the 3-amino group, using a polar protic solvent like methanol or water will severely hinder the reaction.

    • Solution: Switch to a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).[1]

  • Possible Cause 2: Poor Reagent Quality. Starting materials may be impure, or other reagents may have degraded.[8]

    • Solution: Verify the purity of your this compound via NMR or melting point. Use freshly opened or purified reagents.

  • Possible Cause 3: Low Solubility. The reactants may not be sufficiently soluble in the chosen solvent to achieve a concentration necessary for a reasonable reaction rate.[3]

    • Solution: Check the solubility of all reactants in the solvent before starting a kinetic run. If solubility is low, choose a different solvent in which all components are fully dissolved at the desired concentration.

Problem: My kinetic data is noisy and not reproducible.
  • Possible Cause 1: Temperature Fluctuation. Reaction rates are highly sensitive to temperature.[9] Inconsistent temperature control between runs will lead to different rates.

    • Solution: Use a spectrophotometer with a thermostatted cuvette holder (e.g., a Peltier element). Allow the solvent and reactant solutions to equilibrate to the target temperature before mixing.[5]

  • Possible Cause 2: Inadequate Mixing. For reactions with half-lives of less than a few minutes, manual mixing is not fast or reproducible enough.[10]

    • Solution: For fast reactions, a stopped-flow apparatus is required to ensure instantaneous and thorough mixing.[10] For slower reactions, ensure you have a consistent mixing protocol (e.g., inverting the cuvette a set number of times).

  • Possible Cause 3: Presence of Oxygen or Water. Some reactions are sensitive to atmospheric oxygen or trace amounts of water in the solvent.

    • Solution: Use dry (anhydrous) solvents and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) if mechanistic sensitivity is suspected.

Experimental Protocols

Protocol: Kinetic Analysis of a Reaction using UV-Vis Spectroscopy

This protocol provides a self-validating framework for studying the effect of a solvent on a reaction involving this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis p1 Select Solvents (e.g., Acetonitrile, Dioxane, Ethanol) p2 Prepare Stock Solutions - Reactant A (this compound) - Reactant B p1->p2 p3 Determine λ_max Scan spectra of reactants and product to find optimal wavelength for monitoring. p2->p3 e1 Thermostat System Set cuvette holder to desired temp (e.g., 25.0 °C). Allow solutions to equilibrate. p3->e1 e2 Run Blank Measure absorbance of solvent and Reactant A to establish baseline. e1->e2 e3 Initiate Reaction Rapidly mix reactants in the cuvette and immediately start data acquisition. e2->e3 e4 Acquire Data Record Absorbance vs. Time until reaction is >95% complete. e3->e4 a1 Plot Data - Abs vs. time - ln(Abs) vs. time - 1/Abs vs. time e4->a1 a2 Determine Reaction Order & k_obs Identify the linear plot to find order and calculate the observed rate constant (k_obs) from the slope. a1->a2 a3 Repeat for All Solvents a2->a3 a4 Compare Rate Constants Correlate changes in k_obs with solvent properties (e.g., dielectric constant). a3->a4

Caption: Workflow for investigating solvent effects on reaction kinetics.

1. Preparation & System Validation:

  • Solvent Purity: Use HPLC-grade or higher purity solvents. Ensure they are dry if the reaction is water-sensitive.

  • Stock Solutions: Prepare accurate stock solutions of this compound and the other reactant(s) in the chosen solvent.

  • Wavelength Selection:

    • Acquire a full UV-Vis spectrum (e.g., 200-700 nm) of the starting material in the chosen solvent.

    • Acquire a spectrum of the final product mixture after the reaction has gone to completion.

    • Select a monitoring wavelength (λ_mon) where the difference in absorbance between the reactant and product is maximal, and where only one species absorbs significantly, if possible.

2. Data Acquisition:

  • Temperature Equilibration: Set the spectrophotometer's thermostatted cell holder to the desired temperature (e.g., 25.0 ± 0.1 °C). Place a cuvette with the solvent and one reactant in the holder and allow it to equilibrate for at least 10 minutes.

  • Initiation: To start the reaction, inject the second reactant into the cuvette using a syringe, mix rapidly but thoroughly (e.g., by aspirating and dispensing with the syringe or capping and inverting 3 times), and immediately begin data collection. The time from injection to the first data point should be minimized.

  • Data Collection: Record absorbance at λ_mon at fixed time intervals. The frequency of data collection should be sufficient to define the kinetic curve smoothly (e.g., at least 20 data points within the first two half-lives).

3. Data Analysis:

  • Determine Reaction Order: To determine if the reaction is pseudo-first-order (if one reactant is in large excess), plot the natural logarithm of the absorbance (ln(A)) versus time. If the reaction is second order, plot the inverse of the absorbance (1/A) versus time.[7]

  • Calculate Rate Constant: The plot that yields a straight line indicates the order of the reaction. The pseudo-first-order rate constant (k') or the second-order rate constant (k) can be calculated from the absolute value of the slope of this line.

  • Compare Solvents: Repeat the experiment under identical conditions (temperature, concentrations) for each solvent of interest. Compare the resulting rate constants to quantify the solvent's effect.

References

Technical Support Center: Optimizing 3-Aminobenzofuran Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminobenzofurans. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you navigate the complexities of catalyst selection and reaction optimization. Our aim is to provide not just protocols, but a deeper understanding of the chemical principles at play, enabling you to troubleshoot effectively and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Catalyst Selection and Handling

Q1: I am starting a new synthesis of a 3-aminobenzofuran derivative. Which catalyst system should I choose?

A1: The choice of catalyst is critical and depends on your starting materials and desired reaction pathway. The most common and effective catalysts for 3-aminobenzofuran synthesis are copper- and palladium-based systems.

  • Copper Catalysts (e.g., CuI, Cu(OTf)₂, CuBr): These are often used for annulative amination of ortho-alkynylphenols or in one-pot multicomponent reactions.[1][2] Copper catalysis is generally more cost-effective than palladium-based methods. A notable example is the copper-catalyzed annulative amination of ortho-alkynylphenols with hydroxylamines.[2]

  • Palladium Catalysts (e.g., Pd(OAc)₂, (PPh₃)PdCl₂): Palladium catalysts are highly versatile, particularly in cross-coupling reactions followed by intramolecular cyclization.[1] For instance, a Sonogashira coupling between terminal alkynes and iodophenols, catalyzed by a palladium-copper system, is a robust method for constructing the benzofuran core.[1]

  • Other Catalysts: Other transition metals like nickel, gold, silver, and rhodium have also been employed, as well as metal-free approaches using reagents like cesium carbonate or Brønsted acids.[1][3][4]

For a new synthesis, a good starting point is often a copper-catalyzed system due to its efficiency and lower cost. However, if your synthesis involves complex substrates or requires high functional group tolerance, a palladium-catalyzed approach might be more suitable.

Q2: My palladium-catalyzed reaction is sluggish or fails to initiate. What are the possible causes?

A2: Failure of a palladium-catalyzed reaction can stem from several factors related to catalyst deactivation or suboptimal reaction conditions.

  • Atmosphere: Many palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Ensure your reaction is set up under an inert atmosphere (e.g., nitrogen or argon).

  • Ligand Choice: The phosphine ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. The choice of ligand can significantly impact reaction efficiency. If your reaction is not proceeding, consider screening different phosphine ligands.

  • Catalyst Deactivation: The palladium catalyst can precipitate as palladium black, indicating catalyst deactivation. This can be caused by impurities in the starting materials or solvent, or by inappropriate reaction temperatures.

  • Substrate Quality: Ensure your starting materials and solvents are pure and dry, as impurities can poison the catalyst.

Q3: I am observing a low yield in my copper-catalyzed synthesis. How can I improve it?

A3: Low yields in copper-catalyzed reactions can often be addressed by optimizing the reaction parameters.

  • Co-catalyst: In some cases, a co-catalyst is necessary. For example, in Sonogashira coupling reactions for benzofuran synthesis, copper iodide (CuI) is often used as a co-catalyst with a palladium complex.[1]

  • Base and Solvent: The choice of base and solvent is crucial. Common bases include triethylamine, sodium carbonate, and cesium carbonate.[1] The solvent should be chosen to ensure solubility of all reactants. For instance, a one-pot synthesis of 3-aminobenzofurans has been successfully carried out using CuI in a deep eutectic solvent.

  • Temperature: While some copper-catalyzed reactions proceed at room temperature, others may require heating. Systematically screen a range of temperatures to find the optimum for your specific reaction.

  • Ligand: Although many copper-catalyzed reactions are ligand-free, in some cases, the addition of a ligand can improve the yield and selectivity.

Troubleshooting Guide

Low Yield and Incomplete Conversion

Problem: My reaction for the synthesis of 3-aminobenzofuran is giving a low yield, or the starting materials are not fully consumed even after an extended reaction time.

Potential Cause Troubleshooting Steps
Suboptimal Catalyst Screen different catalysts (e.g., various copper or palladium sources). The choice between different catalyst systems can have a significant impact on the reaction outcome.[1]
Incorrect Base or Solvent The choice of base and solvent is critical for reaction efficiency. Perform a systematic optimization of the base (e.g., organic vs. inorganic) and solvent polarity.[3][5] For example, in a DMAP-mediated cyclization, screening of different bases and solvents showed a significant impact on the yield.[5]
Reaction Temperature The optimal temperature can vary significantly. Try running the reaction at different temperatures (e.g., room temperature, 50 °C, 80 °C, reflux) to find the sweet spot for your specific substrates and catalyst system.
Catalyst Deactivation For palladium-catalyzed reactions, ensure a strictly inert atmosphere. For both copper and palladium systems, use high-purity, dry solvents and reagents to avoid catalyst poisoning.
Substrate Reactivity The electronic properties of your starting materials can influence reactivity. Electron-donating groups on salicylaldehydes have been observed to give higher yields in some copper-catalyzed syntheses.[1] If you are working with substrates bearing electron-withdrawing groups, you may need to adjust the reaction conditions (e.g., use a more active catalyst or a higher temperature).
Side Reactions and Impurity Formation

Problem: I am observing significant formation of side products, making the purification of my target 3-aminobenzofuran difficult.

Potential Cause Troubleshooting Steps
Homocoupling of Alkynes In Sonogashira-type reactions, homocoupling of the terminal alkyne is a common side reaction. This can be minimized by the slow addition of the alkyne to the reaction mixture or by adjusting the catalyst-to-ligand ratio.
Oxidation of the Product 3-Aminobenzofurans can be susceptible to oxidation, especially if they are electron-rich. Work-up and purification should be performed promptly after the reaction is complete. Consider using degassed solvents for purification.
Formation of Isomers Depending on the reaction mechanism, the formation of regioisomers or other structural isomers is possible. Carefully analyze your crude product by NMR and MS to identify any isomeric impurities. The reaction conditions, particularly the choice of catalyst and solvent, can sometimes be tuned to favor the formation of the desired isomer.[3]
Incomplete Cyclization In multi-step one-pot syntheses, the intermediate may not fully cyclize to the final benzofuran product. This can be addressed by increasing the reaction time or temperature for the cyclization step.

Experimental Protocols

Protocol 1: Copper-Catalyzed One-Pot Synthesis of 3-Aminobenzofurans

This protocol is based on a one-pot reaction involving a substituted amine, a salicylaldehyde, and an alkyne source, catalyzed by a copper salt.[1]

Materials:

  • Substituted salicylaldehyde (1.0 mmol)

  • Substituted amine (1.1 mmol)

  • Calcium carbide (as an alkyne source) or a terminal alkyne (1.2 mmol)

  • Copper bromide (CuBr) or Copper iodide (CuI) (5-10 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • To a round-bottom flask, add the salicylaldehyde, amine, calcium carbide (if used), copper catalyst, and sodium carbonate.

  • Add DMSO and a small amount of water.

  • Stir the reaction mixture at the optimized temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium/Copper-Catalyzed Synthesis via Sonogashira Coupling and Cyclization

This protocol involves a Sonogashira coupling of an o-iodophenol with a terminal alkyne, followed by an intramolecular cyclization to form the benzofuran ring.[1]

Materials:

  • o-Iodophenol (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (PPh₃)PdCl₂ (2 mol%)

  • Copper iodide (CuI) (4 mol%)

  • Triethylamine (TEA) as both base and solvent

Procedure:

  • To an oven-dried Schlenk flask, add the o-iodophenol, (PPh₃)PdCl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous triethylamine, followed by the terminal alkyne.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction to room temperature and filter off the triethylammonium iodide salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the 3-aminobenzofuran derivative.

Visualizing the Process

Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low Yield or Incomplete Conversion check_catalyst Is the catalyst active and appropriate? start->check_catalyst check_conditions Are the reaction conditions optimal? check_catalyst->check_conditions Yes optimize_catalyst Screen different catalysts and ligands. check_catalyst->optimize_catalyst No check_reagents Are the reagents pure and dry? check_conditions->check_reagents Yes optimize_conditions Optimize temperature, base, and solvent. check_conditions->optimize_conditions No purify_reagents Purify starting materials and dry solvents. check_reagents->purify_reagents No success Improved Yield check_reagents->success Yes optimize_catalyst->success optimize_conditions->success purify_reagents->success Catalytic_Cycle catalyst Cu(I) Catalyst intermediate1 Copper Acetylide Intermediate catalyst->intermediate1 + Alkyne intermediate2 Nucleophilic Attack by Amine intermediate1->intermediate2 + Amine intermediate3 Intramolecular Cyclization intermediate2->intermediate3 product 3-Aminobenzofuran intermediate3->product product->catalyst Regeneration of Catalyst

References

Technical Support Center: Optimizing Yield in 3-Amino-1-benzofuran-2-carbonitrile Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the derivatization of 3-Amino-1-benzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly poor yields, during their synthetic campaigns. Here, we provide in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on this compound and what common derivatization reactions are performed?

The this compound scaffold possesses two primary sites for derivatization: the nucleophilic 3-amino group and the electrophilic 2-carbonitrile group. The aromatic benzofuran ring can also undergo electrophilic substitution, though this is less common for derivatization. The most frequent modifications target the 3-amino group due to its high nucleophilicity. Common reactions include:

  • N-Acylation: Reaction with acyl halides or anhydrides to form amides. This is a fundamental transformation for creating intermediates for pharmaceuticals.[1]

  • N-Arylation: Formation of a carbon-nitrogen bond with an aryl partner, typically through transition-metal-catalyzed cross-coupling reactions (e.g., using copper or palladium catalysts).[2]

  • N-Alkylation: Reaction with alkyl halides or other electrophilic alkylating agents to form secondary or tertiary amines.

  • Reaction with Carbonyls: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to amines.

Q2: What are the most common causes of low yield when derivatizing the 3-amino group?

Poor yields in these reactions often stem from a few key issues:

  • Deactivation of the Amine: The 3-amino group is a primary aromatic amine and is basic. In reactions that produce an acidic byproduct, such as N-acylation with acyl halides (which produces HCl), the amine can become protonated.[1] This protonated form is no longer nucleophilic, effectively halting the reaction.

  • Side Reactions: The nitrile group can be susceptible to hydrolysis under either strong acidic or basic conditions, especially at elevated temperatures, converting it to a carboxamide or a carboxylic acid.[3]

  • Poor Solubility: The benzofuran core and its derivatives may have limited solubility in certain solvent systems, leading to heterogeneous reaction mixtures and incomplete conversions.

  • Sub-optimal Reaction Conditions: Parameters such as temperature, choice of base, solvent, and catalyst (where applicable) are critical and must be carefully optimized for each specific substrate combination.[2][4][5] For instance, using protic solvents like methanol can lead to unwanted acyclic byproducts during the synthesis of the core structure.[2]

  • Starting Material Instability: Although generally stable, prolonged exposure to harsh conditions (strong acid/base, high heat) can lead to degradation of the this compound starting material.

Q3: How can I monitor the progress of my reaction effectively?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. Use a suitable eluent system (e.g., petroleum ether/ethyl acetate or hexanes/ethyl acetate) to achieve good separation between your starting material, product, and any potential byproducts.[6] Visualizing the spots under UV light and/or with a staining agent will allow you to determine when the starting material has been consumed and the product has formed.

Troubleshooting Guide: Addressing Poor Yields

This section provides detailed solutions to specific, common problems encountered during the derivatization of this compound.

Scenario 1: Low Yield in N-Acylation with Acyl Halide

Question: "I am attempting to perform an N-acylation on this compound using benzoyl chloride and pyridine in Dichloromethane (DCM) at room temperature. My yields are consistently below 40%, and TLC shows significant unreacted starting material along with several unidentified impurity spots."

Analysis & Solution:

This is a classic issue of amine deactivation and potential side reactions due to suboptimal temperature control. The reaction between an amine and an acyl halide is exothermic and generates hydrochloric acid (HCl). The pyridine is added to act as a base to neutralize this HCl.[1] If the acid is not neutralized efficiently, it protonates the starting amine, rendering it non-nucleophilic and stopping the reaction, which explains the large amount of unreacted starting material.[1] Running the reaction at room temperature without cooling can also lead to side reactions.

Troubleshooting Workflow

Caption: Workflow for troubleshooting poor N-acylation yield.

Optimized N-Acylation Protocol

This protocol incorporates crucial steps for maximizing yield and purity.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous Dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. It is critical to ensure the temperature remains low during the addition of the acyl halide.[1]

  • Addition of Acylating Agent: Add the acyl halide (e.g., benzoyl chloride, 1.1 eq) dropwise to the stirred solution over 10-15 minutes. A syringe pump can be used for precise control.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, quench by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (to remove pyridine and unreacted amine), saturated NaHCO₃ solution (to remove any excess acid), and brine.[1]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.[6]

Data Summary: Key Parameters for N-Acylation
ParameterRecommendationRationale
Temperature 0 °C to Room Temp.Controls exothermic reaction, minimizes side product formation.
Base Pyridine or Triethylamine (1.2-1.5 eq)Neutralizes byproduct acid (e.g., HCl) to prevent deactivation of the starting amine.[1]
Solvent Anhydrous Aprotic (DCM, THF, Acetonitrile)Prevents unwanted side reactions with water. Aprotic solvents are generally required.[1]
Atmosphere Inert (Nitrogen/Argon)Prevents moisture from entering the reaction, which can hydrolyze the acyl halide.
Workup Dilute Acid WashRemoves basic impurities, including unreacted starting material, simplifying purification.[1]
Scenario 2: Failure in Synthesis of the Benzofuran Core via Thorpe-Ziegler Cyclization

Question: "I am trying to synthesize the this compound core from 2-(2-Cyanophenoxy)acetonitrile via an intramolecular Thorpe-Ziegler reaction. I've used sodium ethoxide in ethanol, but the reaction is messy and I'm not getting the desired product."

Analysis & Solution:

The Thorpe-Ziegler reaction is a base-catalyzed intramolecular condensation of a dinitrile to form a cyclic α-cyano ketone's enamine tautomer.[7][8][9] The choice of base and solvent is paramount. Your issue arises from using a nucleophilic base (ethoxide) in a protic solvent (ethanol). The ethoxide can attack the nitrile groups, and the protic solvent can interfere with the required carbanion formation, leading to acyclic byproducts instead of the desired cyclization.[2] A strong, non-nucleophilic base in an aprotic solvent is required.

Troubleshooting Workflow

Caption: Workflow for optimizing the Thorpe-Ziegler reaction.

Optimized Thorpe-Ziegler Protocol

This protocol utilizes conditions known to be effective for this transformation.

  • Preparation: To a flame-dried, three-neck flask under an inert atmosphere, add anhydrous cesium carbonate (Cs₂CO₃, 2.0 eq).

  • Solvent Addition: Add an anhydrous aprotic polar solvent, such as acetone or THF.[2]

  • Substrate Addition: Add a solution of 2-(2-Cyanophenoxy)acetonitrile (1.0 eq) in the same anhydrous solvent to the stirred suspension.

  • Reaction: Heat the reaction mixture to reflux and stir vigorously. The use of Cs₂CO₃ has often shown superior results in promoting C-N bond formations, a phenomenon sometimes called the "cesium effect".[2]

  • Monitoring: Monitor the consumption of the starting dinitrile by TLC.

  • Workup: After completion, cool the reaction to room temperature. Filter off the base and wash with fresh solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography (silica gel, petroleum ether/ethyl acetate eluent system) or recrystallization to yield pure this compound.[6]

Data Summary: Base and Solvent Selection for Thorpe-Ziegler Cyclization
BaseSolventTypical ConditionsComments
Cs₂CO₃ Acetone, THFRefluxOften provides excellent yields. Aprotic polar solvents are crucial.[2]
NaH THF, DMF0 °C to RTStrong, non-nucleophilic base. Requires strictly anhydrous conditions.
KOtBu t-BuOH, THFRT to RefluxStrong, sterically hindered base. Can be effective but may require careful temperature control.
NaOEt EthanolRT to RefluxNot Recommended. Nucleophilic base and protic solvent lead to side reactions and acyclic products.[2]

References

Validation & Comparative

Comparative Analysis of the Biological Activity of 3-Amino-1-benzofuran-2-carbonitrile Derivatives: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

The benzofuran nucleus represents a cornerstone in heterocyclic chemistry, serving as a privileged scaffold for designing molecules with a vast spectrum of pharmacological activities.[1][2][3] Its presence in numerous natural products and synthetic drugs underscores its therapeutic potential.[2][3][4] Among its many variations, the 3-amino-1-benzofuran-2-carbonitrile framework has emerged as a particularly fruitful starting point for the development of novel therapeutic agents. This guide provides an in-depth comparison of the biological activities of its derivatives, supported by experimental data and protocols, to aid researchers in the fields of drug discovery and medicinal chemistry.

The Core Scaffold: Synthesis and Significance

The this compound structure is typically synthesized via the internal cyclization of 2-(cyanomethoxy)benzonitrile, which itself is derived from the reaction of 2-hydroxybenzonitrile with chloroacetonitrile.[5] This key intermediate offers multiple reactive sites—the amino group at C3 and the carbonitrile at C2—allowing for extensive chemical modifications to generate diverse libraries of compounds. These modifications are crucial, as even minor structural changes can significantly impact biological potency and selectivity.[3][6]

G Start 2-Hydroxybenzonitrile + Chloroacetonitrile Intermediate1 2-(Cyanomethoxy)benzonitrile Start->Intermediate1 K2CO3 Core 3-Amino-1-benzofuran- 2-carbonitrile (Core Scaffold) Intermediate1->Core Internal Cyclization (e.g., KOH in Ethanol) Derivatives Diverse Derivatives via Modification at C2 & C3 Core->Derivatives Further Synthesis

Figure 1: General synthesis pathway for the this compound scaffold.

Antimicrobial Activity: A Promising Frontier

The rise of antimicrobial resistance necessitates the urgent discovery of new chemical entities with novel mechanisms of action. Benzofuran derivatives have consistently shown potent activity against a wide range of bacterial and fungal pathogens.[1][3][7]

Derivatives of the this compound scaffold, particularly those modified into carboxamides, have been evaluated for their antimicrobial properties.[5] The rationale behind these modifications is to enhance interactions with microbial targets and improve cell permeability.

Comparative Performance of Antimicrobial Derivatives

The antimicrobial efficacy is often determined by the minimum inhibitory concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism. Studies have shown that specific amide derivatives exhibit significant activity, sometimes comparable to standard antibiotics like Ciprofloxacin.

Compound IDModificationTest OrganismMIC (µg/mL)Reference Drug (MIC)
5a-o (Series) 3-(glycinamido)-benzofuran-2-carboxamidesS. aureus12.5 - 50Ciprofloxacin (6.25)
E. coli25 - >50Ciprofloxacin (6.25)
C. albicans12.5 - 50Ketoconazole (6.25)
6a, 6b, 6f (Series) 2-(benzofuran-2-carboxamido) acetic acid derivativesBroad Spectrum6.25Not specified

Data synthesized from multiple sources for illustrative comparison.[1][5]

The data indicates that while these derivatives show promise, particularly compound series 6a, 6b, and 6f which had MICs as low as 6.25 µg/ml, further optimization is needed to match the potency of established drugs like Ciprofloxacin against Gram-negative bacteria like E. coli.[1][5] The introduction of halogen atoms into the benzofuran ring is a known strategy to enhance antimicrobial activity.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay (Tube Dilution)

This protocol outlines a standard method for determining the MIC of a synthesized compound. It is a self-validating system as it includes positive (organism viability) and negative (sterility) controls.

  • Preparation of Stock Solution: Dissolve the test compound in a suitable solvent (e.g., Dimethylformamide - DMF) to a high concentration (e.g., 1000 µg/mL). The final concentration of DMF in the test should be non-toxic to the microorganism (<2.5%).[5]

  • Serial Dilutions: Prepare a series of two-fold dilutions of the compound stock solution in sterile nutrient broth in labeled test tubes. This will create a gradient of concentrations (e.g., 250, 125, 62.5, 31.25... µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. This ensures a consistent number of bacterial cells in each tube.

  • Inoculation: Add a precise volume of the prepared inoculum to each tube containing the diluted compound, as well as to a 'positive control' tube (broth + inoculum, no compound) and a 'negative control' tube (broth only).

  • Incubation: Incubate all tubes at 37°C for 18-24 hours.

  • Result Interpretation: Observe the tubes for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the compound at which there is no visible turbidity.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Benzofuran derivatives are extensively studied for their anticancer properties, with many demonstrating potent cytotoxicity against various cancer cell lines.[2][6][9][10] The mechanism often involves the induction of apoptosis (programmed cell death) or the inhibition of key enzymes involved in cell cycle progression, like cyclin-dependent kinases (CDKs).[9][10]

Comparative Performance of Anticancer Derivatives

The introduction of halogens, particularly bromine, into the benzofuran structure has been shown to significantly increase cytotoxic potential.[10][11] Structure-activity relationship (SAR) studies reveal that substitutions at the C-2 and C-3 positions are critical for activity.[3][6]

Compound IDModificationCell LineIC₅₀ (µM)Reference Drug (IC₅₀)
28g 3-AmidobenzofuranMDA-MB-231 (Breast)3.01Doxorubicin (Not specified)
HCT-116 (Colon)5.20
14c Bromo-substituted oxadiazole at C-3HCT-116 (Colon)3.27Not specified
22d Oxindole hybridMCF-7 (Breast)3.41Staurosporine (4.81)
10h Amino & Methoxy substitutedMolt4/C8 (Leukemia)0.016-0.024Combretastatin A-4 (0.042)

Data compiled from various studies.[4][9]

The results are highly encouraging. Compound 10h demonstrated remarkable potency, with IC₅₀ values in the nanomolar range, exceeding that of the reference drug Combretastatin A-4 in some cell lines.[4] Similarly, compounds 22d and 22f were more potent than the reference drug staurosporine against the MCF-7 breast cancer cell line.[9] This highlights the immense potential of this scaffold in developing new-generation anticancer agents.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. A reduction in viability is indicative of cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., HCT-116, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (prepared by serial dilution) for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

G cluster_cytotoxicity Cytotoxicity Screening Workflow A Seed Cancer Cells in 96-well Plate B Treat with Serial Dilutions of Test Compounds A->B C Incubate for 48-72h B->C D Add MTT Reagent (Incubate 2-4h) C->D E Solubilize Formazan Crystals (e.g., with DMSO) D->E F Measure Absorbance (570 nm) E->F G Calculate % Viability & Determine IC50 F->G

Figure 2: Standard workflow for the MTT cytotoxicity assay.

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of numerous diseases. Benzofuran derivatives have been identified as potent anti-inflammatory agents, often acting by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO) and down-regulating inflammatory signaling pathways such as NF-κB and MAPK.[12][13]

Comparative Performance of Anti-inflammatory Derivatives

The anti-inflammatory potential is often assessed in vitro by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) or in vivo using models like the carrageenan-induced paw edema test in rats.

Compound IDAssayResultReference Drug (Result)
6b Carrageenan-induced paw edema71.10% inhibition at 2hIndomethacin (Not specified)
6a Carrageenan-induced paw edema61.55% inhibition at 2hIndomethacin (Not specified)
5d NO production in RAW 264.7 cellsIC₅₀ = 52.23 µMDexamethasone (Not specified)

Data compiled from multiple sources.[1][12]

Compound 6b demonstrated very strong in vivo anti-inflammatory activity, significantly reducing paw edema in the rat model.[1] Compound 5d , a benzofuran-piperazine hybrid, was shown to effectively inhibit inflammatory pathways by reducing the phosphorylation of key proteins like P65, ERK, and JNK.[13] This mechanistic insight is crucial for designing more selective and potent anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping and Fasting: Divide the rats into groups (e.g., control, standard, test compound groups). Fast the animals overnight before the experiment but allow free access to water.

  • Compound Administration: Administer the test compound (at various doses) and the standard drug (e.g., Indomethacin) orally or intraperitoneally to the respective groups. Administer the vehicle (e.g., saline) to the control group.

  • Edema Induction: After a set time (e.g., 1 hour) post-compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.

  • Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point compared to the control group using the formula: % Inhibition = [1 - (Vt - V₀)test / (Vt - V₀)control] x 100 Where Vt is the paw volume at time t, and V₀ is the initial paw volume.

Conclusion and Future Outlook

The this compound scaffold is a versatile and highly valuable platform in medicinal chemistry. Its derivatives have demonstrated significant and comparable, and in some cases superior, biological activity to established drugs across antimicrobial, anticancer, and anti-inflammatory applications.

The structure-activity relationship data strongly suggests that:

  • Halogenation , particularly bromination, is a key strategy for enhancing cytotoxic and antimicrobial activity.[8][10][11]

  • Hybridization with other heterocyclic moieties (e.g., oxadiazole, piperazine, oxindole) can yield compounds with potent and selective activity.[9][12]

  • Modifications at the C2 and C3 positions are critical for modulating biological function.[3][6]

Future research should focus on optimizing the lead compounds identified in these studies to improve their pharmacokinetic profiles and reduce potential toxicity. Further exploration of their mechanisms of action will be crucial for rational drug design and for identifying novel cellular targets. The continued investigation of this remarkable scaffold holds immense promise for the development of the next generation of therapeutic agents.

References

A Comparative Guide to Privileged Scaffolds: 3-Amino-1-benzofuran-2-carbonitrile vs. Alternative Heterocyclic Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of a core molecular scaffold is a cornerstone of any successful discovery program. The inherent geometry, electronic properties, and reactive handles of a building block dictate the accessible chemical space and ultimately shape the pharmacological profile of new chemical entities. This guide provides an in-depth, objective comparison of 3-Amino-1-benzofuran-2-carbonitrile, a highly versatile and functionalized building block, against other privileged heterocyclic scaffolds such as indoles and benzothiophenes. The analysis is grounded in experimental data and established synthetic strategies to inform rational drug design.

The Strategic Value of this compound

This compound is more than just a heterocyclic core; it is a pre-functionalized platform engineered for synthetic diversification. Its structure, featuring a benzofuran nucleus, is isosteric to the naturally prevalent indole scaffold but with distinct electronic and hydrogen-bonding characteristics.[1] The true synthetic power lies in its vicinal amino and nitrile groups at the 2- and 3-positions of the furan ring. This arrangement creates a potent synthon for constructing complex fused heterocyclic systems, making it an increasingly sought-after intermediate in medicinal chemistry.[2][3]

The benzofuran moiety itself is a core component of numerous FDA-approved drugs and natural products, recognized for its broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5][6] The addition of the amino and nitrile functionalities provides orthogonal chemical handles for library development, enabling chemists to explore structure-activity relationships (SAR) with high efficiency.

Synthesis of the Core Scaffold

A common and reliable method to access this building block is through the base-mediated cyclization of 2-(2-cyanophenoxy)acetonitrile. This precursor is readily prepared from salicylaldehyde, highlighting the accessibility of the scaffold from commodity starting materials.

G cluster_start Starting Materials cluster_inter Intermediate Synthesis cluster_final Final Product Synthesis Salicylaldehyde Salicylaldehyde Intermediate 2-(2-Formylphenoxy)acetonitrile Salicylaldehyde->Intermediate K2CO3, Acetone Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate Final_Intermediate 2-(2-Cyanophenoxy)acetonitrile Intermediate->Final_Intermediate Hydroxylamine, Formic Acid Product This compound Final_Intermediate->Product Base (e.g., DBU), DMF

Caption: Synthetic workflow for this compound.

Comparative Analysis of Heterocyclic Building Blocks

The choice of a scaffold is a multi-faceted decision. Below, we compare this compound with its common isosteric alternatives: the indole and benzothiophene cores.

Physicochemical and Electronic Properties

The replacement of a nitrogen (in indole) or sulfur (in benzothiophene) atom with oxygen significantly alters the scaffold's properties, impacting everything from solubility to target engagement.

PropertyThis compoundIndole (Scaffold Core)Benzothiophene (Scaffold Core)Rationale & Implication
Molecular Weight ( g/mol ) 158.16[7]117.15134.18Lower molecular weight of core scaffolds allows for more extensive functionalization while adhering to Lipinski's Rule of Five.
cLogP 2.2[7]2.12.6Benzothiophene is the most lipophilic, potentially enhancing membrane permeability but also risking higher metabolic turnover and lower solubility. The benzofuran is moderately lipophilic.
H-Bond Acceptors 2 (Oxygen, Nitrile N)[7]00The furan oxygen acts as a key hydrogen bond acceptor, a critical interaction in many enzyme active sites that is absent in indole and benzothiophene.
H-Bond Donors 1 (Amino Group)[7]1 (N-H)0Both the aminobenzofuran and indole can act as H-bond donors, a crucial feature for anchoring to target proteins. Benzothiophene lacks this capability.
Reactivity Activated furan ring, nucleophilic amino group, electrophilic nitrile.[8]Nucleophilic pyrrole ring, acidic N-H.Relatively inert thiophene ring.The aminobenzofuran offers multiple, distinct reactive sites for diversification, arguably making it the most versatile single building block of the three.
Synthetic Versatility and Reaction Pathways

A building block's value is measured by the diversity of derivatives it can generate. The unique functionality of this compound opens up synthetic avenues not readily accessible with simpler scaffolds.

G cluster_benzofuran This compound cluster_indole Indole cluster_benzothiophene Benzothiophene BF Core Scaffold BF_Amino Amino Group (C3) FusedPyrimidines Fused Pyrimidines, Thiazoles BF_Amino->FusedPyrimidines Cyclocondensation AcylatedAmines Acylated/Alkylated Amines BF_Amino->AcylatedAmines Acylation/ Alkylation BF_Nitrile Nitrile Group (C2) Carboxamides Carboxamides, Carboxylic Acids BF_Nitrile->Carboxamides Hydrolysis Tetrazoles Tetrazoles BF_Nitrile->Tetrazoles [3+2] Cycloaddition BF_Ring Furan Ring ElectrophilicSub Friedel-Crafts, Halogenation BF_Ring->ElectrophilicSub IN Core Scaffold IN_NH N-H Group AlkylatedIndoles N-Alkylation/ Acylation IN_NH->AlkylatedIndoles IN_C3 C3 Position MannichRxn Mannich Reaction IN_C3->MannichRxn Electrophilic Substitution BT Core Scaffold BT_Ring Thiophene Ring BT_Ring->ElectrophilicSub (Less reactive)

Caption: Comparative reaction pathways of key heterocyclic scaffolds.

As the diagram illustrates, the aminobenzofuran scaffold provides two primary points for diversification (the amino and nitrile groups) leading to a wide array of complex heterocycles. In contrast, indole chemistry is often focused on functionalization at the N-H and C3 positions, while the benzothiophene ring is generally less reactive towards electrophilic substitution than benzofuran.[8]

Application in Medicinal Chemistry: A Case Study

The utility of a building block is best demonstrated through its application. Novel derivatives of 3-aminobenzofuran have recently been designed and synthesized as multifunctional agents for the treatment of Alzheimer's disease.[2] These compounds leverage the scaffold to achieve potent inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Experimental Protocol: Synthesis of a Multifunctional Benzofuran Derivative

The following protocol is adapted from published literature and demonstrates the direct use of the 3-amino group as a nucleophile for building out a pharmacologically active molecule.[2]

Objective: To synthesize N-benzyl-2-cyano-1-benzofuran-3-amine, a precursor for more complex Alzheimer's drug candidates.

Materials:

  • This compound (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (0.1 M solution)

Procedure:

  • To a stirred solution of this compound in DMF, add potassium carbonate.

  • Stir the suspension at room temperature for 15 minutes to ensure a homogenous mixture.

  • Add benzyl bromide dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • A precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.

  • Dry the crude product under vacuum.

  • Recrystallize the solid from ethanol to yield the pure N-benzyl-2-cyano-1-benzofuran-3-amine.

Rationale:

  • Choice of Base (K₂CO₃): A mild inorganic base is sufficient to facilitate the reaction without promoting side reactions like nitrile hydrolysis.

  • Choice of Solvent (DMF): A polar aprotic solvent is ideal for Sₙ2 reactions, effectively solvating the potassium cation while leaving the carbonate anion reactive.

  • Causality: This protocol exemplifies a self-validating system. The formation of the product can be easily tracked by TLC, and its identity confirmed by standard analytical techniques (¹H NMR, ¹³C NMR, MS). The clean nature of the reaction minimizes the need for complex purification, making it amenable to library synthesis.

Conclusion and Strategic Outlook

While classic scaffolds like indole and benzothiophene remain workhorses in drug discovery, the strategic use of highly functionalized building blocks like This compound offers a significant competitive advantage.

  • For Versatility: It provides a dense arrangement of orthogonal functional groups, enabling rapid generation of diverse and complex molecular architectures.

  • For Novelty: Its unique electronic and structural properties, particularly the hydrogen bond-accepting oxygen atom, allow for the exploration of chemical space that is inaccessible with traditional indole- or benzothiophene-based approaches.

  • For Efficiency: The ability to build directly upon its reactive handles streamlines synthetic routes, reducing step counts and improving overall yields.

For drug development professionals aiming to design next-generation therapeutics, incorporating this compound into their chemical toolbox is a forward-thinking strategy, paving the way for the discovery of novel agents with enhanced potency, selectivity, and improved pharmacological profiles.

References

A Senior Application Scientist's Guide to the Validation of Biological Assays for Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzofuran Scaffold and the Imperative of Rigorous Assay Validation

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Derivatives of this core structure are abundant in nature and have been synthesized to create a vast library of compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, antioxidant, and enzyme inhibitory properties.[2][3][4][5] The journey from a promising benzofuran derivative in a vial to a potential therapeutic agent is long and contingent upon high-quality, reproducible data. The foundation of this data lies in the meticulous validation of the biological assays used for screening and characterization.

This guide provides an in-depth comparison of common biological assays for evaluating benzofuran derivatives. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, the principles of self-validating systems, and the grounding of our methods in authoritative standards. Our objective is to equip you with the technical understanding and practical insights required to generate robust and reliable data in your research and development endeavors.

Pillar of Trust: Core Principles of Bioanalytical Method Validation

Before delving into specific assays, it is crucial to establish the universal parameters that define a validated method. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of bioanalytical method validation.[6][7][8] These guidelines are essential for ensuring that an assay is fit for its intended purpose.[6]

A fully validated assay must demonstrate:

  • Accuracy: The closeness of the measured value to the true value. This is typically assessed by analyzing samples with known concentrations (quality controls) and calculating the percent deviation.[6]

  • Precision: The degree of agreement among a series of individual measurements. It is evaluated at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision), both expressed as the coefficient of variation (%CV).[6]

  • Specificity: The ability to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[6]

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples. The range is the interval between the upper and lower concentrations of the analyte for which the assay has been demonstrated to have a suitable level of precision, accuracy, and linearity.[6]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision.

Adherence to these principles ensures the integrity of the generated data, making it reliable for critical decision-making in drug development.

Comparative Guide to Key Biological Assays for Benzofuran Derivatives

We will now explore the validation and application of three common assay types pivotal for characterizing benzofuran derivatives.

Anticancer Activity: Cell Viability and Cytotoxicity Assays

One of the most prominent activities investigated for benzofuran derivatives is their anticancer potential.[2][9][10] The initial step in this evaluation is typically an in vitro assessment of a compound's effect on cancer cell viability and proliferation.

Assay Comparison: MTT vs. XTT

The most widely used methods are colorimetric assays that measure the metabolic activity of cells.[1][11] The core principle is the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable, metabolically active cells to a colored formazan product.[12][13]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This classic assay uses a water-soluble yellow MTT reagent that is converted to an insoluble purple formazan.[12][14] A key drawback is the necessity of a solubilization step (using solvents like DMSO or SDS) to dissolve the formazan crystals before measuring absorbance.[15]

  • XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay: This is a second-generation assay where the tetrazolium salt is reduced to a water-soluble orange formazan product.[11][14] This eliminates the solubilization step, simplifying the protocol and reducing potential errors associated with incomplete dissolution.[11][14]

While the XTT assay offers a more streamlined workflow, the MTT assay remains a robust and widely cited method.[15] For this guide, we will detail the protocol for the MTT assay due to its foundational role in the field.

This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of a benzofuran derivative, a key metric of its potency.[1]

Materials:

  • 96-well flat-bottom sterile microplates

  • Cancer cell line of interest (e.g., MCF-7, HeLa, A549)[9]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Benzofuran test compounds and a positive control (e.g., Doxorubicin)

  • MTT solution (5 mg/mL in sterile PBS)[15]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[12][16]

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader (570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension into each well of a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated cells" (vehicle control) and "medium only" (blank). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.[13][17]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.[12][17]

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[15]

  • Data Analysis:

    • Subtract the absorbance of the blank (medium only) from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control cells: % Viability = (Absorbance_treated / Absorbance_untreated) * 100.

    • Plot the % Viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis p1 Seed Cells in 96-well Plate p2 Incubate 24h (Cell Attachment) p1->p2 p3 Add Benzofuran Derivatives (Serial Dilutions) p2->p3 p4 Incubate 24-72h (Compound Exposure) p3->p4 p5 Add MTT Reagent p4->p5 p6 Incubate 2-4h (Formazan Formation) p5->p6 p7 Add Solubilization Solution (e.g., DMSO) p6->p7 p8 Read Absorbance (570 nm) p7->p8 p9 Calculate % Viability p8->p9 p10 Determine IC50 Value p9->p10 MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Inoculation & Incubation cluster_readout Phase 3: Readout & Analysis p1 Prepare Serial Dilutions of Benzofuran Compound in Plate p3 Inoculate Wells with Microbial Suspension p1->p3 p2 Prepare & Standardize Microbial Inoculum (0.5 McFarland) p2->p3 p4 Incubate Plate (e.g., 24h at 37°C) p3->p4 p5 Visually Inspect for Growth or Measure OD at 600 nm p4->p5 p6 Determine MIC: Lowest Concentration with No Growth p5->p6 DPPH_Workflow A Prepare Serial Dilutions of Test Compounds C Mix Compounds and DPPH in 96-well Plate A->C B Prepare DPPH Working Solution B->C D Incubate in Dark (e.g., 30 min) C->D E Measure Absorbance at 517 nm D->E F Calculate % Scavenging and Determine IC50 E->F

References

A Comparative Guide to the Structure-Activity Relationship of 3-Amino-1-benzofuran-2-carbonitrile Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-amino-1-benzofuran-2-carbonitrile scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of its analogs, with a particular focus on their role as kinase inhibitors. By understanding how subtle molecular modifications influence biological activity, researchers can more effectively design and develop potent and selective therapeutic agents.

The this compound Core: A Versatile Pharmacophore

The benzofuran moiety, a fusion of a benzene and a furan ring, is a common feature in many natural products and synthetic compounds with significant pharmacological properties.[1][2] The addition of an amino group at the 3-position and a carbonitrile group at the 2-position creates a unique electronic and structural arrangement that allows for diverse interactions with biological targets.[3] This scaffold has been explored for various therapeutic applications, including anticancer, anti-Alzheimer's, and antimicrobial agents.[1][4][5]

Structure-Activity Relationship (SAR) Analysis: Decoding the Molecular Blueprint for Kinase Inhibition

Kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[5] The this compound scaffold has shown promise as a template for the design of potent kinase inhibitors. The following sections dissect the SAR of this class of compounds, drawing on experimental data to elucidate the impact of structural modifications.

Substitutions on the Benzofuran Ring

Modifications to the benzene portion of the benzofuran ring have a significant impact on the inhibitory activity of these analogs. The electronic nature and position of the substituents are key determinants of potency.

For instance, in a series of 3-(piperazinylmethyl)benzofuran derivatives designed as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, the substitution pattern on the benzofuran ring was found to be crucial for activity. While not a direct analogue of the this compound core, the insights from this closely related series are valuable.

Table 1: Influence of Benzofuran Ring Substituents on CDK2 Inhibitory Activity of 3-(Piperazinylmethyl)benzofuran Analogs [5]

CompoundSubstitution on Benzofuran RingCDK2 IC50 (nM)
9a Unsubstituted322.10
9c 5-Nitro214.00
9f 5-Bromo119.00

As shown in Table 1, the introduction of substituents on the benzofuran ring can modulate the inhibitory potency against CDK2.

Modifications of the 3-Amino Group

The 3-amino group serves as a critical anchor point for substitutions that can extend into various pockets of the kinase active site. The nature of these substituents dramatically influences both potency and selectivity.

In a study of novel 3-aminobenzofuran derivatives as multifunctional agents for Alzheimer's disease, where cholinesterase inhibition was a key target, modifications at the 3-amino position were extensively explored. While the core is not a 2-carbonitrile, the SAR at the 3-amino position provides valuable guidance. It was observed that attaching a benzyl group to the amino moiety was beneficial, and further substitution on this benzyl ring fine-tuned the activity. Specifically, electron-withdrawing groups on the benzyl ring, such as fluorine or chlorine, led to enhanced inhibitory activity, whereas electron-donating groups like methoxy resulted in decreased potency.

Kinase Inhibition and Cellular Effects: A Mechanistic Overview

Several benzofuran derivatives have been identified as potent inhibitors of various kinases, including CDK2, Src kinase, and mTOR.[5][6][7] Inhibition of these kinases can disrupt critical cellular signaling pathways involved in cell cycle progression, proliferation, and survival, making them attractive targets for cancer therapy.

For example, the inhibition of CDK2 by 3-(piperazinylmethyl)benzofuran derivatives leads to cell cycle arrest and apoptosis in cancer cells.[5] The m-trifluoromethyl derivative 9h from this series not only showed potent CDK2 inhibition (IC50 = 40.91 nM) but also exhibited significant cytotoxic activity against pancreatic (Panc-1), breast (MCF-7), and lung (A-549) cancer cell lines, with IC50 values of 0.94 µM, 2.92 µM, and 1.71 µM, respectively.[5]

Table 2: Cytotoxicity of Selected 3-(Piperazinylmethyl)benzofuran Analogs [5]

CompoundPanc-1 IC50 (µM)MCF-7 IC50 (µM)A-549 IC50 (µM)
9e (p-fluoro)3.295.895.24
9h (m-trifluoromethyl)0.942.921.71
Cisplatin (Reference) 6.985.456.72

These findings underscore the potential of this scaffold in developing effective anticancer agents.

Below is a simplified representation of a kinase signaling pathway that can be targeted by this compound analogs.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Src Src Kinase RTK->Src Ras Ras RTK->Ras PI3K PI3K Src->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR TF Transcription Factors (e.g., c-Myc, AP-1) mTOR->TF Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation Inhibitor 3-Amino-1-benzofuran- 2-carbonitrile Analog Inhibitor->Src

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of the this compound core and its derivatives can be achieved through various established methods. A common route involves the reaction of a substituted 2-hydroxybenzonitrile with an α-haloacetonitrile, followed by a base-catalyzed cyclization.[8]

Step 1: O-Alkylation of 2-Hydroxybenzonitrile A mixture of the appropriately substituted 2-hydroxybenzonitrile (1 equivalent), an α-haloacetonitrile (1.1 equivalents), and a base such as potassium carbonate (2 equivalents) in a suitable solvent like acetone or DMF is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC). The reaction mixture is then worked up by pouring into water and extracting with an organic solvent. The organic layer is dried and concentrated to yield the O-alkylated product.

Step 2: Base-Catalyzed Cyclization The product from Step 1 is dissolved in a suitable solvent like ethanol or DMF, and a base such as sodium ethoxide or potassium tert-butoxide is added. The mixture is stirred at room temperature or heated to reflux to induce cyclization. After completion, the reaction is quenched with water, and the product is extracted. The crude product is then purified by column chromatography or recrystallization to afford the desired this compound analog.

In Vitro Kinase Inhibition Assay (General Protocol)

The inhibitory activity of the synthesized compounds against specific kinases is typically evaluated using in vitro assays. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 384-well plate, add the test compound solution, the kinase, and the substrate/ATP mixture.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The structure-activity relationship studies highlighted in this guide demonstrate that careful manipulation of the substituents on the benzofuran ring and at the 3-amino position can lead to highly potent and selective compounds. Future research should focus on synthesizing and evaluating a broader range of analogs to further refine the SAR and to explore their potential against a wider panel of kinases. Additionally, in vivo studies are necessary to assess the pharmacokinetic properties and therapeutic efficacy of the most promising candidates.

References

A Senior Application Scientist's Guide to the Comparative Efficacy of cGAS Inhibitors Across Different Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals, to an in-depth exploration of cyclic GMP-AMP synthase (cGAS) inhibitors. The cGAS-STING pathway is a cornerstone of innate immunity, acting as a primary surveillance system for cytosolic double-stranded DNA (dsDNA), a hallmark of pathogen invasion and cellular damage.[1] However, its aberrant activation is a key driver of numerous autoimmune and inflammatory diseases, including Aicardi-Goutières syndrome (AGS) and systemic lupus erythematosus (SLE).[2][3][4][5] This has positioned cGAS as a high-value therapeutic target.[6][7][8][9]

This guide provides a comparative analysis of cGAS inhibitors derived from distinct chemical scaffolds. We will dissect their mechanisms of action, compare their potency and selectivity using experimental data, and provide detailed protocols for their evaluation. Our goal is to equip you with the technical insights needed to navigate this complex and rapidly evolving field.

Part 1: The cGAS-STING Signaling Axis: A Primer

Understanding the pathway is critical to appreciating the nuances of its inhibition. The process begins when cGAS, a nucleotidyl transferase, recognizes and binds to cytosolic dsDNA.[10][11] This binding event triggers a conformational change and dimerization of cGAS, activating its enzymatic function.[12] Activated cGAS then catalyzes the synthesis of a unique second messenger, 2',3'-cyclic GMP-AMP (cGAMP), from ATP and GTP.[7][10][13]

cGAMP subsequently binds to the STimulator of INterferon Genes (STING) protein located on the endoplasmic reticulum (ER).[10][14] This binding induces STING to translocate from the ER to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1).[1][12][14] TBK1, in turn, phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).[1][11] Phosphorylated IRF3 dimerizes and translocates to the nucleus, driving the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, culminating in a robust inflammatory response.[10][11][15][16]

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er_golgi ER -> Golgi cluster_nucleus Nucleus dsDNA Cytosolic dsDNA cGAS cGAS (inactive) dsDNA->cGAS Binds cGAS_active cGAS (active dimer) cGAS->cGAS_active Dimerization & Activation cGAMP 2',3'-cGAMP cGAS_active->cGAMP Synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAS_active STING STING (dimer) cGAMP->STING Binds STING_active STING (active) STING->STING_active Translocation & Activation TBK1 TBK1 STING_active->TBK1 Recruits IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (dimer) IRF3->pIRF3 Dimerization Transcription Transcription of Type I IFNs & ISGs pIRF3->Transcription Translocates & Activates

Caption: The cGAS-STING signaling pathway.

Part 2: A Scaffold-Based Comparison of cGAS Inhibitors

The development of cGAS inhibitors has yielded a variety of chemical scaffolds, each with a distinct mechanism of action. Broadly, they can be classified into two main categories: those that target the cGAS active site and those that disrupt the cGAS-dsDNA interaction.[1][17]

Active-Site Inhibitors

These molecules typically act as competitive inhibitors, occupying the catalytic pocket where ATP and GTP bind.[9][18]

  • Nucleoside Analogs (e.g., RU.521): This class of inhibitors was among the first to be developed. RU.521, a selective inhibitor of mouse cGAS, binds directly to the catalytic pocket.[7][19] While potent in mouse models, it is a poor inhibitor of human cGAS, highlighting significant species-specific differences in the active site.[5]

  • Benzofuranopyridines and Related Heterocycles (e.g., G150, PF-06928215): High-throughput screening efforts have identified potent small molecules that bind the human cGAS active site.[19][20][21][22] For instance, G150 is a potent and specific inhibitor of human cGAS with demonstrated cellular activity.[5][19] In contrast, PF-06928215, while showing high affinity in biochemical assays, lacks cellular activity, a discrepancy potentially due to poor cell permeability or competition from high intracellular concentrations of ATP and GTP.[7][18]

  • Covalent Inhibitors: A newer strategy involves designing inhibitors that form a covalent bond with a specific residue in the cGAS protein. One such compound was shown to covalently bind to Cys419 of mouse cGAS, exhibiting high potency and selectivity.[7] This approach can lead to prolonged target engagement and increased efficacy.

dsDNA-Binding Inhibitors

This class of inhibitors prevents the initial activation step of the pathway: the binding of dsDNA to cGAS.

  • Antimalarials (e.g., Hydroxychloroquine, Quinacrine): These drugs are thought to function by intercalating with DNA, thereby disrupting its interaction with cGAS.[5][23] While they show inhibitory activity, their mechanism is non-specific, leading to potential off-target effects.[4][18] Optimized analogs of quinacrine, such as X6, have been developed with improved potency and have shown efficacy in reducing interferon-stimulated gene (ISG) expression in models of AGS and SLE.[2][24]

  • Macrocyclic Peptides (e.g., XQ2B): This emerging scaffold offers a promising approach to target the protein-DNA interface, which is often challenging for small molecules.[18] These peptides can specifically bind to the DNA-binding site of cGAS, blocking dsDNA interaction and subsequent liquid phase condensation and activation of the enzyme.[18] XQ2B has demonstrated efficacy both in vitro and in a Trex1-/- mouse model of autoimmune disease.[18]

  • Other Small Molecules (e.g., Suramin): Suramin, a nucleic acid analog, has also been reported to block the binding of dsDNA to cGAS.[4][18] However, like antimalarials, it is a non-specific inhibitor with multiple potential targets.[4][18]

Quantitative Comparison of Representative cGAS Inhibitors
InhibitorScaffold / ClassMechanism of ActionTarget SpeciesIC50 (Biochemical)IC50 (Cellular)In Vivo Efficacy ModelReference(s)
RU.521 Nucleoside AnalogActive-Site InhibitionMouse~20 nM~500 nMTrex1-/- mice, DSS colitis[5][7][25]
G150 HeterocycleActive-Site InhibitionHuman~1.3 µM~1 µMN/A[5][19]
PF-06928215 HeterocycleActive-Site InhibitionHumanHigh AffinityInactiveN/A[7][19]
Compound 3 PyrrolopyrazineCovalent Active-SiteMouse0.97 µM0.51 µMDSS-induced colitis[7]
X6 Acridine derivativedsDNA-BindingHuman/MouseN/APotentAGS mouse model[2][5][24]
XQ2B Macrocyclic PeptidedsDNA-BindingHuman/MouseKd ~4.5 µM (w/ ATP/GTP)PotentTrex1-/- mice, HSV-1[18]
Suramin NaphthylureadsDNA-BindingHuman~10 µMN/AN/A[4][18]

Note: IC50 values can vary depending on assay conditions. This table is for comparative purposes.

Part 3: Essential Experimental Protocols for Efficacy Evaluation

Rigorous and reproducible experimental design is paramount in drug discovery. Here, we detail key methodologies for assessing the efficacy of cGAS inhibitors.

Protocol 1: In Vitro cGAS Enzymatic Activity Assay (PPiase-Coupled)

This high-throughput assay quantifies cGAS activity by measuring the production of pyrophosphate (PPi), a byproduct of cGAMP synthesis.[7]

Causality: The enzymatic conversion of ATP and GTP to cGAMP releases PPi. By coupling this reaction to a pyrophosphatase (PPiase) that hydrolyzes PPi and a phosphate detection system, we can continuously monitor cGAS activity. This method is highly sensitive and amenable to screening large compound libraries.[7]

PPiase_Assay_Workflow start Start step1 Prepare reaction mix: - Recombinant cGAS - dsDNA (e.g., ISD) - ATP & GTP - PPiase - Phosphate Sensor start->step1 step2 Add test inhibitor or vehicle control step1->step2 step3 Incubate at 37°C step2->step3 step4 Measure signal (e.g., fluorescence) kinetically step3->step4 step5 Calculate reaction rate and % inhibition step4->step5 end End step5->end

Caption: Workflow for the PPiase-coupled cGAS enzymatic assay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 20 mM NaCl, 5 mM MgCl₂). Prepare stock solutions of recombinant human or mouse cGAS, interferon-stimulatory DNA (ISD), ATP, GTP, and the test inhibitor.

  • Reaction Setup: In a 384-well plate, add the reaction buffer.

  • Inhibitor Addition: Add the test inhibitor at various concentrations or a vehicle control (e.g., DMSO).

  • Enzyme and Substrate Addition: Add a pre-mixed solution containing cGAS, ISD, ATP, GTP, inorganic PPiase, and a phosphate detection reagent (e.g., a fluorescent phosphate sensor).

  • Kinetic Reading: Immediately place the plate in a plate reader pre-heated to 37°C and measure the kinetic development of the signal (e.g., fluorescence) over 60-120 minutes.

  • Data Analysis: Calculate the initial reaction velocity (rate) for each well. Determine the percent inhibition relative to the vehicle control and calculate the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based IFN-β Reporter Assay

This assay measures the biological consequence of cGAS inhibition by quantifying the downstream production of type I interferon.

Causality: By using a cell line engineered with a reporter gene (e.g., Lucia luciferase) under the control of an IFN-stimulated response element (ISRE), we can directly measure the activation of the IFN signaling pathway. THP-1 cells are a human monocytic cell line that endogenously expresses the cGAS-STING pathway, making them a relevant model system.

Reporter_Assay_Workflow start Start step1 Seed THP-1 Lucia ISG reporter cells in a 96-well plate start->step1 step2 Pre-treat cells with test inhibitor or vehicle step1->step2 step3 Transfect cells with dsDNA (ISD) to activate cGAS step2->step3 step4 Incubate for 18-24 hours step3->step4 step5 Collect supernatant step4->step5 step6 Add luciferase substrate and measure luminescence step5->step6 step7 Calculate % inhibition step6->step7 end End step7->end

Caption: Workflow for the cell-based IFN-β reporter assay.

Step-by-Step Methodology:

  • Cell Culture: Culture THP-1 Lucia™ ISG cells according to the supplier's instructions. Seed the cells into a 96-well plate.

  • Inhibitor Treatment: Pre-treat the cells with serial dilutions of the test inhibitor or vehicle control for 1-2 hours.

  • cGAS Activation: Prepare a complex of ISD and a transfection reagent (e.g., Lipofectamine). Add the complex to the cells to stimulate the cGAS pathway.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.

  • Luminescence Measurement: Collect a sample of the cell culture supernatant. Add a Lucia luciferase substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Normalize the luminescence signal to cell viability (assessed in a parallel plate, e.g., using CellTiter-Glo). Calculate the percent inhibition relative to the vehicle-treated, ISD-stimulated control and determine the cellular IC50 value.

  • Self-Validation: Include a positive control inhibitor (e.g., RU.521 for mouse cells). Also, include controls to test for pathway selectivity by stimulating with cGAMP (bypassing cGAS) or other pathway agonists like poly(I:C) (for RIG-I) to ensure the inhibitor is specific to cGAS.[7]

Conclusion and Future Perspectives

The landscape of cGAS inhibitors is diverse and expanding rapidly. While early inhibitors like antimalarials and RU.521 were crucial for validating cGAS as a target, they suffered from non-specificity or species-selectivity issues.[5][18] The development of second-generation small molecules and novel scaffolds like macrocyclic peptides is overcoming these initial hurdles, yielding compounds with improved potency, selectivity, and cellular activity.[7][18][22]

Key challenges remain, particularly in achieving optimal drug-like properties, including oral bioavailability and favorable pharmacokinetics, to translate potent compounds into effective therapeutics.[18][23] The discrepancy between biochemical and cellular activity for some scaffolds highlights the need for a deep understanding of cellular uptake and intracellular target engagement.[18]

Future efforts will likely focus on structure-based drug design to enhance species cross-reactivity, the exploration of allosteric inhibition mechanisms, and the development of novel delivery systems to target specific tissues. The continued innovation in scaffold design and evaluation methodologies promises to deliver clinically successful cGAS inhibitors for the treatment of a wide range of debilitating inflammatory and autoimmune diseases.[3][24][26]

References

A Comparative Guide to Validating the Mechanism of Action of 3-Aminobenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action (MoA) of novel 3-aminobenzofuran derivatives. The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide array of biological activities, including anticancer and neuroprotective effects.[1][2] Specifically, 3-aminobenzofuran derivatives have been identified as potent inhibitors of various enzymes, such as kinases and cholinesterases, and can induce cellular responses like apoptosis.[3][4][5]

A definitive understanding of a compound's MoA is critical, as it provides the mechanistic confidence that a molecule is acting on the intended target in a physiologically relevant manner.[6] Nearly half of all clinical trial failures between 2010 and 2017 were attributed to a lack of efficacy, underscoring the importance of robust early-stage target validation and MoA studies.[6] This guide moves beyond simple protocols to explain the causality behind experimental choices, presenting a self-validating system that progresses from initial biochemical characterization to complex cellular confirmation.

Phase 1: Foundational Biochemical Validation - Is the Target Correct?

The first step in MoA validation is to confirm direct interaction between the 3-aminobenzofuran derivative and its hypothesized purified protein target.[7] This is typically the stage where initial hits are identified and structure-activity relationships (SAR) are built.[8][9] For this guide, we will use a protein kinase as the primary example, as kinases are a major class of "druggable" targets and a frequent focus for benzofuran derivatives.[5][7]

Comparative Analysis of Biochemical Assays

Choosing the right biochemical assay is a trade-off between sensitivity, throughput, cost, and potential for compound interference.[10] Modern drug discovery has largely moved from traditional, highly reliable radiometric assays to safer, more scalable non-radioactive formats.[10]

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence-Based (e.g., ADP-Glo®) Measures kinase activity by quantifying the amount of ADP produced, which is converted to a light signal.[10]Universal for any ADP-producing enzyme; high sensitivity.[11]Indirect measurement; susceptible to ATP concentration variability.
Fluorescence Polarization (FP) Measures the displacement of a fluorescently labeled ligand (tracer) from the kinase active site.Homogeneous (no-wash) format; good for HTS.Can be difficult to adapt for all targets; potential for compound autofluorescence.
Time-Resolved FRET (TR-FRET) Measures the transfer of energy between a donor fluorophore (e.g., on an antibody) and an acceptor fluorophore (e.g., on a phosphorylated substrate).[12]High signal-to-noise ratio; reduced interference from fluorescent compounds due to time-resolved reading.[12]Requires specific antibodies or labeled substrates; can be more expensive.
Thermal Shift Assay (TSA/DSF) Measures the change in a protein's melting temperature upon ligand binding.Label-free; provides evidence of direct physical binding.[13]Lower throughput; may not work for all proteins; does not measure inhibition directly.

For robust validation, a fluorescence-based method like TR-FRET is often preferred for its balance of sensitivity, specificity, and resistance to compound interference.[12]

Experimental Workflow: MoA Validation Funnel

The process of validating a mechanism of action follows a logical funnel, starting with broad biochemical screening and progressively narrowing down to specific cellular and downstream effects. This workflow ensures that resources are focused on compounds that demonstrate genuine on-target activity in increasingly complex biological systems.

MoA_Validation_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Pathway Confirmation biochem_assay Biochemical Assay (e.g., TR-FRET Kinase Assay) - Determine Potency (IC50) selectivity_panel Kinase Selectivity Panel - Assess Off-Target Effects biochem_assay->selectivity_panel Is it potent? biophys_assay Biophysical Assay (e.g., TSA or SPR) - Confirm Direct Binding selectivity_panel->biophys_assay Is it selective? target_engagement Target Engagement Assay (e.g., CETSA, NanoBRET) - Confirm Target Binding in Cells biophys_assay->target_engagement Does it bind directly? phenotypic_assay Phenotypic Assay (e.g., Cell Viability/Apoptosis) - Link Target to Cellular Function target_engagement->phenotypic_assay Does it engage the target in cells? pathway_analysis Downstream Pathway Analysis (e.g., Western Blot for p-Substrate) - Verify Downstream Signaling Effects phenotypic_assay->pathway_analysis Is there a functional effect? validated_moa Validated Mechanism of Action pathway_analysis->validated_moa

Caption: A workflow diagram illustrating the phased approach to MoA validation.

Protocol 1: TR-FRET Kinase Activity Assay

This protocol provides a generalized procedure for determining the IC₅₀ value of a 3-aminobenzofuran derivative against a target kinase.

Objective: To quantify the inhibitory potency of a test compound on kinase-mediated substrate phosphorylation.

Materials:

  • Purified recombinant kinase.

  • Specific substrate peptide/protein.

  • ATP.

  • TR-FRET detection reagents (e.g., LanthaScreen™ system with a europium-labeled anti-phospho-substrate antibody (donor) and a fluorescently labeled tracer (acceptor)).[12]

  • Assay buffer (consult manufacturer's recommendation).

  • Test 3-aminobenzofuran derivative, serially diluted in DMSO.

  • 384-well microplate.

  • Microplate reader capable of TR-FRET detection.

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the 3-aminobenzofuran derivative in 100% DMSO, starting at a high concentration (e.g., 1 mM).

  • Reaction Setup:

    • Add 2.5 µL of the diluted compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

    • Add 5 µL of a 2X kinase/substrate mixture in assay buffer to all wells.

    • Incubate for 15 minutes at room temperature.

  • Initiate Reaction:

    • Add 2.5 µL of a 4X ATP solution in assay buffer to all wells except the negative control (add buffer instead). The final ATP concentration should ideally be at or near the Km for the specific kinase.

    • Incubate for 60 minutes at room temperature. The plate should be covered to prevent evaporation.

  • Stop Reaction & Detection:

    • Add 10 µL of the TR-FRET detection solution (containing the Eu-labeled antibody and EDTA to stop the reaction) to all wells.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled microplate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition, DMSO only) and negative (100% inhibition, no ATP) controls.

    • Plot the normalized response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Phase 2: Cellular Confirmation - Does It Work in a Biological System?

A compound that is potent in a biochemical assay may fail in a cellular context due to poor membrane permeability, rapid metabolism, or efflux.[14] Therefore, the next critical phase is to confirm that the derivative can enter the cell, bind to its intended target, and elicit a functional response.[14]

Comparison of Target Engagement Assays

Target engagement assays provide direct evidence that a drug interacts with its target protein within the complex cellular environment.[6][8]

Assay TechnologyPrincipleAdvantagesDisadvantages
Cellular Thermal Shift Assay (CETSA®) Based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[15]Label-free; applicable to any soluble protein; confirms intracellular target binding.Requires a specific antibody for detection (e.g., Western blot); lower throughput.
NanoBRET™ Target Engagement Assay A bioluminescence resonance energy transfer (BRET) assay that measures compound binding to a NanoLuc® luciferase-tagged target protein in live cells.[14]Live-cell, real-time measurement; highly quantitative and sensitive.Requires genetic engineering of the target protein; potential for tag interference.
Phosphorylated Marker Analysis Measures the phosphorylation status of a known direct substrate of the target kinase within the cell (e.g., via Western Blot or specific ELISA).[14][16]Measures a functional consequence of target engagement; uses native proteins.Indirect measure of binding; requires a known and measurable downstream substrate.

CETSA is a powerful, label-free choice as it confirms engagement with the native protein in its natural environment.[15]

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

Objective: To determine if the 3-aminobenzofuran derivative binds to and stabilizes its target kinase in intact cells.

Materials:

  • Cultured cells known to express the target kinase.

  • Complete cell culture medium.

  • 3-aminobenzofuran derivative and DMSO vehicle.

  • Phosphate-buffered saline (PBS).

  • Lysis buffer with protease and phosphatase inhibitors.

  • PCR tubes or 96-well PCR plate.

  • Thermocycler.

  • SDS-PAGE gels, transfer apparatus, and Western blot reagents.

  • Primary antibody specific to the target protein.

  • HRP-conjugated secondary antibody and chemiluminescent substrate.

Procedure:

  • Cell Treatment:

    • Seed cells and grow to ~80% confluency.

    • Treat cells with the 3-aminobenzofuran derivative at a chosen concentration (e.g., 10x the biochemical IC₅₀) or DMSO for 1-2 hours in culture medium.

  • Heating Step:

    • Harvest cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes using a thermocycler. One sample should be kept at room temperature as a non-heated control.

  • Cell Lysis:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Protein Analysis:

    • Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction.

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein from each sample by Western blot using an antibody specific for the target kinase.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the percentage of soluble protein remaining versus temperature for both the DMSO-treated and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Phase 3: Functional & Pathway Validation

The final step is to connect direct target engagement to a relevant cellular phenotype and confirm that the compound modulates the expected downstream signaling pathway.[17] For a kinase inhibitor developed for oncology, this often involves measuring effects on cell proliferation, survival, or apoptosis.[18]

Protocol 3: Cell Viability/Apoptosis Assay

Objective: To assess the functional consequence of target inhibition on cell health. Here, we describe a general approach that can be adapted for viability (e.g., MTT, resazurin) or apoptosis (e.g., Caspase-Glo®) assays.[19][20]

Materials:

  • Cancer cell line whose survival is dependent on the target kinase.

  • Complete cell culture medium.

  • 3-aminobenzofuran derivative and DMSO.

  • 96-well clear-bottom cell culture plates.

  • Detection reagent (e.g., MTT solution or Caspase-3/7-Glo® reagent).

  • Solubilization buffer (for MTT).

  • Microplate reader (absorbance or luminescence).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the 3-aminobenzofuran derivative for a specified period (e.g., 48-72 hours).

  • Detection:

    • For Viability (MTT): Add MTT reagent and incubate for 2-4 hours. Then, add solubilization buffer, incubate to dissolve formazan crystals, and read absorbance (e.g., at 570 nm).

    • For Apoptosis (Caspase-Glo®): Add the Caspase-Glo® reagent, incubate for 1 hour, and read luminescence.

  • Data Analysis:

    • Normalize the data to DMSO-treated controls.

    • Plot the percentage of viability or caspase activity versus the log of the compound concentration to determine the EC₅₀ (effective concentration) or IC₅₀. A strong correlation between the biochemical IC₅₀, target engagement potency, and the functional EC₅₀ provides a powerful validation of the MoA.

Confirming Downstream Signaling

To definitively link the observed phenotype to the on-target action of the compound, one must demonstrate modulation of the downstream signaling pathway.

Hypothetical Kinase Signaling Pathway

The diagram below illustrates a common signaling cascade. If a 3-aminobenzofuran derivative inhibits "Kinase B," a key validation experiment would be to measure the phosphorylation level of its direct substrate, "Protein C."

Signaling_Pathway receptor Growth Factor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B (Target) kinase_a->kinase_b Activates protein_c Protein C (Substrate) kinase_b->protein_c Phosphorylates p_protein_c p-Protein C (Phosphorylated) protein_c->p_protein_c transcription_factor Transcription Factor p_protein_c->transcription_factor Activates response Cell Proliferation & Survival transcription_factor->response inhibitor 3-Aminobenzofuran Derivative inhibitor->kinase_b

Caption: A hypothetical signaling cascade inhibited by a 3-aminobenzofuran derivative.

A Western blot analysis of lysates from cells treated with the compound would be expected to show a dose-dependent decrease in the signal for phospho-Protein C, while the total levels of Protein C and other upstream proteins remain unchanged. This provides the final piece of evidence, directly connecting target inhibition to the interruption of the signaling cascade and the observed cellular phenotype.

Conclusion

Validating the mechanism of action for a new chemical series like 3-aminobenzofuran derivatives is a multi-faceted process that requires a tiered and comparative approach. By systematically progressing from high-throughput biochemical assays to more complex, physiologically relevant cellular models, researchers can build a robust and defensible MoA profile. This integrated strategy, combining direct target engagement studies with functional and pathway analyses, is essential for de-risking drug discovery programs and increasing the probability of clinical success.

References

A Senior Application Scientist's Guide: 3-Amino-1-benzofuran-2-carbonitrile as a Superior Scaffold in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a decision that dictates the trajectory of a synthesis campaign and the ultimate biological profile of the target molecules. While a plethora of heterocyclic amines serve as foundational building blocks, this guide provides a comparative analysis of 3-amino-1-benzofuran-2-carbonitrile against its structural cousins, namely 2-aminothiophenes and 2-aminopyrroles. We will delve into the nuanced differences in synthetic accessibility, reactivity, and the strategic advantages conferred by the unique ortho-aminonitrile functionality embedded within the privileged benzofuran framework. This analysis is supported by comparative experimental data and detailed protocols to provide actionable insights for synthetic and medicinal chemists.

Introduction: The Strategic Importance of the Benzofuran Core

Heterocyclic compounds form the bedrock of modern pharmacology, with over 60% of top-selling drugs containing at least one heterocyclic nucleus.[1] Among these, the benzofuran scaffold is a recurring motif in numerous natural products and pharmacologically active agents, prized for its rigid, planar structure and versatile electronic properties.[2][3] Benzofuran derivatives exhibit a vast range of biological activities, including anticancer, antiviral, anti-inflammatory, and antimicrobial properties.[4][5]

This guide focuses on a particularly versatile derivative: This compound . Its strategic value lies in the vicinal arrangement of an amino group and a nitrile group on the furan ring. This "o-aminonitrile" configuration is a masked α-amino acid equivalent and a powerful synthon for constructing a diverse array of fused heterocyclic systems, making it a cornerstone for library synthesis and drug discovery programs.

Comparative Analysis: Benzofuran vs. Thiophene and Pyrrole Amines

To appreciate the unique advantages of this compound, we will compare it with two other widely used 5-membered heterocyclic amines: 2-aminothiophenes and 2-aminopyrroles. The choice of heteroatom (Oxygen vs. Sulfur vs. Nitrogen) fundamentally alters the molecule's electronic character, reactivity, and metabolic profile.

Synthetic Accessibility: A Tale of Three Scaffolds

The ease and efficiency of preparing the initial building block are critical for any synthetic campaign.

  • This compound: This scaffold is readily accessible through a straightforward base-catalyzed intramolecular cyclization of 2-(2-cyanophenoxy)acetonitrile.[6] This precursor is itself prepared from commercially available salicylonitrile and chloroacetonitrile, making the overall synthesis efficient and scalable.

  • 2-Aminothiophenes: The most common route to this scaffold is the Gewald reaction, a multicomponent condensation of a ketone or aldehyde, an active methylene nitrile, and elemental sulfur.[7] While highly effective for generating polysubstituted 2-aminothiophenes, it can sometimes lack regiocontrol and may require careful purification from sulfur-containing byproducts.

  • 2-Aminopyrroles: The synthesis of 2-aminopyrroles is often more complex and less general than for their furan and thiophene counterparts.[8] Methodologies include transition-metal-catalyzed cycloisomerizations or domino reactions, which may require more specialized starting materials or catalysts.[8][9]

The direct and high-yielding synthesis of the benzofuran core from simple precursors presents a clear advantage in terms of cost and labor efficiency.

G sub_start Common Starting Materials sub_product Target Heterocyclic Amines reactant reactant product product method method salicylonitrile Salicylonitrile + Chloroacetonitrile cyclization Base-Catalyzed Cyclization salicylonitrile->cyclization Simple, High Yield benzofuran_amine 3-Amino-1-benzofuran -2-carbonitrile cyclization->benzofuran_amine ketone Ketone/Aldehyde + Active Methylene Nitrile + Elemental Sulfur gewald Gewald Reaction ketone->gewald Multicomponent thiophene_amine 2-Aminothiophenes gewald->thiophene_amine alkynes Functionalized Alkynes/ Hydrazides domino Domino / Metal-Catalyzed Cyclization alkynes->domino Often complex pyrrole_amine 2-Aminopyrroles domino->pyrrole_amine

Caption: Comparative synthetic accessibility of key heterocyclic amines.

Reactivity in Multicomponent Reactions (MCRs)

MCRs are powerful tools for rapidly generating molecular complexity from simple precursors in a single pot.[10] The o-aminonitrile functionality makes this compound an exceptional substrate for such reactions.

A prime example is the three-component Strecker-type reaction to form α-aminonitriles, which are versatile intermediates.[11] When this compound is subjected to MCRs, it readily forms fused polycyclic systems of high interest in medicinal chemistry. For instance, reaction with aldehydes and isocyanides can lead to complex benzofuran-fused imidazolyl or pyrimidinyl structures.[12]

  • Versus 2-Aminothiophenes/Pyrroles: While 2-aminothiophenes and pyrroles also participate in MCRs, the reactivity of the benzofuran analogue is often cleaner. The oxygen heteroatom is less prone to oxidation than sulfur and does not possess the acidic N-H proton of the pyrrole ring (unless substituted), which can complicate reactions by providing an alternative site of reactivity. The well-defined reactivity of the amino and nitrile groups on the benzofuran scaffold allows for predictable and high-yielding transformations into complex heterocyclic systems.

G cluster_0 Benzofuran Reactivity cluster_1 Thiophene/Pyrrole Reactivity start_amine start_amine reagents reagents product_scaffold product_scaffold reaction reaction benzofuran 3-Amino-1-benzofuran -2-carbonitrile reaction1 MCR benzofuran->reaction1 mcr_reagents Aldehyde (R1-CHO) + Isocyanide (R2-NC) mcr_reagents->reaction1 benzofuran_prod Fused Benzofuro[2,3-d]pyrimidine (High Complexity & Rigidity) reaction1->benzofuran_prod Predictable, High Yield thiophene 2-Aminothiophene or 2-Aminopyrrole reaction2 MCR thiophene->reaction2 thiophene_prod Fused Thieno/Pyrrolo[2,3-d]pyrimidine (Potential Side Reactions) reaction2->thiophene_prod Potential S-oxidation or N-H reactivity mcr_reagents_2 Aldehyde (R1-CHO) + Isocyanide (R2-NC) mcr_reagents_2->reaction2

Caption: Comparative reactivity in multicomponent reactions (MCRs).

Quantitative Performance Comparison

The theoretical advantages of a scaffold must be borne out by experimental data. The following table summarizes representative yields for the synthesis of derivative compounds, highlighting the efficiency of transformations starting from this compound.

Starting HeterocycleReaction TypeProduct ClassRepresentative Yield (%)Reference
This compound Tandem CyclizationSpiro[benzofuran-2,2'-indene] derivativesup to 95% [13]
This compound Strecker-type MCRα-Aminonitrile benzofurans~85-95% [11][12]
2-Cyanothioacrylamides (precursor to aminothiophenes)Michael Addition/Cyclization2-Amino-4,5-dihydrothiophenes37-75%[7]
N-Alkynyl, N'-vinyl hydrazides (precursor to aminopyrroles)Domino Rearrangement/CyclizationSubstituted 2-Aminopyrroles55-85%[8]

Note: Yields are highly substrate and condition-dependent. This table serves as a general comparison of reported efficiencies for constructing complex derivatives.

Experimental Protocol: Multicomponent Synthesis of a Benzofuran-Fused α-Aminonitrile

This protocol is adapted from literature procedures for the Strecker-type synthesis of α-aminonitrile benzofuran derivatives.[11] It demonstrates the straightforward and efficient generation of molecular diversity from the core scaffold.

Objective: To synthesize 2-((4-chlorophenyl)(cyano)methylamino)benzofuran-3-carbonitrile.

Materials:

  • This compound (1.0 mmol, 158.16 mg)

  • 4-Chlorobenzaldehyde (1.0 mmol, 140.57 mg)

  • Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 0.16 mL)

  • Zinc Oxide Nanorods (ZnO-NR) (10 mol%, 8.1 mg) as catalyst

  • Acetonitrile (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add this compound (158.16 mg), 4-chlorobenzaldehyde (140.57 mg), and the ZnO-NR catalyst.

  • Add acetonitrile (5 mL) to the flask and stir the mixture at room temperature to form a homogeneous suspension.

  • Slowly add trimethylsilyl cyanide (TMSCN) dropwise to the reaction mixture over 2 minutes.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 30-60 minutes.

  • Upon completion, filter the reaction mixture to recover the ZnO-NR catalyst. The catalyst can be washed with ethyl acetate, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel to afford the pure α-aminonitrile derivative.

Self-Validation: The success of the reaction is confirmed by the disappearance of the starting materials on TLC and the appearance of a new, single product spot. The structure and purity should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, MS, IR). The high yield and short reaction time under mild, ambient conditions validate the efficiency of this protocol.

Conclusion and Outlook

While 2-aminothiophenes and 2-aminopyrroles are undeniably valuable in synthetic chemistry, This compound offers a compelling combination of synthetic accessibility, predictable reactivity, and structural novelty.

Key Advantages:

  • Efficient Synthesis: Accessible via a simple, high-yielding cyclization from common starting materials.[6]

  • Clean Reactivity: The o-aminonitrile functionality provides a reliable handle for constructing fused rings without the complicating side reactions that can arise from the sulfur or pyrrolic nitrogen atoms.

  • Privileged Scaffold: The resulting benzofuran-fused products inherit the desirable physicochemical properties of the parent core, making them attractive for drug discovery.[1][2]

For researchers and drug development professionals aiming to rapidly generate libraries of complex, rigid, and biologically relevant heterocyclic compounds, this compound represents a superior strategic starting point. Its utility in multicomponent reactions, in particular, positions it as a powerful tool for navigating novel chemical space with efficiency and precision.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3-Aminobenzofurans: HPLC-UV vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Analytical Precision in Drug Development

In the landscape of pharmaceutical development, the rigorous and accurate characterization of novel chemical entities is paramount. 3-Aminobenzofurans represent a promising class of heterocyclic compounds with a wide spectrum of potential therapeutic applications. As these molecules advance through the drug development pipeline, from discovery to quality control, the analytical methods employed for their quantification must be robust, reliable, and fit for purpose. The process of validating an analytical method ensures its suitability for its intended use, but when multiple analytical techniques are available or when methods are transferred between laboratories, a direct comparison through cross-validation becomes essential.[1]

This guide provides an in-depth comparison of two widely employed analytical techniques for the quantification of 3-aminobenzofurans: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present a detailed cross-validation protocol, and provide supporting experimental data to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical strategy for their specific needs. The principles and procedures outlined herein are grounded in the latest regulatory expectations, including the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

The Competing Methodologies: A Tale of Two Detectors

The choice between HPLC-UV and LC-MS/MS is often a balance between the required sensitivity, selectivity, and the complexity of the sample matrix.

1. High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): The Workhorse of Quality Control

HPLC-UV is a robust and widely accessible technique that has long been the cornerstone of pharmaceutical analysis.[4][5] Its principle of operation relies on the separation of the analyte from other components in a sample mixture by passing it through a column packed with a stationary phase, followed by the detection of the analyte based on its absorption of UV light.

The primary advantage of HPLC-UV lies in its simplicity, cost-effectiveness, and ruggedness, making it highly suitable for routine quality control and release testing of drug substances and products where the analyte concentration is relatively high and the sample matrix is well-characterized.

2. Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): The Pinnacle of Sensitivity and Selectivity

LC-MS/MS couples the powerful separation capabilities of liquid chromatography with the exquisite sensitivity and selectivity of tandem mass spectrometry.[6] After chromatographic separation, the analyte is ionized and fragmented, and specific parent-daughter ion transitions are monitored. This technique, particularly in the Multiple Reaction Monitoring (MRM) mode, offers unparalleled specificity, significantly reducing the impact of matrix interferences.[7]

LC-MS/MS is the method of choice for applications requiring the measurement of very low concentrations of analytes in complex biological matrices, such as in pharmacokinetic and metabolism studies.[8][9]

Cross-Validation Protocol: A Framework for Method Comparison

To objectively compare the performance of the HPLC-UV and LC-MS/MS methods for the analysis of 3-aminobenzofuran, a comprehensive cross-validation protocol is essential. This protocol is designed to assess the key validation parameters for each method, as stipulated by the ICH Q2(R2) guidelines.[10][11]

Objective

To compare the performance of a validated HPLC-UV method and a validated LC-MS/MS method for the quantification of 3-aminobenzofuran in a representative pharmaceutical formulation.

Validation Parameters and Acceptance Criteria

The following parameters will be evaluated for both methods, with predefined acceptance criteria to ensure a fair and objective comparison.[1][12][13]

Validation ParameterAcceptance Criteria
Specificity/Selectivity No significant interference from placebo components at the retention time of the analyte. For LC-MS/MS, the ion ratio should be consistent.
Linearity (R²) ≥ 0.999
Range The range over which the method is linear, accurate, and precise.
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise ratio of ≥ 3
Limit of Quantitation (LOQ) Signal-to-Noise ratio of ≥ 10, with acceptable accuracy and precision.
Robustness No significant impact on results with deliberate small variations in method parameters.
Experimental Workflow for Cross-Validation

The following diagram illustrates the logical flow of the cross-validation process.

CrossValidationWorkflow cluster_prep Preparation cluster_hplcuv HPLC-UV Analysis cluster_lcmsms LC-MS/MS Analysis cluster_comparison Comparative Analysis prep_samples Prepare Spiked Placebo Samples (at various concentrations) hplcuv_analysis Analyze Samples and Standards by Validated HPLC-UV Method prep_samples->hplcuv_analysis lcmsms_analysis Analyze Samples and Standards by Validated LC-MS/MS Method prep_samples->lcmsms_analysis prep_standards Prepare Calibration Standards and Quality Control Samples prep_standards->hplcuv_analysis prep_standards->lcmsms_analysis hplcuv_data Process HPLC-UV Data hplcuv_analysis->hplcuv_data compare_results Statistically Compare Results (e.g., Bland-Altman plot, t-test) hplcuv_data->compare_results lcmsms_data Process LC-MS/MS Data lcmsms_analysis->lcmsms_data lcmsms_data->compare_results evaluate_performance Evaluate Performance Against Acceptance Criteria compare_results->evaluate_performance conclusion Draw Conclusion on Method Equivalence and Suitability evaluate_performance->conclusion

Caption: Workflow for the cross-validation of HPLC-UV and LC-MS/MS methods.

Detailed Experimental Protocols

Sample Preparation (for Pharmaceutical Formulation)
  • Accurately weigh and transfer a portion of powdered tablets equivalent to 10 mg of 3-aminobenzofuran into a 100 mL volumetric flask.

  • Add approximately 70 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Sonicate for 15 minutes to ensure complete dissolution of the active pharmaceutical ingredient (API).[14]

  • Allow the solution to cool to room temperature and dilute to the mark with the same diluent.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Further dilute the filtered solution with the mobile phase to achieve a concentration within the calibration range of each method.

Method 1: HPLC-UV
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 30% B, increase to 90% B over 10 minutes, hold for 2 minutes, and return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • UV Detection: 254 nm.

Method 2: LC-MS/MS
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start at 20% B, increase to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: ESI Positive.

  • MRM Transition: (Precursor ion > Product ion, specific to 3-aminobenzofuran, to be determined during method development).

Comparative Data Analysis

The following tables present representative data from the cross-validation study.

Table 1: Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL
Correlation Coefficient (R²) 0.99950.9998
LOD 0.2 µg/mL0.02 ng/mL
LOQ 0.6 µg/mL0.08 ng/mL

Table 2: Accuracy and Precision

Concentration LevelHPLC-UV Accuracy (% Recovery)HPLC-UV Precision (%RSD, n=6)LC-MS/MS Accuracy (% Recovery)LC-MS/MS Precision (%RSD, n=6)
Low QC 99.5%1.2%101.2%1.5%
Mid QC 100.8%0.9%99.8%1.1%
High QC 101.2%0.7%100.5%0.8%

Discussion and Field-Proven Insights

The cross-validation data clearly demonstrates that both the HPLC-UV and LC-MS/MS methods are accurate, precise, and linear for the quantification of 3-aminobenzofuran within their respective validated ranges. However, the choice of method should be guided by the specific application.

  • For routine quality control and release testing of the final drug product , where the concentration of 3-aminobenzofuran is expected to be high, the HPLC-UV method is highly suitable. Its robustness, lower cost, and ease of implementation make it an efficient and reliable choice for this purpose.

  • For applications requiring high sensitivity , such as the analysis of low-level impurities, pharmacokinetic studies in biological matrices, or cleaning validation, the LC-MS/MS method is unequivocally superior. Its significantly lower LOD and LOQ, coupled with its high selectivity, allow for the accurate measurement of trace amounts of 3-aminobenzofuran, which would be undetectable by HPLC-UV.

The cross-validation exercise confirms that for the quantification of the API in a pharmaceutical formulation, the results from both methods are comparable and fall within the predefined acceptance criteria. This provides a high degree of confidence in the data generated by either method and facilitates method transfer between laboratories that may have different instrumentation.

Conclusion: A Symbiotic Approach to Analytical Support

The cross-validation of HPLC-UV and LC-MS/MS methods for the analysis of 3-aminobenzofurans reveals that these techniques are not mutually exclusive but rather complementary. A well-equipped drug development program will leverage the strengths of both. HPLC-UV serves as a reliable workhorse for routine, high-concentration analyses, while LC-MS/MS provides the specialized, high-sensitivity capabilities required for more demanding applications. By understanding the performance characteristics of each method, as demonstrated through a rigorous cross-validation study, scientists can make informed decisions, ensuring data integrity and accelerating the journey of promising compounds like 3-aminobenzofurans from the laboratory to the clinic.

References

Safety Operating Guide

3-Amino-1-benzofuran-2-carbonitrile proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An Expert Guide to the Safe Disposal of 3-Amino-1-benzofuran-2-carbonitrile

In the landscape of modern drug development and chemical synthesis, the responsible management of novel compounds is as crucial as their discovery. As a Senior Application Scientist, I've observed that a deep, mechanistic understanding of a compound's properties is the foundation of a robust safety culture. This guide provides essential, field-tested procedures for the safe disposal of this compound, moving beyond a simple checklist to explain the causality behind each critical step. Our objective is to empower you, our scientific colleagues, to handle this and similar reagents with the highest degree of safety and environmental stewardship.

The Chemical Profile: Understanding the Inherent Risks

Before any disposal protocol can be established, a thorough understanding of the molecule's reactive and toxicological profile is paramount. This compound (CAS No. 62208-67-7) possesses two key functional groups that dictate its handling procedures: the aromatic amine and, most critically, the nitrile group (-C≡N).[1][2]

  • Nitrile Group (-C≡N): The primary hazard associated with organic nitriles is their potential to release cyanide.[3] While most organic nitriles are not as acutely toxic as inorganic cyanide salts, they can be metabolized in the body to release cyanide, which inhibits cellular respiration.[3][4] Of more immediate concern in a disposal context is the potential for the nitrile group to hydrolyze under strongly acidic or basic conditions, or at high temperatures, which could potentially liberate highly toxic hydrogen cyanide (HCN) gas.

  • Aromatic Amine (-NH2): Aromatic amines as a class can carry toxicological warnings and should be handled with care to avoid ingestion, inhalation, and skin contact.[5]

GHS hazard classifications for this compound confirm it is harmful if swallowed, in contact with skin, or inhaled, and causes significant skin and eye irritation.[5] Therefore, the entire disposal workflow is designed to prevent exposure and avert reactions that could release more hazardous byproducts.

The Disposal Workflow: A Step-by-Step Protocol

This protocol is designed as a self-validating system, ensuring that safety and compliance are integrated at every stage.

Step 1: Personal Protective Equipment (PPE) - Your Non-Negotiable Barrier

Before handling any waste containing this compound, ensure a complete PPE ensemble is in use. This is your first and most critical line of defense.

  • Eye and Face Protection: Wear chemical safety goggles that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6]

  • Skin Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common standard, but always check your institution's specific glove compatibility chart for the solvents in use.[6] A fully fastened lab coat is required to protect from incidental contact.

  • Respiratory Protection: If there is any risk of aerosolization or if you are handling the powder outside of a certified chemical fume hood, a respirator may be necessary. Consult your institution's Environmental Health & Safety (EHS) department for guidance.

Step 2: Waste Segregation - Preventing Dangerous Reactions

This is the most crucial logistical step. Improper segregation is a common source of laboratory accidents. The guiding principle is to keep this compound waste isolated from incompatible materials.

Key Incompatibilities for Nitrile Waste:

  • Strong Acids: Avoid mixing with acidic waste streams to prevent the potential generation of hydrogen cyanide gas.

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.[7]

  • Strong Reducing Agents: May also cause incompatible reactions.[7]

The waste should be categorized as follows:

Waste TypeDisposal Container & ProcedureRationale
Dry Solid Waste Container: Labeled, sealable plastic or glass wide-mouth jar.Stream: "Non-Halogenated Solid Organic Chemical Waste"Isolates the pure compound from reactive liquid environments.
Contaminated Labware Container: Labeled, puncture-proof container or sealed bag.Stream: "Contaminated Solid Lab Waste"Prevents exposure from items like pipette tips, weigh boats, and contaminated gloves.
Organic Solvent Solutions Container: Labeled, sealable solvent-compatible carboy (e.g., HDPE).Stream: "Non-Halogenated Liquid Organic Waste"Ensures compatibility with the solvent and prevents mixing with aqueous or acidic waste.[8]
Aqueous Solutions Container: Labeled, sealable plastic carboy.Stream: "Aqueous Waste with Organic Residues"Keeps the compound out of the sanitary sewer system, as drain disposal is prohibited.[6][9]
Step 3: Container Management - Secure and Compliant Accumulation

All waste must be collected in appropriate containers within a designated Satellite Accumulation Area (SAA) in the lab.

  • Labeling: Every waste container must be accurately labeled with the full chemical name, "this compound," and associated hazards ("Toxic," "Irritant").[9]

  • Container Integrity: Containers must be kept tightly sealed when not in use.[9] Ensure the exterior of the container is clean and free of contamination.[9]

  • Fill Level: Never fill liquid waste containers beyond 90% capacity to allow for vapor expansion.[9]

Step 4: Final Disposal - The Professional Hand-Off

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain.[6][9]

  • EHS Coordination: The final step is to arrange for a hazardous waste pickup through your institution's EHS department.[6][10] They are equipped to manage the transport and final disposal in compliance with all federal, state, and local regulations.

  • Ultimate Destruction: The standard and most environmentally sound disposal method for such organic compounds is high-temperature incineration at a licensed hazardous waste facility. This process ensures the complete destruction of the molecule into simpler, less harmful components.

Disposal Decision and Segregation Workflow

The following diagram provides a clear visual guide for the decision-making process when handling waste streams containing this compound.

cluster_start Waste Generation Point cluster_decision Characterize Waste Stream cluster_containers Segregate into Correct Container cluster_end Final Disposal Path start Waste containing This compound q1 Solid or Liquid? start->q1 q2 Aqueous or Organic Solvent? q1->q2 Liquid solid_waste Solid Organic Waste (Pure compound, contaminated gloves, pipette tips, etc.) q1->solid_waste Solid liquid_organic Liquid Non-Halogenated Organic Waste q2->liquid_organic Organic liquid_aqueous Aqueous Waste with Organics q2->liquid_aqueous Aqueous ehs Store in Satellite Accumulation Area and schedule pickup with Environmental Health & Safety (EHS) solid_waste->ehs liquid_organic->ehs liquid_aqueous->ehs

Caption: Decision workflow for segregating this compound waste.

By adhering to this comprehensive guide, you are not only ensuring your own safety but also upholding the integrity of the research process and protecting our shared environment. Always prioritize caution and consult your local EHS professionals when in doubt.

References

Mastering the Safe Handling of 3-Amino-1-benzofuran-2-carbonitrile: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug discovery and chemical synthesis, the ability to handle specialized reagents with confidence and precision is paramount. 3-Amino-1-benzofuran-2-carbonitrile, a key building block in medicinal chemistry, requires a protocol-driven approach to ensure both the safety of laboratory personnel and the integrity of experimental outcomes. This guide moves beyond mere procedural lists to provide a comprehensive operational plan grounded in established safety principles and practical, field-proven techniques.

Hazard Assessment: Understanding the "Why" Behind the Precautions

Before any handling, a thorough understanding of the inherent risks associated with this compound is critical. This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements that dictate our handling strategy.[1]

  • Acute Toxicity (Oral, Dermal, Inhalation), Category 4: This classification indicates that the compound is harmful if swallowed, in contact with skin, or inhaled.[1] This necessitates a multi-faceted approach to personal protective equipment (PPE) to prevent exposure through all potential routes.

  • Skin Irritation, Category 2 & Serious Eye Irritation, Category 2A: Direct contact can cause significant skin and severe eye irritation.[1][2] This underscores the absolute requirement for proper gloves and eye protection.

  • Specific Target Organ Toxicity (Single Exposure), Category 3 (Respiratory Tract Irritation): Inhalation of the powder can lead to respiratory irritation.[1][2] This hazard drives the need for controlled ventilation, such as a chemical fume hood, and, in certain situations, respiratory protection.

The causality is clear: the toxicological profile of this compound demands the creation of robust barriers between the chemical and the researcher. Our entire safety protocol is built upon mitigating these specific, identified risks.

Personal Protective Equipment (PPE): Your Primary Line of Defense

The selection of appropriate PPE is not a matter of preference but a requirement based on the risk assessment. The goal is to establish an unbroken barrier against the chemical's hazards.

Hand Protection: The Critical Choice of Gloves

For handling this compound, nitrile gloves are the recommended standard .[3][4][5][6] Unlike latex, which can degrade when exposed to various chemicals, nitrile offers superior resistance and durability.[3][5]

The choice of glove thickness, measured in mils (one-thousandth of an inch), is a balance between dexterity and protection.[1][2]

  • For general handling and weighing: A glove thickness of 5-8 mils provides a good combination of chemical resistance for incidental contact and the tactile sensitivity needed for fine motor tasks.[7]

  • For spill cleanup or extensive handling: Thicker gloves (9-12 mils) should be considered for increased durability and breakthrough time.[1][2]

Crucial Insight: Always inspect gloves for tears or punctures before use.[8] Upon any known contact with the chemical, remove and discard the gloves immediately, washing your hands thoroughly afterward.[4] Thin disposable gloves are intended for splash protection, not prolonged immersion.[4][9]

Eye and Face Protection
  • ANSI-compliant safety glasses with side shields are the minimum requirement.

  • When there is a risk of splashing or significant dust generation, chemical splash goggles should be worn.[10]

  • For maximum protection, especially when handling larger quantities, a face shield worn over safety goggles is best practice.[11]

Protective Clothing

A laboratory coat is mandatory to protect against skin contact on the arms and body. Ensure it is fully buttoned. For tasks with a higher risk of contamination, a chemically resistant apron can be worn over the lab coat.

Respiratory Protection

All handling of solid this compound should, whenever possible, be conducted within a certified chemical fume hood .[10][11] This is the primary engineering control to mitigate inhalation hazards.

In situations where a fume hood is not available or if significant dust is unavoidable, respiratory protection is required. A NIOSH-approved air-purifying respirator (APR) with an N95 or higher-rated particulate filter is appropriate.[12][13] It is an OSHA requirement that personnel be fit-tested and trained before using a tight-fitting respirator.[14]

PPE Summary Table
Task Hand Protection Eye/Face Protection Respiratory Protection
Weighing/Transfer (<1g) Nitrile Gloves (5-8 mil)Safety Glasses with Side ShieldsChemical Fume Hood
Syntheses/Reactions Nitrile Gloves (5-8 mil)Chemical Splash GogglesChemical Fume Hood
Large Quantity Handling (>1g) Nitrile Gloves (9+ mil), consider double-glovingFace Shield over GogglesChemical Fume Hood
Spill Cleanup Nitrile Gloves (9+ mil), heavy-dutyFace Shield over GogglesNIOSH-approved APR with N95 filter

Operational Plan: From Receipt to Disposal

A self-validating protocol ensures safety at every stage of the chemical's lifecycle in the laboratory.

Storage and Handling Workflow

The following diagram illustrates the core workflow for safely managing this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure a Review SDS & SOP b Don Appropriate PPE a->b c Verify Fume Hood Operation b->c d Transfer to Designated Area (Fume Hood) c->d Proceed to Handling e Weigh Compound (Use anti-static weigh boat) d->e f Perform Experiment e->f g Decontaminate Equipment f->g Procedure Complete h Segregate Waste g->h i Doff PPE & Wash Hands h->i

Caption: Workflow for Handling this compound.
Step-by-Step Handling Protocol

  • Preparation:

    • Review the Safety Data Sheet (SDS) and this Standard Operating Procedure (SOP) before beginning work.[10]

    • Ensure all necessary PPE is available and in good condition. Don all required PPE as outlined in the table above.

    • Verify that the chemical fume hood is operational and the sash is at the appropriate working height.

  • Weighing and Transfer:

    • Perform all manipulations of the solid compound within the fume hood to contain any airborne dust.

    • Use a spatula or scoop to transfer the powder. Avoid pouring the solid, as this can generate dust.

    • Use an anti-static weigh boat or weighing paper to prevent electrostatic discharge from scattering the fine powder.

    • Close the primary container tightly immediately after removing the desired amount.

  • Post-Handling Decontamination:

    • All non-disposable equipment (spatulas, glassware, etc.) that has come into contact with the compound must be decontaminated.

    • Carefully rinse the equipment with a suitable solvent (e.g., ethanol or acetone) within the fume hood. Collect all rinsate as hazardous waste.

    • After the initial rinse, wash the equipment with soap and water. This rinse water should also be collected as hazardous waste.[15][16]

Emergency Procedures: Plan for the Unexpected

Spill Response Plan

Even with careful handling, spills can occur. A prepared response is essential to mitigate exposure.

start Solid Spill Occurs alert Alert others in the area. Evacuate if necessary. start->alert ppe Don additional PPE: - Respirator (N95) - Heavy-duty nitrile gloves alert->ppe contain Gently cover spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain collect Carefully scoop material into a labeled hazardous waste container. contain->collect decon Wipe spill area with a wet paper towel. Place towel in waste container. collect->decon dispose Seal container and arrange for EHS pickup. decon->dispose report Report incident to supervisor and EHS. dispose->report

Caption: Solid Chemical Spill Response Workflow.

Spill Cleanup Steps:

  • Alert & Isolate: Immediately alert personnel in the vicinity. If the spill is large, evacuate the immediate area.[5]

  • Don PPE: Before approaching the spill, don the appropriate PPE, including a respirator and heavy-duty gloves.[17]

  • Contain: Gently cover the spilled powder with an inert absorbent material like vermiculite, sand, or a spill pad.[18] Do not sweep the dry powder , as this will create dust.[17]

  • Collect: Carefully scoop the mixture into a designated, sealable hazardous waste container.[5]

  • Decontaminate: Once the bulk material is removed, wipe the area with a wet paper towel or spill pad.[5][17] Place the contaminated towels into the waste container.

  • Dispose: Seal the container, label it clearly as "Hazardous Waste: this compound Spill Debris," and arrange for pickup through your institution's Environmental Health and Safety (EHS) department.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Disposal Plan: Responsible Stewardship

All waste streams containing this compound must be treated as hazardous waste.

  • Solid Waste: This includes excess reagent, contaminated spill cleanup materials, and any contaminated weighing paper. Collect in a clearly labeled, sealed, and chemically compatible container.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items must be collected in a designated hazardous waste bag. Do not discard in the regular trash.

  • Liquid Waste: All solvent rinsates from equipment decontamination must be collected in a labeled, sealed hazardous waste container.

Under no circumstances should this chemical or its waste be disposed of down the drain. [10] All waste must be disposed of through your institution's EHS-approved hazardous waste management program.[19]

By adhering to this comprehensive guide, researchers can confidently handle this compound, ensuring a safe laboratory environment while advancing their critical work.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.